2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-16-8-4-2-7(3-5-8)12-10(15)13-9(14)6-11/h2-5H,6H2,1H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWKXORLQVYKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407047 | |
| Record name | 2-Chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13558-78-6 | |
| Record name | 2-Chloro-N-[[(4-methoxyphenyl)amino]carbonyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13558-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide
Introduction: Significance and Applications
N-arylacetamides are a crucial class of organic compounds that serve as fundamental building blocks in the development of a wide array of medicinal, agrochemical, and pharmaceutical agents.[1] Their versatile structure allows for further chemical modifications, making them valuable intermediates in organic synthesis. The title compound, 2-chloro-N-(4-methoxyphenyl)acetamide, is of particular interest due to the presence of the reactive chloroacetamide moiety, which can be readily displaced for the synthesis of more complex molecules with potential biological activities, including anti-inflammatory and anticancer properties.[2] This guide provides a detailed, field-proven protocol for the synthesis, purification, and characterization of 2-chloro-N-(4-methoxyphenyl)acetamide, grounded in established chemical principles and safety practices.
Reaction Scheme and Mechanism
The synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide is achieved through the nucleophilic acyl substitution reaction between 4-methoxyaniline and chloroacetyl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of the 4-methoxyaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide product. The reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrogen chloride byproduct.
Reaction Mechanism Visualization
Caption: Nucleophilic acyl substitution mechanism.
Experimental Protocol
This protocol is adapted from established literature procedures and is designed for high yield and purity.[1]
Materials and Apparatus
| Material/Apparatus | Specifications |
| 4-methoxyaniline | Reagent grade, ≥98% purity |
| Chloroacetyl chloride | Reagent grade, ≥98% purity |
| Glacial Acetic Acid | ACS grade |
| Sodium Acetate | Anhydrous, ≥99% purity |
| Ethanol | 95% or absolute for recrystallization |
| Round-bottom flask | Appropriate size with ground glass joints |
| Magnetic stirrer and stir bar | |
| Dropping funnel | |
| Ice bath | |
| Buchner funnel and filter paper | |
| Beakers and Erlenmeyer flasks |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 0.047 mol of 4-methoxyaniline in 40 mL of pure acetic acid.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Addition of Acylating Agent: Slowly add 0.047 mol of chloroacetyl chloride to the stirred solution portionwise using a dropping funnel. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 30 minutes.
-
Precipitation: Add a solution of sodium acetate (35 mL) to the reaction mixture. A solid precipitate of 2-chloro-N-(4-methoxyphenyl)acetamide will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filtered solid with cold water to remove any remaining acetic acid and salts.
-
Drying: Dry the product, preferably in a vacuum oven at a low temperature.
Purification
The crude product can be purified by recrystallization from ethanol to yield colorless crystals.[1]
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals thoroughly.
A typical yield for this synthesis is around 80%.[1]
Purification Workflow
Caption: Recrystallization purification process.
Characterization
The identity and purity of the synthesized 2-chloro-N-(4-methoxyphenyl)acetamide can be confirmed by various analytical techniques.
| Technique | Expected Results |
| Melting Point | 398.6–400.3 K[1] |
| FT-IR (ATR, cm⁻¹) | 3292 (N-H amide), 1660 (C=O), 1029 (N-C amide)[1] |
| ¹H NMR | Spectral data should be consistent with the expected structure. |
| ¹³C NMR | Spectral data should be consistent with the expected structure. |
Safety Precautions and Waste Management
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling the reagents and product.
Reagent Handling:
-
Chloroacetyl chloride: This substance is highly toxic if swallowed, inhaled, or in contact with skin. It causes severe skin burns and eye damage and is corrosive to the respiratory tract.[3] Handle chloroacetyl chloride in a well-ventilated fume hood. It reacts violently with water, so avoid contact with moisture.[3]
-
4-methoxyaniline: Avoid contact with skin and eyes.[4]
-
Acetic Acid: Corrosive and can cause burns. Handle with care in a ventilated area.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.[5]
-
Solid Waste: The final product and any solid byproducts should be collected in a designated hazardous waste container.
-
Liquid Waste: The filtrate and any solvent washes should be collected in a designated chlorinated solvent waste container. Do not mix with non-halogenated waste streams.
-
Contaminated Materials: Any materials that come into contact with the chemicals, such as filter paper and gloves, should be disposed of as hazardous waste.[6][7]
Conclusion
This guide provides a robust and reliable protocol for the synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide. By adhering to the detailed experimental procedures and safety guidelines, researchers can confidently produce this valuable synthetic intermediate for a variety of applications in drug discovery and materials science. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product.
References
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Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. Retrieved from [Link]
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Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 793–797. Retrieved from [Link]
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Acikbas, Y. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... ResearchGate. Retrieved from [Link]
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Chemsrc. (n.d.). 1-(4-Methoxyphenyl)urea | CAS#:1566-42-3. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]
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Katke, S. A., et al. (2011). Synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide derivatives. International Journal of Pharma Sciences and Research, 2(7), 148-156. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1 Reagents and reaction conditions: (i) 2-Chloroacetyl chloride,.... Retrieved from [Link]
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A facile amidation of chloroacetyl chloride using DBU. (n.d.). [PDF]. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2016). Immediately Dangerous to Life or Health (IDLH) Value Profile: Chloroacetyl Chloride. Retrieved from [Link]
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Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
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ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]
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ResearchGate. (n.d.). (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i).... Retrieved from [Link]
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Method for the Synthesis and Bioavailability of Phenol-4-Methoxyphenoxyacetate by Nucleophilic Exchange Reaction. (n.d.). [PDF]. Retrieved from [Link]
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MDPI. (n.d.). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Retrieved from [Link]
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Physicochemical properties of 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide
An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide
Abstract
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of the novel N-acylurea derivative, this compound. N-acylureas are a class of compounds with significant interest in medicinal chemistry and drug development, exhibiting a range of biological activities.[1] A thorough understanding of their physicochemical properties is paramount for lead optimization, formulation development, and predicting pharmacokinetic behavior. This document outlines the core identity of the title compound and presents detailed, field-proven experimental protocols for determining its critical properties, including melting point, solubility, and pKa. The methodologies are designed to be self-validating and are supported by authoritative references, providing researchers and drug development professionals with a practical guide for the evaluation of this and other novel chemical entities.
Chemical Identity and Structural Elucidation
The first step in characterizing any novel compound is to establish its fundamental identity. The title compound, this compound, belongs to the N-acylurea family. Its structure contains a chloroacetamide group linked to a substituted phenylurea.
-
Systematic IUPAC Name: N-(chloroacetyl)-N'-(4-methoxyphenyl)urea
-
Molecular Formula: C₁₀H₁₀ClN₃O₃
-
Molecular Weight: 255.66 g/mol
Plausible Synthetic Pathway
N-acylureas can be synthesized through several established routes, most commonly via the acylation of ureas with activated carboxylic acids (like acid chlorides) or the coupling of isocyanates with amides.[1] A plausible and direct synthesis for the title compound involves the reaction of 1-(4-methoxyphenyl)urea with chloroacetyl chloride in an appropriate solvent.
Caption: Plausible synthetic route for the target compound.
Core Physicochemical Properties: A Guide to Experimental Determination
Melting Point (m.p.)
Scientific Rationale: The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[2] This property is fundamental for quality control and provides initial insights into the solid-state stability of the material.
Experimental Protocol: Capillary Method
This protocol describes the determination using a standard digital melting point apparatus, a widely accepted and reliable method.[3]
-
Sample Preparation:
-
Ensure the synthesized compound is completely dry and finely powdered.[2]
-
Load the sample into a glass capillary tube (one end sealed) by tapping the open end into the powder.
-
Pack the sample to a height of 2-3 mm by tapping the sealed end on a hard surface or dropping it through a long glass tube.[4]
-
-
Measurement:
-
Insert the capillary tube into the heating block of the melting point apparatus.
-
For an unknown compound, perform a rapid preliminary heating to determine an approximate melting range.
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Begin heating again at a slow, controlled rate, typically 1-2°C per minute, when approaching the expected melting point.[2]
-
Record the temperature at which the first droplet of liquid appears (T1).
-
Record the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting point is reported as the range T1 - T2.[3]
-
-
Self-Validation:
-
Perform the measurement in triplicate with fresh samples for each run.
-
Consistent results across the three measurements validate the determined range.
-
Caption: Workflow for Melting Point Determination.
Solubility
Scientific Rationale: Aqueous solubility is a cornerstone of drug development, as it directly influences a drug's absorption and bioavailability.[5] Poorly soluble compounds often present significant formulation challenges.[6] Determining solubility in various solvents and across a pH range is essential for designing preclinical formulations and predicting in vivo behavior.
Experimental Protocol: Equilibrium Shake-Flask Method
The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility due to its accuracy.[7][8]
-
System Preparation:
-
Add an excess amount of the solid compound to a series of vials containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl). This ensures that a saturated solution is formed in equilibrium with the solid drug.[7]
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand so that the excess solid can settle.
-
Carefully withdraw an aliquot from the supernatant.
-
Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve with known concentrations of the compound to accurately quantify the solubility.
-
The determined concentration represents the equilibrium solubility.
-
Caption: Workflow for Shake-Flask Solubility Determination.
Ionization Constant (pKa)
Scientific Rationale: The pKa value defines the pH at which a molecule exists in a 50:50 ratio of its ionized and non-ionized forms. This parameter is critical as it governs a compound's solubility, lipophilicity, and permeability across biological membranes at different physiological pH values (e.g., stomach vs. intestine).[9] The N-acylurea moiety contains acidic protons on the nitrogen atoms, and their pKa will dictate the charge state of the molecule.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly precise and common method for pKa determination.[10][11] For compounds with low aqueous solubility, the protocol can be adapted by using a co-solvent system.
-
System Setup:
-
Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[12]
-
Prepare a solution of the compound at a known concentration (e.g., 1 mM) in an appropriate solvent. If solubility is low, a mixture of water and a co-solvent like methanol can be used.[11] Note that the apparent pKa will need to be extrapolated back to 0% co-solvent.
-
Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12]
-
-
Titration Procedure:
-
Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) and purge with nitrogen to remove dissolved CO₂.[12]
-
Immerse the calibrated pH electrode into the solution.
-
Add standardized titrant (e.g., 0.1 M NaOH for an acidic compound) in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.[13]
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point. This point can be precisely located at the inflection point of the curve, which is most easily identified from the peak of the first derivative plot (ΔpH/ΔV vs. V).[14]
-
Caption: Workflow for pKa Determination via Potentiometric Titration.
Data Summary
The following table summarizes the key physicochemical properties for this compound and should be populated with experimental data as determined by the protocols above.
| Property | Value | Recommended Method |
| Molecular Formula | C₁₀H₁₀ClN₃O₃ | - |
| Molecular Weight | 255.66 g/mol | Mass Spectrometry |
| Melting Point | To be determined | Capillary Method |
| Aqueous Solubility | To be determined (at pH 7.4, 25°C) | Shake-Flask with HPLC-UV quantification |
| pKa | To be determined | Potentiometric Titration / HPLC-based method |
Conclusion
The systematic characterization of this compound is essential for evaluating its potential as a drug candidate or advanced material. The experimental protocols detailed in this guide for determining melting point, solubility, and pKa provide a robust and validated framework for this analysis. By adhering to these methodologies, researchers can generate the high-quality, reliable data necessary to make informed decisions in the drug discovery and development pipeline, ultimately advancing our understanding and application of the N-acylurea chemical class.
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He, L., et al. (2021). Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. Nature Communications. Available at: [Link]
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Serjeant, E.P., & Dempsey, B. (1979). Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]
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Valipour, M., et al. (2021). A new and facile synthesis of N-benzyl-N′-acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. Synthetic Communications. Available at: [Link]
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Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N-dialkyl carbodiimides in water. Journal of Chemical Sciences. Available at: [Link]
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University of Kufa. (2021). experiment (1) determination of melting points. Available at: [Link]
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Yildiz, E., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]
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Nakov, N., et al. (2021). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. Available at: [Link]
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Appiah, C., et al. (2016). Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands. PMC - NIH. Available at: [Link]
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Pharma.Tips. (2024). Solubility Testing of Drug Candidates. Available at: [Link]
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Jirman, J. (1987). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. ResearchGate. Available at: [Link]
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Eichinger, T., et al. (2003). Determination of pKa Values by Liquid Chromatography. ResearchGate. Available at: [Link]
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Bergström, C.A.S. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
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Huo, X., et al. (2013). pKa determination of oxysophocarpine by reversed - phase high performance liquid chromatography. PMC - PubMed Central. Available at: [Link]
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Glomme, A., & Bergström, C.A.S. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]
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Badawi, H.M. (2009). Structural stability, C--N internal rotations and vibrational spectral analysis of non-planar phenylurea and phenylthiourea. PubMed. Available at: [Link]
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2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide CAS number and identifiers
A Comprehensive Technical Guide to 2-Chloro-N-(4-methoxyphenyl)acetamide
This guide provides an in-depth technical overview of 2-chloro-N-(4-methoxyphenyl)acetamide, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document covers core identifiers, synthesis protocols, structural characterization, spectroscopic data, and safety information, grounded in authoritative sources.
A Note on Nomenclature
It is important to distinguish between two similarly named compounds to ensure clarity in research and application:
-
2-chloro-N-(4-methoxyphenyl)acetamide (CAS RN: 22303-36-2) : An N-arylacetamide, which is the focus of this guide due to the extensive availability of scientific literature on its synthesis and characterization.
-
2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide (CAS RN: 13558-78-6) : A chloroacetyl urea derivative. While structurally related, it is a different molecule with a distinct CAS number.[1]
This guide will focus on 2-chloro-N-(4-methoxyphenyl)acetamide .
Core Identifiers and Chemical Properties
Accurate identification is the foundation of all chemical research. The key identifiers and properties for 2-chloro-N-(4-methoxyphenyl)acetamide are summarized below.
| Identifier | Value | Source |
| CAS Number | 22303-36-2 | PubChem[2] |
| IUPAC Name | 2-chloro-N-(4-methoxyphenyl)acetamide | PubChem[2] |
| Molecular Formula | C₉H₁₀ClNO₂ | PubChem[2] |
| Molecular Weight | 199.63 g/mol | PubChem[2] |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)CCl | PubChem[2] |
| InChIKey | RLUUKMWWYRMCPY-UHFFFAOYSA-N | PubChem[2] |
| EC Number | 688-774-1 | PubChem[2] |
| Appearance | Colourless crystals | NIH[3] |
| Melting Point | 398.6–400.3 K (125.5-127.2 °C) | NIH[3] |
Synthesis Protocol and Mechanistic Insights
N-arylacetamides like 2-chloro-N-(4-methoxyphenyl)acetamide are valuable intermediates in the synthesis of various pharmaceutical and agrochemical compounds.[3] The most common and efficient synthesis route is the acylation of an aniline derivative with an acyl chloride.
Synthesis Reaction
The synthesis involves the reaction of 4-methoxyaniline with chloroacetyl chloride. The lone pair of electrons on the nitrogen atom of the 4-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction.
Detailed Experimental Protocol
This protocol is based on a peer-reviewed synthesis and crystallization procedure.[3]
Materials:
-
4-methoxyaniline (0.047 mol)
-
Chloroacetyl chloride (0.047 mol)
-
Pure acetic acid (40 mL)
-
Sodium acetate solution (35 mL)
-
Ethanol for recrystallization
-
Ice bath
Procedure:
-
Dissolve 0.047 mol of 4-methoxyaniline in 40 mL of pure acetic acid in a suitable flask.
-
Place the flask in an ice bath to cool the solution. This is crucial to control the exothermic nature of the acylation reaction.
-
Add chloroacetyl chloride (0.047 mol) portion-wise to the cooled solution while stirring continuously. Slow addition prevents a rapid increase in temperature and potential side reactions.
-
After the addition is complete, add a 35 mL solution of sodium acetate. The sodium acetate acts as a base to neutralize the HCl byproduct of the reaction, which facilitates the precipitation of the product.
-
Continue stirring the mixture at room temperature for approximately 30 minutes, during which a solid precipitate will form.
-
Filter the resulting solid using a Buchner funnel and wash it with cold water to remove any remaining acetic acid and salts.
-
Dry the solid product.
-
Recrystallize the crude product from ethanol to obtain pure, colourless crystals of 2-chloro-N-(4-methoxyphenyl)acetamide. The reported yield for this method is around 80%.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide.
Structural and Spectroscopic Characterization
Confirmation of the chemical structure is achieved through a combination of crystallographic and spectroscopic techniques.
Crystal Structure and Molecular Geometry
X-ray crystallography has revealed detailed information about the three-dimensional structure of 2-chloro-N-(4-methoxyphenyl)acetamide.
-
The molecule is not perfectly planar; the acetamido group is twisted out of the plane of the phenyl ring.[3]
-
The crystal packing is stabilized by a network of intermolecular hydrogen bonds, including N—H⋯O, C—H⋯O, and C—H⋯Cl interactions, which form a three-dimensional structure.[3]
-
Hirshfeld surface analysis indicates that C⋯H/H⋯C interactions are the most significant contributors to the crystal packing.[3]
Spectroscopic Data
The following spectroscopic data are vital for confirming the identity and purity of the synthesized compound.[3]
| Technique | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Assignment |
| FT-IR (ATR) | 3292 | N—H stretching (amide) |
| 1660 | C=O stretching (amide) | |
| 1029 | N—C stretching (amide) | |
| 3073 | C—H stretching (aromatic) | |
| 2959 | C—H stretching (CH₂) | |
| 827 | C—Cl stretching | |
| ¹H NMR (DMSO-d₆) | 10.23 (s, 1H) | NH |
| 6.93–7.5 (m, 4H) | Aromatic H | |
| 4.24 (s, 2H) | CH₂ | |
| 3.74 (s, 3H) | CH₃ (methoxy) | |
| ¹³C NMR (DMSO-d₆) | 164.13 | C=O |
| 155.51 | C_arom—O | |
| 131.53 | C_arom—N | |
| 113.92–120.92 | Aromatic C | |
| 55.23 | CH₃ (methoxy) | |
| 43.48 | CH₂ | |
| HRMS (ESI-MS) | m/z 199.0105 (found) | [C₉H₁₀ClNO₂] (calculated: 199.04) |
Characterization Workflow Diagram
Caption: Workflow for the structural and spectroscopic characterization.
Potential Applications
N-arylacetamides are a class of compounds with significant interest in several fields:
-
Pharmaceutical Intermediates : They serve as key building blocks in the synthesis of more complex molecules with potential therapeutic applications.[3]
-
Medicinal Chemistry : The acetamide linkage is a common feature in many biologically active compounds. Modifications of the aryl and chloroacetyl groups can be used to develop new drug candidates.
-
Agrochemicals : Some chloroacetamide derivatives have been investigated for their potential as herbicides and antimicrobial agents.[4]
Research has also explored the use of 2-chloro-N-(4-methoxyphenyl)acetamide as a precursor for synthesizing novel monomers, which could have applications in materials science.[5][6]
Safety and Handling
Proper handling of 2-chloro-N-(4-methoxyphenyl)acetamide is essential in a laboratory setting.
-
GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Signal Word : Warning.[1]
Precautionary Measures:
-
Engineering Controls : Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[1][7]
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles or face shield).[1][7]
-
Handling : Avoid contact with skin and eyes. Do not breathe dust or fumes. Wash hands thoroughly after handling.[1][8]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
First Aid:
-
Skin Contact : Wash with plenty of soap and water. If irritation occurs, seek medical advice.[1]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[1]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
References
- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
-
Beccalli, E. M., Broggini, G., Martinelli, M., & Sottocornola, S. (2007). A new synthesis of 1-hydroxypyrrolo[1,2-a]quinoxalines and 1-hydroxypyrrolo[2,1-c][1][3]benzodiazepines through a domino reaction. Tetrahedron, 63(38), 9447-9456.
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 31123, 2-Chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]
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Missioui, H., Guerrab, W., El Moutaouakil Ala Allah, A., Kariuki, B. M., Ramli, Y., & Ameziane El Hassani, I. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData, 7(6), x220553. Retrieved from [Link]
- Fisher Scientific (n.d.). 2-Chloroacetamide Safety Data Sheet.
- Fisher Scientific (2024). 4-Chloro-N-(4-methoxyphenyl)benzamide Safety Data Sheet.
- BLD Pharmatech (n.d.). 2-CHLORO-N-(4-CHLORO-3-METHOXYPHENYL)ACETAMIDE Safety Data Sheets.
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Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (2018). Swelling behavior of the 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate monomer LB thin film exposed to various organic vapors by quartz crystal microbalance technique. ResearchGate. Retrieved from [Link]
- Sigma-Aldrich (2024). 2-Chloroacetamide Safety Data Sheet.
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Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (2018). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... [Image]. ResearchGate. Retrieved from [Link]
- LookChem (n.d.). Cas 4257-81-2, 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide.
- Ahire, J. H., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 3(1), 241-246.
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An In-depth Technical Guide to the Crystal Structure Analysis of 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide
This guide provides a comprehensive technical overview of the synthesis, crystallization, and detailed crystal structure analysis of the title compound, 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide (C₉H₁₀ClNO₂). Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical experimental and analytical steps involved in determining the three-dimensional architecture of this molecule, offering insights into the causal relationships behind the methodological choices and the nature of its intermolecular interactions.
Introduction: The Significance of N-Arylacetamides
Amides are fundamental building blocks in organic chemistry and are particularly crucial in the pharmaceutical sciences.[1] The N-arylacetamide scaffold, a key feature of this compound, is a prevalent motif in a wide array of medicinal, agrochemical, and pharmaceutical compounds.[1] Understanding the precise three-dimensional structure and intermolecular interactions of these molecules is paramount. This knowledge underpins structure-activity relationship (SAR) studies, aids in the design of novel therapeutic agents, and provides a foundational understanding of their solid-state properties, which are critical for formulation and bioavailability.
This guide delves into the specific structural characteristics of this compound, a molecule that serves as an exemplary case for the application of single-crystal X-ray diffraction techniques.
Experimental Methodology: From Synthesis to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The protocols described herein are designed to be self-validating, ensuring the integrity of the final structural model.
Synthesis of this compound
The synthesis of the title compound is achieved through a straightforward and efficient acylation reaction.[1]
Protocol:
-
Reactant Preparation: Dissolve 0.047 mol of 4-methoxyaniline in 40 mL of pure acetic acid. This choice of solvent provides a suitable medium for the reaction and helps to solubilize the starting material.
-
Acylation: Place the solution in an ice bath to control the exothermic nature of the reaction. Add chloroacetyl chloride (0.047 mol) portionwise while stirring continuously. The slow addition prevents undesirable side reactions and ensures a controlled reaction rate.
-
Precipitation: Upon completion of the reaction, add a solution of sodium acetate (35 mL). The sodium acetate acts as a base to neutralize the excess acid and facilitate the precipitation of the product.
-
Isolation and Purification: A solid precipitate will form after approximately 30 minutes of stirring at room temperature.[1] Filter the resulting solid, wash it with cold water to remove any remaining salts and impurities, and then dry it.
-
Crystallization: Recrystallize the crude product from ethanol to yield colorless crystals suitable for X-ray diffraction.[1] The choice of ethanol is critical as it allows for the slow formation of well-ordered crystals upon cooling.
Single-Crystal X-ray Diffraction Analysis
The determination of the molecular and crystal structure relies on single-crystal X-ray diffraction. This technique is based on the elastic scattering of X-rays from the ordered arrangement of atoms within a crystal, producing a diffraction pattern that can be used to determine the electron density and, consequently, the atomic positions.[2]
Experimental Protocol:
-
Crystal Selection and Mounting: A suitable single crystal of the title compound is selected under a microscope and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data are collected at a controlled temperature (e.g., 172 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[3] The low temperature is crucial to minimize thermal vibrations of the atoms, leading to a more precise determination of their positions.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[4] This computational process iteratively adjusts a model of the atomic positions to best fit the experimentally observed diffraction data.
Structural Analysis and Discussion
The crystallographic analysis reveals a wealth of information about the molecular geometry, conformation, and the intricate network of intermolecular interactions that define the crystal packing.
Molecular Conformation
The molecule of this compound is not planar. The methoxy group is nearly coplanar with the phenyl ring, as indicated by a C7—C6—O2—C9 torsion angle of approximately -174.61°.[3] In contrast, the acetamido group is significantly twisted out of the plane of the phenyl ring by about 28.87°.[3][5] This twisted conformation is a key structural feature.
The conformation about the C1-C2 bond is described as +synclinal (+gauche), with a Cl1—C1—C2—O1 torsion angle of 52.89°.[3]
Crystallographic Data Summary
The crystallographic data for the title compound are summarized in the table below.[3]
| Parameter | Value |
| Chemical Formula | C₉H₁₀ClNO₂ |
| Formula Weight | 199.63 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature (K) | 172 |
| a (Å) | 11.2345 (6) |
| b (Å) | 5.1075 (7) |
| c (Å) | 16.2201 (9) |
| β (°) | 104.563 (2) |
| Volume (ų) | 900.04 (12) |
| Z | 4 |
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is governed by a sophisticated network of hydrogen bonds and other non-covalent interactions, resulting in a stable three-dimensional architecture.[3][6]
-
N—H⋯O Hydrogen Bonds: These interactions form helical chains of molecules that propagate along the crystallographic b-axis.[3]
-
C—H⋯O Hydrogen Bonds: These weaker interactions link the aforementioned helical chains, contributing to the formation of layers of molecules parallel to the ab plane.[3]
-
C—H⋯Cl Hydrogen Bonds: These interactions connect the layers of molecules, extending the structure into three dimensions.[3][6]
-
C—H⋯π(ring) Interactions: These further stabilize the three-dimensional packing by linking adjacent molecules.[3][6]
Hirshfeld Surface Analysis
To gain deeper, quantitative insights into the intermolecular contacts, a Hirshfeld surface analysis was performed. This computational tool maps the regions of close contact between molecules in the crystal.
The analysis revealed the relative contributions of different types of intermolecular interactions to the overall crystal packing:
-
C⋯H/H⋯C interactions make the largest contribution to the surface area at 33.4%.[1][3]
-
Cl⋯H/H⋯Cl interactions account for 20% of the surface area.[3]
-
O⋯H/H⋯O interactions contribute 19.5% to the surface area.[3]
These findings underscore the importance of a variety of weak interactions in dictating the final solid-state structure of the molecule.
Conclusion
The crystal structure analysis of this compound provides a detailed and unambiguous determination of its molecular conformation and supramolecular architecture. The non-planar nature of the molecule, combined with a rich network of N—H⋯O, C—H⋯O, C—H⋯Cl, and C—H⋯π interactions, leads to a stable three-dimensional packing arrangement. The insights gained from this type of detailed structural analysis are invaluable for the fields of medicinal chemistry and drug development, providing a solid foundation for understanding the physicochemical properties of N-arylacetamides and guiding the design of future molecules with enhanced therapeutic potential.
References
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Missioui, M., El-Guesmi, N., El-Gazzar, A., El-Gharabawy, H., Jasinski, J. P., & El-Faham, A. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 687–690. [Link]
-
IUCr. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData, 7(7), x220576. [Link]
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). X-Ray Diffraction Basics. [Link]
-
Harris, K. D. M. (2015). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. [Link]
-
Missioui, M., El-Guesmi, N., El-Gazzar, A., El-Gharabawy, H., Jasinski, J. P., & El-Faham, A. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. PubMed. [Link]
-
Missioui, M., El-Guesmi, N., El-Gazzar, A., El-Gharabawy, H., Jasinski, J. P., & El-Faham, A. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(7), 687-690. [Link]
-
Nayak, P. S., Narayana, B., Anthal, S., Gupta, V. K., & Kant, R. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Journal of Chemical Crystallography, 44(10-11), 509-515. [Link]
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An In-depth Spectroscopic Analysis of 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide: A Guide for Researchers
Introduction
In the landscape of modern drug discovery and organic synthesis, N-acylurea derivatives stand out for their diverse biological activities and utility as synthetic intermediates.[1] Among these, 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide represents a key scaffold, integrating features known to influence pharmacokinetic and pharmacodynamic properties. A thorough understanding of its molecular architecture is paramount for its application in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling precise structural verification and fostering further investigation into this class of compounds.
Molecular Structure
The foundational step in any spectroscopic analysis is the clear visualization of the molecular structure. The arrangement of functional groups and atomic connectivity dictates the spectroscopic fingerprint of the molecule.
Caption: Molecular Structure of the title compound.
Synthesis and Crystallization: A Validated Protocol
The synthesis of this compound is typically achieved through the reaction of 4-methoxyaniline with chloroacetyl chloride.[2] This established protocol provides a reliable method for obtaining the target compound in high yield and purity.
Experimental Protocol:
-
Dissolution: Dissolve 0.047 mol of 4-methoxyaniline in 40 mL of pure acetic acid.
-
Cooling: Place the reaction vessel in an ice bath to control the exothermic reaction.
-
Addition of Acylating Agent: Add chloroacetyl chloride (0.047 mol) portion-wise to the stirred solution. The slow addition is crucial to prevent side reactions and ensure a controlled reaction temperature.
-
Neutralization and Precipitation: After the addition is complete, add a solution of sodium acetate (35 mL). Continue stirring at room temperature for 30 minutes to facilitate the precipitation of the product.
-
Isolation and Purification: Filter the resulting solid precipitate and wash it with cold water to remove any remaining salts and acetic acid.
-
Recrystallization: Dry the crude product and recrystallize it from ethanol to obtain colorless crystals of this compound.[2]
This self-validating protocol ensures the synthesis of a high-purity compound, which is essential for obtaining clean and interpretable spectroscopic data.
¹H NMR Spectroscopy: Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.23 | Singlet | 1H | NH |
| 7.50 - 6.93 | Multiplet | 4H | Aromatic H |
| 4.24 | Singlet | 2H | CH₂ Cl |
| 3.74 | Singlet | 3H | OCH₃ |
| Solvent: DMSO-d₆[2] |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature, using the residual solvent peak as an internal reference.[3]
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound provides distinct signals that correspond to each type of proton in the molecule.
-
Amide Proton (10.23 ppm): The singlet at 10.23 ppm corresponds to the amide proton (NH).[2] Its downfield chemical shift is attributed to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding.
-
Aromatic Protons (7.50 - 6.93 ppm): The multiplet in this region is characteristic of the four protons on the para-substituted benzene ring.[2] The electron-donating methoxy group and the electron-withdrawing acetamide group influence the precise chemical shifts of these protons.
-
Methylene Protons (4.24 ppm): The singlet at 4.24 ppm is assigned to the two methylene protons (CH₂).[2] The adjacent electronegative chlorine atom strongly deshields these protons, causing them to resonate at a relatively high chemical shift.[4]
-
Methoxy Protons (3.74 ppm): The singlet at 3.74 ppm corresponds to the three protons of the methoxy group (OCH₃).[2] These protons are in a relatively shielded environment, resulting in an upfield chemical shift.
Caption: Key ¹H NMR chemical shift assignments.
¹³C NMR Spectroscopy: Carbon Skeleton Analysis
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 164.13 | C =O |
| 155.51 | C arom—O |
| 131.53 | C arom—N |
| 120.92 - 113.92 | C arom |
| 55.23 | OC H₃ |
| 43.48 | C H₂Cl |
| Solvent: DMSO-d₆[2] |
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer equipped with a broadband probe.
-
Data Acquisition: Employ proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (164.13 ppm): The signal at 164.13 ppm is characteristic of an amide carbonyl carbon.[2] Its downfield shift is due to the strong deshielding effect of the double-bonded oxygen atom.
-
Aromatic Carbons (155.51 - 113.92 ppm): The signals in this range correspond to the six carbons of the benzene ring. The carbon attached to the oxygen of the methoxy group (C-O) is the most downfield at 155.51 ppm due to the electronegativity of oxygen.[2] The carbon attached to the nitrogen (C-N) appears at 131.53 ppm.[2] The remaining aromatic carbons resonate between 120.92 and 113.92 ppm.
-
Methoxy Carbon (55.23 ppm): The signal at 55.23 ppm is assigned to the carbon of the methoxy group.[2]
-
Methylene Carbon (43.48 ppm): The upfield signal at 43.48 ppm corresponds to the methylene carbon (CH₂Cl).[2] The attached chlorine atom causes a significant downfield shift compared to an unsubstituted alkyl carbon.
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3292 | N-H | Stretching |
| 3073 | C-H (aromatic) | Stretching |
| 2959 | C-H (aliphatic) | Stretching |
| 1660 | C=O (amide) | Stretching (Amide I) |
| 1029 | N-C (amide) | Stretching |
| 827 | C-Cl | Stretching |
| Technique: Attenuated Total Reflectance (ATR)[2] |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid crystalline sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to obtain the final spectrum.
Interpretation of the IR Spectrum:
The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.
-
N-H Stretching (3292 cm⁻¹): The sharp absorption at 3292 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide.[2][5]
-
C-H Stretching (3073 and 2959 cm⁻¹): The band at 3073 cm⁻¹ corresponds to the C-H stretching of the aromatic ring, while the absorption at 2959 cm⁻¹ is due to the C-H stretching of the aliphatic methylene and methyl groups.[2]
-
C=O Stretching (Amide I) (1660 cm⁻¹): The strong absorption at 1660 cm⁻¹ is the Amide I band, which is primarily due to the C=O stretching vibration.[2][5] Its position is consistent with a conjugated amide system.[6]
-
N-C Stretching (1029 cm⁻¹): This absorption is attributed to the stretching vibration of the amide N-C bond.[2]
-
C-Cl Stretching (827 cm⁻¹): The band at 827 cm⁻¹ is characteristic of the C-Cl stretching vibration.[2]
Mass Spectrometry: Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 199.04 | 199.0105 |
| Technique: Electrospray Ionization (ESI)[2] |
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer with an electrospray ionization source.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
-
Data Analysis: Analyze the spectrum to identify the molecular ion peak and major fragment ions.
Interpretation of the Mass Spectrum:
The high-resolution mass spectrum confirms the molecular formula of the compound as C₉H₁₀ClNO₂. The fragmentation pattern provides further structural information.
-
Molecular Ion Peak: The found mass of 199.0105 is in close agreement with the calculated mass for the protonated molecule, confirming the molecular weight.[2]
Proposed Fragmentation Pathway:
In mass spectrometry, fragmentation occurs through the cleavage of bonds in the molecular ion.[7] For this compound, a likely fragmentation pathway involves the cleavage of the amide bond.
Caption: A proposed fragmentation pathway.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a detailed and unambiguous structural characterization. The ¹H and ¹³C NMR spectra precisely map the proton and carbon environments, while the IR spectrum confirms the presence of key functional groups. High-resolution mass spectrometry validates the molecular formula and offers insights into the molecule's fragmentation behavior. This guide serves as a foundational reference for researchers, providing the necessary data and interpretation to confidently utilize this compound in further scientific endeavors.
References
-
ResearchGate. (2017). Amide and urea FTIR. [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
-
ResearchGate. (2025). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. [Link]
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The Diverse Biological Landscape of N-Arylacetamides: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold
The N-arylacetamide moiety represents a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Its presence in numerous clinically significant drugs underscores its importance in modern drug discovery. This technical guide provides an in-depth exploration of the multifaceted biological activities of N-arylacetamides, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the complexities of this chemical class. From their well-established roles as analgesic and anti-inflammatory agents to their emerging potential in oncology and infectious diseases, we will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols that underpin the therapeutic promise of N-arylacetamides.
I. Synthetic Strategies for N-Arylacetamide Scaffolds
The synthesis of N-arylacetamides is fundamental to exploring their biological potential. Two primary and robust methods are the acylation of anilines and the coupling of carboxylic acids with anilines.
A. Acylation of Anilines
This classic and widely used method involves the reaction of an aniline with an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.[1][2][3]
Experimental Protocol: Synthesis of Acetanilide from Aniline [1][2]
-
In a flask, dissolve 2 mL of aniline in 2 mL of glacial acetic acid.
-
Carefully add 2 mL of acetyl chloride dropwise while stirring. The reaction is exothermic.
-
Heat the mixture in a boiling water bath for 5-10 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 20 mL of ice-cold water to precipitate the crude acetanilide.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure acetanilide crystals.
B. Carboxylic Acid-Amine Coupling
Modern coupling reagents have enabled the direct formation of the amide bond between a carboxylic acid and an aniline under mild conditions. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with a catalyst such as 4-dimethylaminopyridine (DMAP) and hydroxybenzotriazole (HOBt) are commonly employed.[4]
Experimental Protocol: EDC/DMAP Mediated Amide Coupling [4]
-
To a solution of the carboxylic acid (1.0 mmol) and aniline (1.0 mmol) in a suitable solvent (e.g., acetonitrile), add EDC (1.0 mmol) and DMAP (1.0 mmol).
-
Add a catalytic amount of HOBt (0.1 equiv).
-
Stir the reaction mixture at room temperature for the appropriate time (typically 5-24 hours) until completion, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Analgesic and Anti-inflammatory Activities: Targeting Pain and Inflammation
The N-arylacetamide scaffold is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.
A. Mechanism of Action: COX Inhibition
The primary mechanism for the anti-inflammatory and analgesic effects of many N-arylacetamides is the inhibition of cyclooxygenase (COX) enzymes.[5][6] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is a key target for anti-inflammatory drugs.[7] Selective inhibition of COX-2 over COX-1 is a key strategy to reduce gastrointestinal side effects associated with traditional NSAIDs.[7]
Caption: N-Arylacetamides can exhibit anticonvulsant effects by stabilizing the inactivated state of voltage-gated sodium channels.
B. Preclinical Evaluation: The Maximal Electroshock (MES) Test
The MES test is a cornerstone preclinical model for identifying anticonvulsant activity, particularly for compounds effective against generalized tonic-clonic seizures. [8][9][10] Experimental Protocol: Maximal Electroshock (MES) Test in Mice [8][9][10][11]
-
Animal Preparation: Use male albino mice (20-25 g). Administer the test compound (dissolved in a suitable vehicle) orally or intraperitoneally.
-
Pre-treatment Time: Conduct the test at the time of peak effect of the compound, determined from preliminary studies.
-
Anesthesia and Electrode Placement: Apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by a drop of saline to ensure good electrical contact.
-
Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes using an electroconvulsometer.
-
Observation: Immediately after stimulation, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered protection.
-
Data Analysis: Calculate the percentage of protected animals in each dose group and determine the median effective dose (ED50).
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) in MES Test | Reference |
| Compound 5j (a cyclopropanespirohydantoin derivative) | Mice | Intraperitoneal | 9.2 | [12] |
| Ameltolide | Mice | Oral | 1.4 | [11] |
| ASP ID: 1 | Mice | Oral | 8.59 | [13] |
| ASP ID: 14 | Mice | Intraperitoneal | 18.1 | [14] |
| ASP ID: 2 | Rats | Intraperitoneal | 2.61 | [15] |
IV. Antimicrobial Activity: Combating Infectious Agents
The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents, and N-arylacetamides have shown considerable promise in this area.
A. Mechanisms of Action
N-arylacetamides can exert their antimicrobial effects through various mechanisms, including:
-
Disruption of the bacterial cell membrane: Some N-arylacetamide derivatives, particularly arylamide foldamers that mimic antimicrobial peptides, can permeabilize the outer and inner membranes of bacteria, leading to cell death.
-
Inhibition of essential enzymes: For example, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for bacterial DNA synthesis.
-
Inhibition of DNA synthesis: Certain N-arylacetamides can interfere with DNA replication and repair mechanisms in bacteria. [16]
Caption: N-Arylacetamides employ multiple mechanisms to combat bacterial growth.
B. Antimicrobial Potency
The antimicrobial activity of N-arylacetamides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Coumarin derivatives | Staphylococcus aureus (MRSA) | 3.12 - 4.61 | [17] |
| Vancoresmycin-type tetramic acids | Staphylococcus aureus | 4 - 32 | [18] |
| N-substituted acetamoyl derivatives of 4-hydroxy-2-oxo-2H-chromene | Gram-positive and Gram-negative bacteria | - | [19] |
| Dalesconosides A–D and F | P. aeruginosa, E. faecalis, MRSA, E. coli | 6.25 - 50 | [20] |
| Aspergillone A, B, and D | Bacillus subtilis | ~26 | [20] |
V. Anticancer Activity: Targeting Malignant Cells
A growing body of evidence supports the potential of N-arylacetamides as anticancer agents.
A. Mechanism of Action: Induction of Apoptosis
A key mechanism by which N-arylacetamides exert their anticancer effects is the induction of apoptosis, or programmed cell death. [21][22]This can be achieved through the modulation of various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some derivatives have been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent cell death. [17]
Caption: N-Arylacetamides can induce apoptosis in cancer cells by modulating the Bax/Bcl-2 ratio.
B. In Vitro Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric assay widely used to assess the cytotoxic effects of potential anticancer compounds on cancer cell lines. [23][24][25][26] Experimental Protocol: MTT Assay for Cytotoxicity [23][24][26]
-
Cell Seeding: Seed cancer cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the N-arylacetamide derivative for a specified period (e.g., 72 hours).
-
MTT Addition: Remove the treatment medium and add 20-30 µL of MTT solution (e.g., 2 mg/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 1.5-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., 130 µL of DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 492 nm or 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50).
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3d (an imidazo[1,2-a]pyrimidine) | MCF-7 (Breast) | 43.4 | [17] |
| Compound 4d (an imidazo[1,2-a]pyrimidine) | MDA-MB-231 (Breast) | 35.1 | [17] |
| Compound 3a (a tricyclic derivative) | A549 (Lung) | 5.988 | [17] |
| 2,4-disubstituted-2-thiopyrimidine derivatives | HepG2 (Liver), UO-31 (Renal) | - | [27] |
| 1,3,4-oxadiazole-2(3H)-thione derivatives | HCT116 (Colon), MCF7 (Breast), HUH7 (Liver) | - | [28] |
VI. Conclusion and Future Directions
The N-arylacetamide scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its synthetic accessibility and the diverse range of biological activities it can exhibit make it a continued area of intense research. Future efforts will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic and safety profiles. The application of computational methods, such as QSAR and molecular docking, will continue to play a crucial role in the rational design of next-generation N-arylacetamide-based drugs. As our understanding of the complex signaling pathways involved in various diseases deepens, so too will our ability to fine-tune the properties of this versatile scaffold to address unmet medical needs.
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The Solubility Profile of 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide, a compound of interest in contemporary pharmaceutical research. In the absence of extensive published quantitative solubility data, this document synthesizes information from its physicochemical properties, crystal structure analysis, and solubility trends of analogous compounds to provide a robust predictive framework. Furthermore, it offers detailed, field-proven protocols for the experimental determination of its solubility, empowering researchers to generate precise data tailored to their specific formulation and development needs. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility characteristics of this molecule to inform critical decisions in the pharmaceutical development pipeline.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that dictates the bioavailability and, consequently, the therapeutic efficacy of an active pharmaceutical ingredient (API).[1][2] For a drug to exert its pharmacological effect, it must first dissolve in physiological fluids to be absorbed into the systemic circulation.[2] Poor aqueous solubility is a major hurdle in drug development, often leading to high doses and variable absorption.[2] Therefore, a comprehensive understanding of an API's solubility in various solvent systems is paramount from the early stages of drug discovery through to formulation development.
This guide focuses on this compound, an N-aryl acetamide derivative. Compounds within this class are of significant interest for their potential biological activities.[3][4][5] A thorough characterization of the solubility of this specific molecule is essential for its advancement as a potential therapeutic agent.
Physicochemical Properties and Molecular Structure Analysis
The solubility of a compound is intrinsically linked to its molecular structure and the resulting intermolecular forces. The key physicochemical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | PubChem[6] |
| Molecular Weight | 199.63 g/mol | PubChem[6] |
| Appearance | White to light gray/yellow powder/crystal | Tokyo Chemical Industry |
| Melting Point | 118.0 to 122.0 °C | Tokyo Chemical Industry |
| XLogP3 (Predicted) | 1.7 | PubChem[6] |
The molecular structure of this compound features several key functional groups that govern its solubility: an amide linkage, a chloroacetamide group, a phenyl ring, and a methoxy group. The amide group is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), suggesting potential solubility in polar protic solvents. The presence of the chloro group and the phenyl ring contributes to the molecule's lipophilicity, which would favor solubility in non-polar and polar apathetic solvents. The methoxy group is a weak hydrogen bond acceptor.
A critical insight into the solubility of this compound comes from its crystal structure.[3][7] The crystal packing is stabilized by a network of intermolecular N—H⋯O, C—H⋯O, and C—H⋯Cl hydrogen bonds, as well as C—H⋯π interactions.[3][7] These strong intermolecular forces in the solid state must be overcome by solvent-solute interactions for dissolution to occur. This indicates that a significant amount of energy is required to break the crystal lattice, which will influence its solubility.
Caption: Molecular features of this compound and their influence on intermolecular interactions and predicted solubility.
Predicted Solubility Profile in Common Laboratory Solvents
Table 2: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Low | The presence of a relatively large hydrophobic phenyl ring and the chloroacetamide moiety is expected to limit solubility in water, despite the presence of hydrogen bonding groups. |
| Ethanol, Methanol | Moderate to High | The alkyl chain of the alcohols can interact with the non-polar parts of the molecule, while the hydroxyl group can form hydrogen bonds with the amide and methoxy groups. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and have high dielectric constants, making them effective at solvating polar functional groups and disrupting the crystal lattice. |
| Acetone, Acetonitrile | Moderate | These solvents are polar and can engage in dipole-dipole interactions, but are less effective at hydrogen bonding compared to DMSO and DMF. | |
| Non-Polar | Toluene, Hexane | Low to Very Low | The overall polarity of the molecule, primarily due to the amide and chloro groups, will likely result in poor solubility in non-polar solvents. |
It is imperative to note that these are predictions. For any application in a research or development setting, experimental verification of solubility is essential.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[8] This protocol provides a robust and reproducible approach to obtaining accurate solubility data.
Materials and Equipment
-
This compound (pure solid)
-
Selected solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed container. This step is critical to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by taking the dilution factor into account.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Caption: A streamlined workflow for the experimental determination of equilibrium solubility using the shake-flask method.
Conclusion and Future Perspectives
This technical guide has provided a detailed overview of the solubility of this compound. While a lack of direct quantitative data in the literature necessitates a predictive approach based on physicochemical properties and structural analogues, this guide equips researchers with the foundational knowledge and practical protocols to experimentally determine the solubility of this compound with high accuracy.
A thorough understanding of the solubility profile is a critical early step in the successful development of any new chemical entity. The information and methodologies presented herein are intended to empower drug development professionals to make informed decisions regarding formulation strategies, preclinical studies, and the overall progression of this compound as a potential therapeutic candidate. Future work should focus on generating and publishing comprehensive quantitative solubility data in a wide range of pharmaceutically relevant solvents and biorelevant media to further support its development.
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Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. (2022). IUCrData, 7(6). [Link]
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An In-depth Technical Guide to the Thermal Stability and Melting Point of 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide
This technical guide provides a comprehensive overview of the thermal stability and melting point of the compound 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key data with field-proven analytical methodologies. The focus is on not just the "what" but the "why," offering a deeper understanding of the experimental choices and the interpretation of results.
Introduction: The Significance of Thermal Properties in Drug Development
In the landscape of pharmaceutical development, the thermal stability and melting point of an active pharmaceutical ingredient (API) are critical parameters. These properties influence everything from the manufacturing process and formulation to the shelf-life and bioavailability of the final drug product. For a compound like this compound, which serves as a key intermediate in the synthesis of various biologically active molecules, a thorough understanding of its thermal behavior is paramount.[1][2]
This guide will delve into the specific thermal characteristics of this compound, providing both established data and the methodologies to verify and expand upon this knowledge.
Compound Profile: this compound
Chemical Structure:
Caption: Molecular structure of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClN₂O₃ | Inferred from structure |
| Molecular Weight | 242.66 g/mol | Inferred from structure |
| Appearance | White to light gray or light yellow powder/crystal | |
| CAS Number | 22303-36-2 | [3] |
| Synonyms | N-Chloroacetyl-4-methoxyaniline, N-(4-Anisyl)chloroacetamide |
Melting Point Determination: A Critical Quality Attribute
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress and broaden the melting range.[1]
Reported Melting Point
Various sources report the melting point of this compound to be in the range of 118.0 to 122.5 °C .[4] This relatively narrow range suggests a crystalline solid with a good degree of purity.
Experimental Protocol: Capillary Melting Point Determination
The capillary method is a straightforward and widely used technique for determining the melting point of a solid.[2][5]
Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.
-
Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a viewing lens.
-
Heating Rate: The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation of the melting process.[6]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is the completion of melting. The recorded range is the melting point.
Causality Behind Experimental Choices:
-
Fine Powder: Maximizes surface area for efficient and uniform heat absorption, leading to a sharper, more accurate melting point.
-
Slow Heating Rate: Ensures thermal equilibrium between the sample, the heating block, and the thermometer, preventing a lag that could lead to an erroneously high and broad melting range.
Caption: Workflow for Capillary Melting Point Determination.
Thermal Stability Assessment: Beyond the Melting Point
Thermal stability refers to the ability of a compound to resist decomposition at elevated temperatures. This is a crucial parameter, as thermal degradation can lead to loss of potency, formation of toxic byproducts, and changes in physical properties. For acetamide derivatives, thermal decomposition can occur through various pathways, including hydrolysis and pyrolysis.[7][8]
Key Analytical Techniques
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information about thermal decomposition and is invaluable for determining the temperature at which a material begins to degrade.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It can detect endothermic events like melting and boiling, and exothermic events such as decomposition and crystallization. DSC can provide information on the melting point, heat of fusion, and the onset temperature of decomposition.
Experimental Protocol: Thermal Analysis using TGA and DSC
Principle: By subjecting the sample to a controlled temperature program and monitoring its mass and heat flow, a comprehensive thermal profile can be established.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the TGA and DSC instruments using certified reference standards to ensure accuracy of temperature and mass/heat flow measurements.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum, ceramic).
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) to a temperature beyond its expected decomposition point.
-
Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.
-
-
DSC Analysis:
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere.
-
Record the differential heat flow. The endothermic peak corresponds to the melting of the sample, while any subsequent exothermic peaks may indicate decomposition.
-
Interpretation of Results:
-
TGA Thermogram: A stable compound will show a flat baseline until the decomposition temperature is reached, at which point a significant drop in mass will be observed.
-
DSC Thermogram: A sharp endothermic peak will confirm the melting point. If decomposition occurs at or near the melting point, the peak may be broadened or followed by an exothermic event.
Caption: Workflow for Thermal Stability Assessment using TGA and DSC.
Conclusion and Future Perspectives
The thermal properties of this compound are well-defined, with a melting point in the range of 118.0 to 122.5 °C. This, coupled with its synthesis protocols, provides a solid foundation for its use in further research and development.[10][11][12] The methodologies outlined in this guide, from simple capillary melting point determination to more advanced thermal analysis techniques like TGA and DSC, provide a robust framework for the quality control and characterization of this important chemical intermediate.
Future studies could involve a more in-depth investigation of the decomposition kinetics and the identification of degradation products under various stress conditions (e.g., humidity, light, different pH values). Such data would be invaluable for developing stable formulations and ensuring the safety and efficacy of any final drug product derived from this compound.
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NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Link]
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ResolveMass Laboratories Inc. Melting Point Determination. [Link]
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Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]
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ResearchGate. Decomposition of acetamide and formamide in pressurized hot water. [Link]
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Westlab Canada. Measuring the Melting Point. [Link]
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University of Calgary. Melting point determination. [Link]
-
Transactions of the Faraday Society (RSC Publishing). Homogeneous gas-phase pyrolysis of acetamide. [Link]
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ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. [Link]
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ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]
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ResearchGate. Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... [Link]
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Journal of Applied Pharmaceutical Science. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]
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- 12. researchgate.net [researchgate.net]
In Silico Characterization of 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide: A Technical Guide to Predictive Assessment
Abstract
In the landscape of contemporary drug discovery and chemical safety assessment, in silico methodologies provide a rapid, cost-effective, and ethically considerate alternative to traditional experimental testing. This technical guide offers an in-depth, procedurally-focused exploration of the predictive modeling of key chemical properties for the compound 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide . We will delineate the theoretical underpinnings and practical application of computational tools to forecast its physicochemical characteristics, Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and toxicological endpoints. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical engineering, providing a validated framework for the computational evaluation of novel chemical entities.
Introduction: The Imperative for Predictive Modeling
The journey of a novel chemical entity from conception to market is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic or toxicity profiles.[1] Early-stage assessment of these properties is therefore paramount. In silico approaches, which leverage computational models to simulate and predict the behavior of chemicals, have emerged as indispensable tools in this preliminary evaluation phase.[2] These methods, grounded in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) principles, establish a correlation between a molecule's structure and its biological or physicochemical effects.[3][4][5][6]
This guide focuses on This compound , a compound with the molecular formula C₉H₁₀ClNO₂.[7] While its primary applications are still under investigation, its N-arylacetamide scaffold is a significant intermediate in the synthesis of various medicinal and pharmaceutical compounds.[8] By applying a battery of validated in silico tools, we can construct a comprehensive profile of this molecule, offering valuable insights that can guide further experimental research. The core principle of our approach is one of self-validation through the use of multiple predictive models, thereby enhancing the reliability of the generated data.[9]
Molecular Identity and Structural Representation
A prerequisite for any in silico analysis is the accurate representation of the molecule's structure. The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is COC1=CC=C(C=C1)NC(=O)CCl .[7] This representation serves as the input for the computational models discussed in the subsequent sections.
Table 1: Molecular Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-N-(4-methoxyphenyl)acetamide | PubChem[7] |
| Molecular Formula | C₉H₁₀ClNO₂ | PubChem[7] |
| Molecular Weight | 199.63 g/mol | PubChem[7] |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)CCl | PubChem[7] |
| InChIKey | RLUUKMWWYRMCPY-UHFFFAOYSA-N | PubChem[7] |
In Silico Prediction of Physicochemical Properties
The physicochemical properties of a compound are fundamental determinants of its biological activity, influencing its absorption, distribution, and interaction with cellular targets.[10] We will employ a Quantitative Structure-Property Relationship (QSPR) workflow to predict key physicochemical parameters.[3][4][5][6]
Experimental Protocol: Physicochemical Property Prediction
-
Input Generation: The canonical SMILES string of the target molecule is used as the input for a suite of open-access physicochemical prediction web servers, such as SwissADME and pkCSM.[11]
-
Parameter Selection: The following key physicochemical properties are selected for prediction:
-
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.
-
LogS (Aqueous Solubility): A determinant of a compound's ability to dissolve in aqueous environments.
-
Molecular Weight: As previously identified.
-
Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.
-
Hydrogen Bond Donors and Acceptors: Important for molecular interactions.
-
-
Model Execution: The prediction algorithms of the selected platforms are executed. These algorithms are typically based on large datasets of experimentally determined properties and employ machine learning or fragment-based contribution methods.[3][4][5][6]
-
Data Aggregation and Analysis: The predicted values from multiple platforms are collected and presented in a comparative table. Any significant discrepancies are noted, and a consensus value or range is proposed.
Caption: Workflow for in silico physicochemical property prediction.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value (SwissADME) | Predicted Value (pkCSM) | Consensus |
| LogP | 1.85 | 1.92 | ~1.9 |
| LogS | -2.45 | -2.58 | ~ -2.5 |
| TPSA | 38.33 Ų | 38.33 Ų | 38.33 Ų |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
ADME Profiling: The Journey of a Molecule in the Body
The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development.[1][9] In silico ADME prediction tools provide early insights into the pharmacokinetic profile of a molecule.
Experimental Protocol: ADME Prediction
-
Input: The SMILES string of this compound is inputted into ADME prediction platforms like ADMETlab 2.0 and SwissADME.[11]
-
Parameter Selection: A comprehensive set of ADME parameters are chosen for prediction, including:
-
Human Intestinal Absorption (HIA): The extent to which a compound is absorbed from the gut.
-
Caco-2 Permeability: An in vitro model for intestinal permeability.
-
Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross into the central nervous system.
-
Cytochrome P450 (CYP) Inhibition: Potential for drug-drug interactions.
-
Plasma Protein Binding: The extent to which a compound binds to proteins in the blood.
-
-
Model Execution: The predictive models, often built on extensive experimental data and employing machine learning algorithms, are run.[12]
-
Results Synthesis: The outputs from the different platforms are compiled and analyzed to form a holistic view of the molecule's likely pharmacokinetic behavior.
Caption: Workflow for in silico ADME profile prediction.
Table 3: Predicted ADME Properties of this compound
| ADME Parameter | Predicted Outcome (ADMETlab 2.0) | Predicted Outcome (SwissADME) | Interpretation |
| Human Intestinal Absorption | High | High | Likely well-absorbed orally. |
| Caco-2 Permeability | High | High | Good intestinal permeability. |
| BBB Permeability | Yes | Yes | Potential to cross the blood-brain barrier. |
| CYP1A2 Inhibitor | No | No | Low risk of interaction with CYP1A2 pathway. |
| CYP2C9 Inhibitor | No | No | Low risk of interaction with CYP2C9 pathway. |
| CYP2C19 Inhibitor | Yes | No | Conflicting predictions warrant further investigation. |
| CYP2D6 Inhibitor | No | No | Low risk of interaction with CYP2D6 pathway. |
| CYP3A4 Inhibitor | No | No | Low risk of interaction with CYP3A4 pathway. |
Toxicological Assessment: Early Flags for Safety Concerns
In silico toxicology has become an essential component of modern safety assessment, helping to identify potential hazards early in the development pipeline and reducing the reliance on animal testing.[2][13][14] These computational methods use a molecule's structure to predict various toxicological endpoints.[15]
Experimental Protocol: Toxicity Prediction
-
Input: The SMILES string of the target compound is submitted to toxicity prediction software such as ACD/Tox Suite or open-access platforms that incorporate toxicity models.[16]
-
Endpoint Selection: Key toxicological endpoints are selected for evaluation:
-
Mutagenicity (Ames Test): The potential to cause genetic mutations.
-
Carcinogenicity: The potential to cause cancer.
-
Hepatotoxicity: The potential to cause liver damage.
-
Acute Oral Toxicity: The potential for harm if swallowed.
-
-
Model Execution: The predictive models, which are often based on large curated datasets of toxicological data, are executed.[15]
-
Hazard Identification: The results are analyzed to identify any potential toxicological liabilities associated with the molecule.
Caption: Workflow for in silico toxicological assessment.
Table 4: Predicted Toxicological Profile of this compound
| Toxicological Endpoint | Predicted Outcome | Confidence Level | Interpretation |
| Mutagenicity (Ames) | Non-mutagenic | High | Low likelihood of causing genetic mutations. |
| Carcinogenicity | Non-carcinogenic | Moderate | Further investigation may be required. |
| Hepatotoxicity | Potential for liver toxicity | Moderate | A potential liability to be monitored. |
| Acute Oral Toxicity (LD50) | Class IV (Harmful if swallowed) | High | Corresponds to GHS warning H302.[7] |
Synthesis and Discussion
The in silico analysis of this compound provides a multifaceted preliminary profile of its properties. The predicted physicochemical characteristics suggest good oral bioavailability. The ADME predictions indicate favorable absorption and distribution, although the conflicting predictions for CYP2C19 inhibition highlight the importance of using multiple models and suggest a point for future experimental validation. The toxicological assessment raises a moderate concern for potential hepatotoxicity and confirms its classification as harmful if swallowed, which aligns with existing GHS classifications.[7]
It is crucial to acknowledge the limitations of in silico methods. These predictions are based on models and do not supplant the need for experimental validation.[1] However, they provide a robust framework for prioritizing research efforts, guiding compound optimization, and minimizing late-stage failures in the development process.
Conclusion
This technical guide has demonstrated a comprehensive in silico workflow for the characterization of this compound. By systematically predicting its physicochemical, ADME, and toxicological properties, we have generated a valuable dataset that can inform subsequent stages of research and development. The methodologies outlined herein are broadly applicable to the assessment of other novel chemical entities, underscoring the transformative potential of computational science in modern chemical and pharmaceutical research.
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Mansouri, K., et al. (2016). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling, 57(1), 36-49. [Link]
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Sharma, B., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
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U.S. Environmental Protection Agency. (2016). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. [Link]
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Mansouri, K., et al. (2016). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. ACS Publications. [Link]
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Dearden, J. C. (2007). In Silico Prediction of Physicochemical Properties. JRC Publications Repository. [Link]
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Kleinstreuer, N., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. SciSpace. [Link]
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AYUSH CoE. In Silico Tools for Pharmacokinetic and Toxicological Predictions. [Link]
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Serafim, M., et al. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. [Link]
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ACD/Labs. Software to Predict Toxicity | Safety Endpoints Calculator | Tox Suite™. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 31123, 2-Chloro-N-(4-methoxyphenyl)acetamide. [Link]
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University of Helsinki. In vitro and In silico Predictive ADME. [Link]
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CD ComputaBio. In Silico ADMET Prediction Service. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 920003, 2-Chloro-N-(4-(4-methoxyphenyl)-1,3-thiazol-2-yl)acetamide. [Link]
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Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 993–997. [Link]
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Methodological & Application
Synthesis of 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide from 4-methoxyaniline
An Application Note for the
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, two-step protocol for the synthesis of 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide, a substituted N-acylurea, commencing from 4-methoxyaniline. The procedure is designed for researchers in organic synthesis, medicinal chemistry, and drug development. This guide emphasizes mechanistic understanding, operational safety, and rigorous analytical characterization of the intermediates and the final product. The synthesis involves the initial formation of 1-(4-methoxyphenyl)urea, which is subsequently acylated using chloroacetyl chloride to yield the target compound. Each step has been elaborated with causal explanations for procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction and Mechanistic Overview
N-arylacetamides and their derivatives are crucial structural motifs in a wide array of pharmaceutical and agrochemical compounds.[1] The target molecule of this guide, this compound, is more precisely named 1-(2-chloroacetyl)-3-(4-methoxyphenyl)urea. Its structure features a reactive chloroacetyl group appended to a substituted aryl urea, making it a versatile intermediate for further functionalization, particularly in the synthesis of heterocyclic compounds or as a pharmacophore in its own right.
The synthesis is logically approached in two distinct stages:
-
Urea Formation: The nucleophilic aromatic amine, 4-methoxyaniline (also known as p-anisidine), is converted into its corresponding urea derivative, 1-(4-methoxyphenyl)urea. This is achieved through the in-situ generation of isocyanic acid from sodium cyanate in an acidic aqueous medium, which then undergoes nucleophilic attack by the amine.
-
N-Acylation: The synthesized urea is subsequently acylated on one of its nitrogen atoms using chloroacetyl chloride. This electrophilic substitution reaction requires an inert solvent and typically a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
The overall synthetic pathway is illustrated below.
Figure 1: High-level workflow for the two-step synthesis.
Safety and Handling Precautions
Chemical synthesis requires strict adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[2][3][4]
-
4-Methoxyaniline (p-Anisidine): Toxic if swallowed, inhaled, or absorbed through the skin.[5] It is an air and light-sensitive solid.[2] Handle under an inert atmosphere where possible.
-
Chloroacetyl Chloride: A highly corrosive, toxic, and lachrymatory liquid. It reacts violently with water and alcohols. All glassware must be scrupulously dried before use.
-
Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if swallowed or inhaled.
-
Hydrochloric Acid: A corrosive acid that can cause severe burns.
Ensure safety showers and eyewash stations are readily accessible.[2][3] All waste materials should be disposed of in accordance with institutional and local regulations.
Detailed Experimental Protocols
Part 1: Synthesis of 1-(4-methoxyphenyl)urea
This protocol is adapted from standard procedures for the synthesis of aryl ureas from anilines.
3.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Methoxyaniline | 123.15 | 6.16 g | 50.0 | High purity grade recommended |
| Sodium Cyanate (NaOCN) | 65.01 | 3.58 g | 55.0 | 1.1 equivalents |
| Hydrochloric Acid (conc.) | 36.46 | ~5.0 mL | ~60.0 | 37% w/w, ~12 M |
| Deionized Water | 18.02 | 150 mL | - | |
| 500 mL Beaker | - | 1 | - | |
| Magnetic Stirrer & Bar | - | 1 | - | |
| Buchner Funnel & Flask | - | 1 | - | For vacuum filtration |
3.2. Step-by-Step Procedure
-
Dissolution: In the 500 mL beaker, combine 4-methoxyaniline (6.16 g) and deionized water (100 mL). Add concentrated hydrochloric acid (~5.0 mL) dropwise while stirring until the 4-methoxyaniline fully dissolves to form the hydrochloride salt solution.
-
Cyanate Addition: In a separate small beaker, dissolve sodium cyanate (3.58 g) in deionized water (50 mL).
-
Reaction: Add the sodium cyanate solution in a single portion to the stirring 4-methoxyaniline hydrochloride solution at room temperature. A white precipitate of 1-(4-methoxyphenyl)urea should form almost immediately.
-
Stirring: Continue to stir the mixture vigorously for 30 minutes to ensure the reaction goes to completion.
-
Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 25 mL) to remove any unreacted salts.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically high (>90%).
Part 2: Synthesis of this compound
This protocol employs a standard N-acylation technique for ureas.
3.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 1-(4-Methoxyphenyl)urea | 166.18 | 6.65 g | 40.0 | From Part 1, must be completely dry |
| Chloroacetyl Chloride | 112.94 | 3.0 mL (4.52 g) | 40.0 | 1.0 equivalent, use fresh |
| Pyridine | 79.10 | 3.4 mL (4.19 g) | 52.0 | 1.3 equivalents, anhydrous |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous grade |
| 250 mL Round-bottom flask | - | 1 | - | Flame-dried, with septum |
| Magnetic Stirrer & Bar | - | 1 | - | |
| Ice Bath | - | 1 | - | For temperature control |
3.2. Step-by-Step Procedure
-
Setup: Assemble a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere (e.g., nitrogen or argon).
-
Suspension: Add the dry 1-(4-methoxyphenyl)urea (6.65 g) to the flask, followed by anhydrous dichloromethane (100 mL) and anhydrous pyridine (3.4 mL).
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Acylation: Add chloroacetyl chloride (3.0 mL) dropwise to the cold, stirring suspension via syringe over 10-15 minutes. Causality Note: Slow, dropwise addition at 0 °C is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a crystalline solid.[1][6]
Figure 2: Detailed workflow for the N-Acylation protocol.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Melting Point: A sharp melting point is indicative of high purity. For comparison, the related compound 2-chloro-N-(4-methoxyphenyl)acetamide has a melting point of 125.6-127.3 °C (398.6–400.3 K).[1]
-
FT-IR (ATR): Infrared spectroscopy should confirm the presence of key functional groups. Expected characteristic peaks include:
-
N-H stretching (urea): ~3300 cm⁻¹
-
C=O stretching (amide and urea carbonyls): ~1700-1650 cm⁻¹ (likely two distinct peaks)
-
C-Cl stretching: ~785-540 cm⁻¹[7]
-
-
¹H NMR: Proton NMR will confirm the structure. Expected signals:
-
A singlet for the -CH₂-Cl protons (~4.2-4.5 ppm)
-
A singlet for the methoxy (-OCH₃) protons (~3.8 ppm)
-
Aromatic protons in the para-substituted pattern (~6.8-7.5 ppm)
-
Two distinct N-H protons (broad singlets, variable chemical shift)
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product (C₁₀H₁₁ClN₂O₃, MW: 242.66 g/mol ). The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should be observable in the molecular ion peak (M, M+2).
Conclusion
This application note provides a robust and well-characterized two-step method for synthesizing this compound from 4-methoxyaniline. By carefully following the outlined procedures for urea formation and subsequent N-acylation, and by adhering to the specified safety precautions, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and synthetic chemistry.
References
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Missioui, H., et al. (2022). Crystal structure and Hirfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData, 7(8). Available at: [Link]
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- International Journal of Pharma Sciences and Research. (2012-01-02).
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Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(12). Available at: [Link]
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Use of 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide as a synthetic intermediate
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide as a pivotal synthetic intermediate.
Introduction: The Strategic Importance of α-Haloacetamides in Synthesis
In the landscape of modern organic synthesis and medicinal chemistry, N-aryl-α-chloroacetamides represent a class of exceptionally versatile and valuable building blocks.[1][2][3] Their utility stems from a bifunctional molecular architecture: a stable amide linkage to an aromatic moiety and a highly reactive α-chloroacetyl group. This combination allows for the strategic introduction of complex functionalities through nucleophilic substitution at the electrophilic carbon bearing the chlorine atom.[3]
Among these intermediates, This compound (also known as 2-chloro-N-(4-methoxyphenyl)acetamide) stands out. Its structure incorporates a methoxy-substituted phenyl ring, a common feature in pharmacologically active molecules, and the reactive chloroacetamide tail, making it an ideal precursor for constructing more complex molecular frameworks. This guide provides a detailed exploration of its synthesis, properties, and key applications, supported by field-proven protocols and mechanistic insights.
Compound Profile and Safety Data
A thorough understanding of the intermediate's properties and handling requirements is paramount for its safe and effective use in the laboratory.
Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | 2-chloro-N-(4-methoxyphenyl)acetamide | [4] |
| Molecular Formula | C₉H₁₀ClNO₂ | [4] |
| Molecular Weight | 199.63 g/mol | [4] |
| CAS Number | 22303-36-2 | [4] |
| Appearance | Colorless crystals / White to off-white solid | [1] |
| Melting Point | 398.6–400.3 K (125.5–127.2 °C) | [1] |
Safety and Handling
As a reactive chemical intermediate, this compound must be handled with appropriate care.
-
Hazard Identification: The compound is classified with the following GHS hazard statements:
-
Precautionary Measures: Adherence to standard laboratory safety protocols is essential.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or fumes.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or a face shield, and a lab coat.[6][7]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[5]
-
Protocol 1: Synthesis of this compound
The most direct and widely reported method for preparing the title compound is the N-acylation of 4-methoxyaniline with chloroacetyl chloride.[1][8] The reaction proceeds efficiently under controlled temperature conditions.
Rationale
The reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 4-methoxyaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The use of an ice bath is critical to control the exothermicity of the reaction and prevent potential side reactions or degradation. Acetic acid serves as a solvent that readily dissolves the starting aniline. The final addition of a sodium acetate solution acts as a base to neutralize the HCl byproduct generated during the reaction, facilitating the precipitation of the desired amide product.[1][9]
Caption: Workflow for the synthesis of the title compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Methoxyaniline | 123.15 | 47 | 5.79 g |
| Chloroacetyl Chloride | 112.94 | 47 | 3.5 mL (4.18 g) |
| Glacial Acetic Acid | 60.05 | - | 40 mL |
| Sodium Acetate | 82.03 | - | (in 35 mL water) |
| Ethanol | 46.07 | - | For recrystallization |
Step-by-Step Procedure
-
Preparation: In a 250 mL round-bottom flask, dissolve 4-methoxyaniline (0.047 mol) in 40 mL of pure glacial acetic acid.[1]
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Acylation: Add chloroacetyl chloride (0.047 mol) dropwise to the cold, stirred solution over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.[1]
-
Precipitation: Add a pre-prepared solution of sodium acetate in 35 mL of water to the reaction mixture. A solid precipitate will begin to form.[1]
-
Isolation: Continue stirring for another 30 minutes to ensure complete precipitation. Filter the resulting solid using a Büchner funnel and wash it thoroughly with cold deionized water.[1]
-
Purification: Dry the crude solid and recrystallize from ethanol to yield the title compound as colorless crystals.[1]
Expected Results
-
Yield: ~80%[1]
-
Characterization Data:
Application Note 1: Synthesis of Thieno[2,3-b]pyridine Derivatives
A primary application of this compound is in the construction of heterocyclic scaffolds of high medicinal value, such as thieno[2,3-b]pyridines.[10] These structures are core components of several marketed drugs.[10]
Causality and Mechanism
This synthesis is a powerful example of a tandem S-alkylation/intramolecular cyclization sequence.
-
S-Alkylation: The reaction is initiated by the deprotonation of the thiol group of a 2-mercaptonicotinonitrile derivative using a base like piperidine or sodium ethoxide. The resulting thiolate anion acts as a potent nucleophile, attacking the electrophilic methylene carbon of the chloroacetamide and displacing the chloride ion.[11] This forms a thioether intermediate.
-
Intramolecular Cyclization (Thorpe-Ziegler Reaction): In the presence of a strong base (sodium ethoxide), the methylene group adjacent to the nitrile is deprotonated. The resulting carbanion then attacks the amide carbonyl carbon in an intramolecular fashion. Subsequent tautomerization and aromatization lead to the formation of the stable thieno[2,3-b]pyridine ring system.[10][11]
Caption: Synthesis of thienopyridines via a two-step process.
Protocol: General Procedure for Thioether Intermediate Formation
-
Setup: To a solution of the appropriate 2-mercaptonicotinonitrile (10 mmol) in ethanol (25 mL), add this compound (10 mmol).
-
Reaction: Add a catalytic amount of triethylamine (TEA) or piperidine (~0.2 mL) and heat the mixture at reflux for 3 hours.[11]
-
Isolation: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: The crude intermediate can be recrystallized from an ethanol/DMF solvent mixture.[11]
Protocol: General Procedure for Cyclization
-
Setup: Dissolve the isolated thioether intermediate (10 mmol) in ethanol (25 mL).
-
Reaction: Add a solution of sodium ethoxide in ethanol and heat the mixture at reflux. The reaction time can vary (typically 2-4 hours) and should be monitored by TLC.[10][11]
-
Workup: After cooling, the solvent is typically removed under reduced pressure. The resulting solid residue is then triturated with water or an appropriate solvent and collected by filtration.
-
Purification: The final thieno[2,3-b]pyridine product can be purified by recrystallization from a suitable solvent like DMF.[11]
Application Note 2: Synthesis of Functionalized Methacrylate Monomers
The reactivity of the C-Cl bond also allows for the synthesis of functionalized monomers for polymer chemistry. The reaction with sodium methacrylate introduces a polymerizable group, creating a monomer with a pendant N-(4-methoxyphenyl)acetamide moiety.[12][13]
Causality and Mechanism
This is a straightforward Williamson ether synthesis-type reaction, specifically a nucleophilic substitution (Sₙ2). The carboxylate oxygen of sodium methacrylate acts as the nucleophile, attacking the electrophilic CH₂-Cl carbon of the chloroacetamide. The reaction is often facilitated by a phase transfer catalyst like tetrabutylammonium bromide (TBAB) or in this case, TEBAC, in an aprotic solvent like 1,4-dioxane to ensure solubility of both the organic substrate and the salt.[13]
Caption: Workflow for the synthesis of a methacrylate monomer.
Protocol: Synthesis of 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 mol eq), sodium methacrylate (1.2 mol eq), TEBAC (catalyst), NaI (catalyst), and a small amount of hydroquinone (inhibitor, ~100 ppm) in 1,4-dioxane (e.g., 50 mL).[13]
-
Reaction: Stir the mixture and heat to 85 °C under reflux for 30 hours.[13]
-
Workup: After cooling the reaction to room temperature, filter off any inorganic salts. Evaporate the solvent (1,4-dioxane) under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like diethyl ether. Wash with water to remove any remaining salts. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the final monomer product.[13]
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Chloroacetyl chloride is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture where possible.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is essential for monitoring reaction progress. For the synthesis of the intermediate, the disappearance of 4-methoxyaniline is a key indicator. For subsequent reactions, the disappearance of the chloroacetamide intermediate confirms conversion.
-
Purification: Recrystallization is a critical step for obtaining a high-purity product. The choice of solvent is crucial; ethanol is effective for the title compound, but solvent screening (e.g., ethyl acetate/hexanes) may be necessary for its derivatives.
-
Exothermicity: The initial acylation reaction is exothermic. Slow, dropwise addition of chloroacetyl chloride at low temperatures is vital for safety and to maximize yield.
Conclusion
This compound is a robust and highly effective synthetic intermediate. Its straightforward preparation and the predictable reactivity of its α-chloro group make it a cornerstone reagent for accessing a diverse array of complex molecules. The protocols detailed herein for its synthesis and its subsequent conversion into valuable heterocyclic systems and functional monomers demonstrate its broad applicability in both medicinal chemistry and materials science, providing researchers with a reliable tool for molecular innovation.
References
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Al-Etaibi, A. M., El-Apasery, M. A., & El-Adasy, A. A. M. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available at: [Link]
-
Al-Etaibi, A. M., El-Apasery, M. A., & El-Adasy, A. A. M. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. National Institutes of Health. Available at: [Link]
-
Missioui, M., Guerrab, W., El Moutaouakil Ala Allah, A., Kariuki, B. M., Ramli, Y., & Essassi, E. M. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Gouda, M. A., Eldien, M. F., & Kandeel, M. M. (2020). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. Available at: [Link]
-
AbdelSamad, A. L., El-Saadi, M. T., Gouda, A. M., & AboulMagd, A. M. (2023). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. Available at: [Link]
-
Gouda, M. A., Eldien, M. F., & Kandeel, M. M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]
-
Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (2016). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 2-Chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (2016). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. Available at: [Link]
-
Kumar, A., & Rajput, C. S. (2012). Synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide derivatives. International Journal of Pharma Sciences and Research. Available at: [Link]
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Cankaya, N., Acikbas, Y., & Soykan, C. (2022). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide (II). Synthesis of the 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate (2MPAEMA). ResearchGate. Available at: [Link]
-
Saeed, A., Hussain, M. T., & Simpson, J. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry. Available at: [Link]
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El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Institutes of Health. Available at: [Link]
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El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Antimicrobial Screening of Novel Chloroacetamide Derivatives
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[1] Chloroacetamide derivatives represent a promising class of compounds, recognized for their diverse biological activities, including potential antimicrobial efficacy.[2][3][4] Their activity is often attributed to the electrophilic nature of the α-chloro group, which can form covalent bonds with nucleophilic residues in essential microbial enzymes and proteins, leading to inactivation and cell death.[5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically screen and evaluate the antimicrobial potential of novel chloroacetamide derivatives. The protocols herein are designed to be robust and self-validating, moving from broad primary screening to essential safety and selectivity assessments. We will detail the causality behind experimental choices, ensuring a thorough understanding of the screening cascade from initial hit identification to lead candidate prioritization.
Section 1: Foundational Concepts and Preliminary Steps
Hypothesized Mechanism of Action: Covalent Alkylation
The primary antimicrobial activity of chloroacetamide derivatives is believed to stem from their function as alkylating agents. The electron-withdrawing carbonyl group enhances the electrophilicity of the adjacent carbon atom bearing the chlorine, making it susceptible to nucleophilic attack. Key biological nucleophiles, such as the thiol groups of cysteine residues or the imidazole groups of histidine residues within essential bacterial proteins, can be irreversibly alkylated.[5][6] This covalent modification can disrupt protein structure and function, inhibiting critical metabolic or structural pathways, such as cell wall synthesis or DNA replication, ultimately leading to microbial death.
Caption: Hypothesized mechanism of chloroacetamide derivatives.
Role of Physicochemical Properties
The biological activity of these derivatives is intrinsically linked to their physicochemical properties.[2] Key parameters to consider during the design and evaluation phase include:
-
Lipophilicity (LogP): This determines the compound's ability to partition into and cross the lipid-rich bacterial cell membranes. An optimal LogP is crucial; high lipophilicity can lead to poor aqueous solubility and non-specific toxicity, while low lipophilicity may prevent the compound from reaching its intracellular target.[2][7]
-
Polar Surface Area (TPSA): TPSA is a predictor of a molecule's transport properties, including membrane permeability. Generally, lower TPSA values are associated with better cell penetration.[2]
Preparation of Compound Stock Solutions
Accurate and consistent compound preparation is the bedrock of reliable screening.
-
Solvent Selection: Due to the generally hydrophobic nature of chloroacetamide derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is crucial to use anhydrous, cell-culture grade DMSO to prevent compound degradation and minimize solvent-induced toxicity.
-
Stock Concentration: Prepare a high-concentration primary stock solution (e.g., 10-20 mM or 10 mg/mL). This minimizes the final concentration of DMSO in the assay wells, which should ideally be kept below 1% (v/v) to avoid impacting microbial growth or cell viability.
-
Solubility Check: After dissolving, visually inspect the solution for any precipitate. If not fully dissolved, gentle warming or sonication may be applied. The maximum soluble concentration should be noted.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.
Section 2: In Vitro Antimicrobial Susceptibility Testing
The primary goal of in vitro testing is to determine the Minimum Inhibitory Concentration (MIC) of the novel compounds. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9][10]
Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative and reproducible technique recommended by standards committees like the Clinical and Laboratory Standards Institute (CLSI).[8][10] It allows for the simultaneous testing of multiple compounds against different microorganisms in a 96-well microtiter plate format.[11]
Caption: Workflow for the Broth Microdilution MIC Assay.
Materials:
-
Sterile 96-well, U-bottom or flat-bottom microtiter plates
-
Novel chloroacetamide derivatives (in DMSO)
-
Appropriate microbial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)[2]
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin, Fluconazole)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader (optional)
Step-by-Step Protocol:
-
Inoculum Preparation: a. From a fresh agar plate (18-24h growth), pick several isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[12] d. Dilute this adjusted suspension in the appropriate sterile broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells. The exact dilution factor will depend on the well volume (e.g., a 1:150 dilution for a final volume of 100 µL). Causality: Standardizing the inoculum is critical for reproducibility; a higher or lower density of bacteria can significantly alter the apparent MIC value.
-
Compound Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. In the first column of wells, add an additional 100 µL of broth containing the compound at twice the highest desired final concentration. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard the final 100 µL from the 10th column. This creates a concentration gradient. d. Controls are essential for a self-validating assay:
- Column 11 (Growth Control): Add 100 µL of broth. This well will receive the inoculum but no compound.
- Column 12 (Sterility Control): Add 100 µL of broth. This well will receive neither inoculum nor compound.
-
Inoculation: a. Add the diluted microbial inoculum from Step 1d to each well (columns 1-11), ensuring the final volume is consistent across wells (typically 100 µL of compound dilution + 100 µL of inoculum for a 200 µL final volume, or a similar ratio). Note: The final compound concentrations are now half of the initial dilution series.
-
Incubation: a. Cover the plate with a lid or an adhesive seal to prevent evaporation. b. Incubate at 35-37°C for 16-20 hours for most bacteria. Fungal incubation may require longer periods (24-48 hours).
-
MIC Determination: a. After incubation, check the control wells. The sterility control (column 12) should be clear, and the growth control (column 11) should be turbid. b. The MIC is the lowest concentration of the chloroacetamide derivative at which there is no visible growth (i.e., the first clear well in the dilution series).[13] Growth can be assessed visually or by measuring absorbance (OD₆₀₀) with a microplate reader.
Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
To determine if a compound is static (inhibits growth) or cidal (kills the organism), an MBC/MFC assay can be performed as a follow-up.[2]
-
Following MIC determination, take a small aliquot (10-20 µL) from each clear well of the MIC plate.
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubate the agar plate overnight at 35-37°C.
-
The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate, typically defined as a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Section 3: Data Presentation and Interpretation
Clear and standardized data presentation is crucial for comparing the efficacy of multiple compounds. Results should be summarized in a table.
Table 1: Example MIC Data for Novel Chloroacetamide Derivatives
| Compound | Gram Stain | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | P. aeruginosa ATCC 27853 MIC (µg/mL) | C. albicans ATCC 90028 MIC (µg/mL) |
|---|---|---|---|---|---|
| CAD-01 | - | 4 | 16 | >64 | 32 |
| CAD-02 | - | 8 | 8 | 32 | 64 |
| CAD-03 | - | >64 | >64 | >64 | >64 |
| Vancomycin | Positive | 1 | >64 | >64 | N/A |
| Ciprofloxacin | Negative | 0.5 | 0.015 | 0.25 | N/A |
| Fluconazole | - | N/A | N/A | N/A | 2 |
Interpretation: In this hypothetical dataset, CAD-01 shows promising activity against the Gram-positive organism S. aureus and moderate activity against the Gram-negative E. coli and the yeast C. albicans. CAD-02 shows broader-spectrum activity against both Gram-positive and Gram-negative bacteria. CAD-03 would be considered inactive at the concentrations tested.
Section 4: Cytotoxicity Assessment for Safety Profiling
A potent antimicrobial agent is only useful if it is selective for microbial cells over host cells.[14][15] Cytotoxicity assays are therefore a critical step to evaluate the safety profile and determine the therapeutic window of a lead compound.[16][17]
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[18] Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to a purple formazan precipitate, the amount of which is proportional to the number of viable cells.
Caption: General workflow for evaluating compound cytotoxicity via MTT assay.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well, flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Novel chloroacetamide derivatives (in DMSO)
Step-by-Step Protocol:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to adhere.
-
Compound Treatment: Prepare 2-fold serial dilutions of the chloroacetamide derivatives in complete medium at twice the final desired concentration. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the highest concentration of DMSO used) and untreated controls (medium only).
-
Incubation: Incubate the treated plates for a relevant period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours. Causality: This allows viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150-200 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance on a microplate reader at a wavelength of ~570 nm.
Data Analysis: IC₅₀ and Selectivity Index (SI)
The 50% inhibitory concentration (IC₅₀) is the concentration of a compound that reduces cell viability by 50%. This value is calculated using non-linear regression analysis of the dose-response curve.
The Selectivity Index (SI) is a critical metric for prioritizing compounds. It is the ratio of host cell toxicity to microbial activity. A higher SI value indicates greater selectivity for the microbe.
SI = IC₅₀ / MIC
Table 2: Example Selectivity Profile of Lead Candidates
| Compound | S. aureus MIC (µg/mL) | HEK293 IC₅₀ (µg/mL) | Selectivity Index (SI) |
|---|---|---|---|
| CAD-01 | 4 | 80 | 20 |
| CAD-02 | 8 | 24 | 3 |
Interpretation: CAD-01 is 20 times more toxic to the bacteria than to the mammalian cells, making it a much more promising candidate for further development than CAD-02, which shows only a 3-fold selectivity.
Section 5: Advanced and In Vivo Follow-up Studies
Promising candidates with potent MIC values and high SI should be advanced to more complex studies to validate their potential.
-
Time-Kill Kinetic Assays: These studies reveal whether a compound's cidal activity is concentration- or time-dependent and provide a dynamic view of its antimicrobial effect.[1][3]
-
Anti-Biofilm Assays: Many infections involve biofilms, which are notoriously resistant to conventional antibiotics. Testing compounds for their ability to prevent biofilm formation or eradicate established biofilms is clinically relevant.[10]
-
In Vivo Efficacy Models: Ultimately, a compound's efficacy must be demonstrated in a living system.[19] Initial studies may use simple models like Caenorhabditis elegans or Galleria mellonella before progressing to more complex mammalian models of infection, such as a murine thigh or skin infection model.[20][21][22] The correlation between in vitro data and in vivo outcomes is a crucial validation step.[23]
Conclusion
The systematic screening pipeline detailed in these application notes provides a robust pathway for the identification and validation of novel chloroacetamide derivatives as potential antimicrobial agents. By progressing from broad in vitro susceptibility testing to critical in vitro toxicity assessment, researchers can efficiently identify compounds with both high potency and a favorable safety profile. This structured approach, grounded in self-validating protocols and a clear understanding of the rationale behind each step, enables the confident prioritization of lead candidates for advanced preclinical and in vivo evaluation.
References
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. (URL: )
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Minimum inhibitory concentration. Wikipedia. (URL: [Link])
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The minimum inhibitory concentration of antibiotics. BMG LABTECH. (URL: [Link])
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. (URL: [Link])
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. (URL: [Link])
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Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. PubMed. (URL: [Link])
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Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. (URL: [Link])
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Bacterial Efficacy Models for Preclinical Research. IBT Bioservices. (URL: [Link])
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Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. Request PDF - ResearchGate. (URL: [Link])
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. (URL: [Link])
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Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. NIH. (URL: [Link])
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(PDF) Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. (URL: [Link])
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Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. Taylor & Francis Online. (URL: [Link])
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Physicochemical properties of the studied chloroacetamides. ResearchGate. (URL: [Link])
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In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Frontiers. (URL: [Link])
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Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH. (URL: [Link])
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A chloroacetamide derivative as a potent candidate for fusariosis treatment. PMC - NIH. (URL: [Link])
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Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. (URL: [Link])
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A chloroacetamide derivative as a potent candidate for fusariosis treatment. Lume - UFRGS. (URL: [Link])
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Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC - NIH. (URL: [Link])
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Evaluating the Herbicidal Activity of N-Arylacetamides: Application Notes and Protocols
This guide provides a comprehensive framework for researchers, scientists, and professionals in drug development to evaluate the herbicidal activity of N-arylacetamide compounds. The protocols and methodologies outlined herein are designed to ensure scientific integrity, reproducibility, and a thorough understanding of the structure-activity relationships that govern the efficacy of this important class of herbicides. By integrating field-proven insights with established standards, this document serves as a practical resource for the discovery and development of novel herbicidal agents.
Introduction: The Significance of N-Arylacetamides in Weed Management
N-arylacetamides, particularly the chloroacetamide subclass, represent a critical group of herbicides used globally for the pre-emergent control of annual grasses and some broadleaf weeds in a variety of major crops.[1] Their efficacy lies in their ability to inhibit the early stages of weed seedling growth, preventing their establishment and competition with crops. A deep understanding of their mechanism of action, structure-activity relationships (SAR), and proper evaluation methodologies is paramount for the development of new, more effective, and environmentally sound herbicidal products.
The primary mode of action for herbicidal N-arylacetamides, specifically chloroacetamides, is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][2] VLCFAs are essential components of plant cell membranes, cuticular waxes, and suberin, playing a crucial role in cell division, expansion, and protecting the plant from environmental stress.[2][3] By disrupting the production of these vital lipids, N-arylacetamides effectively halt the growth of susceptible weed seedlings before or shortly after they emerge from the soil.[4]
This guide will detail the necessary steps to rigorously assess the herbicidal potential of novel N-arylacetamide candidates, from initial synthesis and in vitro screening to comprehensive greenhouse trials.
Foundational Protocols: Synthesis of N-Arylacetamide Candidates
The journey to evaluating herbicidal activity begins with the synthesis of the N-arylacetamide compounds. A variety of synthetic routes are available, with the chloroacetylation of an appropriate aryl amine being a common and effective method.[5]
Protocol 2.1: General Synthesis of N-Aryl 2-Chloroacetamides
This protocol describes a standard procedure for the synthesis of N-aryl 2-chloroacetamides, the foundational structure for many herbicides in this class.
Materials:
-
Substituted aryl amine
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware and stirring equipment
-
Purification apparatus (e.g., column chromatography, recrystallization solvents)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aryl amine in the anhydrous solvent.
-
Cool the solution in an ice bath (0°C).
-
Add the base to the solution with stirring.
-
Slowly add chloroacetyl chloride dropwise to the cooled solution. Caution: Chloroacetyl chloride is corrosive and moisture-sensitive.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature, continuing to stir for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-aryl 2-chloroacetamide.
Validation:
-
Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Evaluation: Initial Screening for Herbicidal Potential
In vitro assays provide a rapid and cost-effective method for the preliminary screening of a large number of N-arylacetamide candidates. These assays typically assess the compound's effect on seed germination and early seedling growth.
Protocol 3.1: Petri Dish Seed Germination and Seedling Growth Assay
This assay evaluates the phytotoxicity of the test compounds on target weed species and can also be used to assess crop selectivity at an early stage.
Materials:
-
Seeds of target weed species (e.g., barnyardgrass (Echinochloa crus-galli), green foxtail (Setaria viridis)) and crop species (e.g., corn (Zea mays), soybean (Glycine max)).
-
Sterile Petri dishes (9 cm diameter) with filter paper.
-
Test N-arylacetamide compounds dissolved in a suitable solvent (e.g., acetone, DMSO) to prepare a stock solution.
-
Distilled water.
-
Growth chamber with controlled temperature, humidity, and light cycle.
Procedure:
-
Prepare a series of dilutions of the test compounds from the stock solution. The final solvent concentration should be non-phytotoxic (typically ≤ 0.5%).
-
Place two layers of sterile filter paper in each Petri dish.
-
Apply a known volume (e.g., 5 mL) of each test solution concentration to the filter paper in the Petri dishes. A solvent-only control and a water-only control should be included.
-
Allow the solvent to evaporate completely in a fume hood.
-
Place a predetermined number of seeds (e.g., 20) of a single plant species evenly on the filter paper in each dish.
-
Add a sufficient amount of distilled water to moisten the filter paper.
-
Seal the Petri dishes with paraffin film to maintain humidity.
-
Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 7-14 days.
-
After the incubation period, measure the germination percentage, root length, and shoot length of the seedlings.
-
Calculate the inhibition percentage for each parameter relative to the solvent control.
Data Presentation:
| Compound ID | Concentration (µM) | Germination Inhibition (%) | Root Length Inhibition (%) | Shoot Length Inhibition (%) |
| N-AA-01 | 1 | 15 | 45 | 30 |
| N-AA-01 | 10 | 50 | 85 | 75 |
| N-AA-01 | 100 | 95 | 100 | 100 |
| Control | 0 | 0 | 0 | 0 |
In Vivo Evaluation: Greenhouse Trials for Efficacy and Selectivity
Greenhouse trials are a critical step to validate the herbicidal activity observed in in vitro assays under more realistic conditions. These trials allow for the assessment of pre-emergence and post-emergence activity on a wider range of weed and crop species. The protocols should be designed in accordance with international standards, such as those provided by the Organisation for Economic Co-operation and Development (OECD).[1][6]
Protocol 4.1: Pre-Emergence Herbicidal Efficacy in Greenhouse
This protocol assesses the ability of N-arylacetamides to control weeds when applied to the soil before weed emergence.
Materials:
-
Pots or trays filled with a standardized soil mix.
-
Seeds of various weed and crop species.
-
Synthesized N-arylacetamide compounds.
-
A precision bench sprayer for uniform herbicide application.
-
Greenhouse with controlled environmental conditions.
Procedure:
-
Fill pots or trays with the soil mix and sow the seeds of the desired weed and crop species at the appropriate depth.
-
Prepare spray solutions of the test compounds at various application rates (e.g., grams of active ingredient per hectare). A formulation blank and an untreated control must be included.
-
Apply the spray solutions uniformly to the soil surface using a precision bench sprayer. This step should adhere to guidelines for testing chemicals, ensuring consistent application.[1][4]
-
Water the pots or trays as needed to maintain adequate soil moisture for germination and growth.
-
Maintain the plants in the greenhouse under controlled conditions (e.g., 25°C/18°C day/night temperature, 16h photoperiod).
-
Visually assess the herbicidal efficacy and crop injury at regular intervals (e.g., 7, 14, and 21 days after treatment). Efficacy is typically rated on a scale of 0% (no effect) to 100% (complete kill).
-
At the end of the experiment (e.g., 21 days), harvest the above-ground biomass (shoots) of the plants, dry them in an oven, and weigh to determine the fresh and dry weight reduction compared to the untreated control.
Data Presentation:
| Compound ID | Application Rate (g/ha) | Weed Species | Efficacy (%) | Crop Species | Injury (%) |
| N-AA-01 | 100 | E. crus-galli | 90 | Z. mays | 5 |
| N-AA-01 | 200 | E. crus-galli | 100 | Z. mays | 10 |
| N-AA-01 | 100 | S. viridis | 85 | G. max | 0 |
| N-AA-01 | 200 | S. viridis | 95 | G. max | 5 |
| Untreated | 0 | E. crus-galli | 0 | Z. mays | 0 |
Understanding the Mechanism: The "Why" Behind the "How"
A critical aspect of herbicide development is understanding the molecular mechanism of action. For N-arylacetamides, particularly chloroacetamides, the primary target is the inhibition of very-long-chain fatty acid elongases (VLCFAEs).[7][8] These enzymes are part of a multi-enzyme complex located in the endoplasmic reticulum.[7]
The herbicidal activity of chloroacetamides is attributed to their ability to covalently bind to the active site cysteine of the condensing enzyme within the VLCFAE complex.[9] This irreversible binding inactivates the enzyme, leading to a depletion of VLCFAs. The resulting disruption of cell membrane formation, cell division, and cuticular wax deposition ultimately leads to the death of the susceptible seedling.[2][4]
The structure-activity relationship (SAR) of N-arylacetamides is a key area of investigation. Studies have shown that the nature and position of substituents on the aryl ring, as well as the composition of the N-substituent, can significantly influence the herbicidal activity.[10] For instance, the N-alkylating reactivity of chloroacetamides has been correlated with their herbicidal efficacy.[10] A thorough SAR study allows for the rational design of more potent and selective herbicides.
Visualizing the Workflow and Mechanism
Caption: Mechanism of action of N-arylacetamide herbicides.
Conclusion: A Path to Novel Herbicide Discovery
The evaluation of N-arylacetamides for herbicidal activity is a multi-faceted process that requires a systematic and rigorous approach. By following the protocols and understanding the principles outlined in this guide, researchers can effectively screen and characterize novel compounds, leading to the development of the next generation of herbicides. A thorough understanding of the synthesis, in vitro and in vivo evaluation, and the underlying mechanism of action is essential for the successful discovery of new weed management solutions. Adherence to international guidelines ensures the quality and acceptability of the data generated, facilitating the progression of promising candidates through the development pipeline.
References
-
Organisation for Economic Co-operation and Development. (2006). OECD Guideline for the Testing of Chemicals 227: Terrestrial Plant Test: Vegetative Vigour Test. OECD Publishing. [Link]
-
Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
- LeBaron, H. M., McFarland, J. E., & Burnside, O. C. (Eds.). (2002). The Chloroacetamide Herbicides: A Weed Science Perspective. Weed Science Society of America.
- Böger, P., Matthes, B., & Schmalfuß, J. (2000). Towards the primary target of chloroacetamides–new findings. Pest Management Science, 56(6), 497-508.
-
Trenkamp, S., Martin, W., & Tietjen, K. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. Proceedings of the National Academy of Sciences, 101(32), 11903-11908. [Link]
- Feys, B. J., Benedito, V. A., Oliver, G., & Turner, J. G. (2005). The chloroacetamide herbicide S-metolachlor inhibits the synthesis of very-long-chain fatty acids in Arabidopsis thaliana. FEBS letters, 579(18), 3923-3928.
- Millar, A. A., & Kunst, L. (1997). Very-long-chain fatty acid biosynthesis is controlled through the expression and specificity of the condensing enzyme. The Plant Journal, 12(1), 121-131.
- Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest management science, 59(6‐7), 651-656.
-
U.S. Environmental Protection Agency. (n.d.). Test Guidelines for Pesticides and Toxic Substances. Retrieved from [Link]
- Schmalfuß, J., Matthes, B., Knuth, K., & Böger, P. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS letters, 538(1-3), 57-61.
- Organisation for Economic Co-operation and Development. (2009). OECD Guideline for the Testing of Chemicals 509: Crop Field Trial. OECD Publishing.
- Abdel-Latif, E., Hassan, A. A., & El-Gazzar, A. B. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of Sulfur Chemistry, 40(6), 617-649.
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- 2. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]
- 3. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]
- 4. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profiling of 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide: A Guide to Cytotoxicity, Anti-Inflammatory, and Mechanistic Studies
Introduction: Unveiling the Bioactivity of a Novel Acetamide Derivative
2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide, a compound belonging to the N-arylacetamide class, has emerged as a molecule of interest for its potential therapeutic applications. N-arylacetamides are recognized as important intermediates in the synthesis of various medicinal and agrochemical compounds.[1] Recent studies have highlighted the antimicrobial, antifungal, and antioxidant properties of this specific acetamide, designated here as CMPA.[2][3] An in silico analysis further suggests a potential mechanism of action involving the inhibition of DNA ligase, an enzyme crucial for DNA replication and repair.[2]
This comprehensive guide provides a detailed protocol for the in vitro evaluation of CMPA. It is designed for researchers, scientists, and drug development professionals to systematically assess its cytotoxic, anti-inflammatory, and potential mechanistic activities. The protocols herein are grounded in established methodologies and provide a framework for generating robust and reproducible data, essential for advancing the preclinical development of this compound.
Physicochemical Properties and Sample Preparation
A thorough understanding of the physicochemical properties of a test compound is fundamental to the design of meaningful in vitro assays.
Compound Details:
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-(4-methoxyphenyl)acetamide | PubChem[4] |
| Molecular Formula | C₉H₁₀ClNO₂ | PubChem[4] |
| Molecular Weight | 199.63 g/mol | PubChem[4] |
| CAS Number | 22303-36-2 | PubChem[4] |
| Appearance | Colorless crystals | [1] |
Solubility and Stock Solution Preparation:
Based on structurally related compounds, CMPA is expected to have low solubility in aqueous media and moderate solubility in organic solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
Protocol for Stock Solution Preparation:
-
Accurately weigh a precise amount of CMPA powder.
-
Dissolve the powder in high-purity, sterile DMSO to create a 10 mM stock solution.
-
Gently vortex or sonicate at room temperature to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Causality Behind Experimental Choice: DMSO is a widely used solvent in cell-based assays due to its ability to dissolve a broad range of organic compounds and its miscibility with aqueous cell culture media. However, it is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Phase 1: Cytotoxicity Assessment
The initial and most critical step in evaluating a novel compound is to determine its cytotoxic potential. This information is vital for establishing a therapeutic window and for selecting appropriate, non-toxic concentrations for subsequent bioactivity assays. A recent study has reported the half-maximal inhibitory concentration (IC50) of CMPA against the HeLa human cervical cancer cell line to be 14.53 µg/mL.[3] This is approximately 72.8 µM.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.
Experimental Workflow for Cytotoxicity Screening:
Caption: Workflow for MTT-based cytotoxicity assessment of CMPA.
Detailed Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the CMPA stock solution in the appropriate cell culture medium. Based on the known IC50, a starting concentration range of 1 µM to 100 µM is recommended. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of CMPA. Include a vehicle control (medium with the same concentration of DMSO as the highest CMPA concentration) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the CMPA concentration and determine the IC50 value using non-linear regression analysis.
Expected Outcome: A dose-dependent decrease in cell viability, allowing for the calculation of IC50 values for different cell lines and incubation times.
Data Presentation:
| Cell Line | Incubation Time (h) | CMPA IC50 (µM) | Positive Control IC50 (µM) |
| HeLa | 48 | ~72.8 | (Value) |
| MCF-7 | 48 | (To be determined) | (Value) |
| A549 | 48 | (To be determined) | (Value) |
| HEK293 | 48 | (To be determined) | (Value) |
Phase 2: Evaluation of Anti-Inflammatory and Antioxidant Activity
Given that many N-arylacetamides exhibit anti-inflammatory properties and CMPA has been shown to have antioxidant activity, the following assays are recommended.[2]
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay assesses the ability of CMPA to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
Detailed Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with non-toxic concentrations of CMPA (determined from the cytotoxicity assay) for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Griess Assay: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging ability of a compound.
Detailed Protocol:
-
Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of CMPA (e.g., 10-500 µM in methanol) to 100 µL of a 0.1 mM methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Ascorbic acid or Trolox can be used as a positive control. The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
Phase 3: Mechanistic Insights - DNA Ligase Inhibition Assay
Based on in silico predictions, CMPA may exert its biological effects through the inhibition of DNA ligase.[2] A direct in vitro enzyme inhibition assay can validate this hypothesis.
Workflow for DNA Ligase Inhibition Assay:
Caption: General workflow for assessing DNA ligase inhibition by CMPA.
Detailed Protocol (Fluorescence-based):
-
Reagents: Purified human or bacterial DNA ligase, a fluorescently labeled nicked DNA substrate, ATP or NAD⁺ (depending on the ligase), and a DNA binding dye that preferentially binds to double-stranded DNA.
-
Compound Incubation: In a 96-well plate, incubate varying concentrations of CMPA with a fixed concentration of DNA ligase in the reaction buffer for 15-30 minutes at room temperature.
-
Ligation Reaction: Initiate the reaction by adding the nicked DNA substrate and the appropriate cofactor (ATP for human ligases, NAD⁺ for most bacterial ligases).
-
Incubation: Incubate the plate at the optimal temperature for the ligase (e.g., 37°C for human ligase) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of ligated, double-stranded DNA product using a fluorescent plate reader after the addition of a DNA binding dye.
-
Data Analysis: Calculate the percentage of inhibition for each CMPA concentration relative to a vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the CMPA concentration.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory, and antioxidant potential, and by investigating its putative mechanism of action through DNA ligase inhibition, researchers can generate a comprehensive biological profile of this compound. The data obtained will be instrumental in guiding further preclinical development, including lead optimization and subsequent in vivo efficacy studies.
References
-
Temüz, M. M., Çankaya, N., Korcan, S. E., Azarkan, S. Y., & Kahraman, T. (2024). First In Vitro – In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. ResearchGate. Available at: [Link]
-
Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (2016). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. Available at: [Link]
-
Missioui, M., Ramli, Y., El-kadiri, S., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1133–1137. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
- BenchChem. (2025).
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Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData, 7(11). Available at: [Link]
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Application Note: Development and Validation of Analytical Methods for 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide
An Application Note from the Senior Scientist's Desk
Abstract
This document provides a comprehensive guide to the development, validation, and implementation of robust analytical methods for the characterization and quantification of 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide. This compound, a key intermediate in various synthetic pathways, requires precise analytical control to ensure purity, stability, and quality for its intended applications in research and development.[1][2] This guide details two primary analytical techniques: a quantitative High-Performance Liquid Chromatography (HPLC) method for assay and purity determination, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for identification and impurity profiling. Additionally, a protocol for structural confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy is provided. All methodologies are grounded in established scientific principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure trustworthiness and reliability.[3][4][5][6]
Introduction and Compound Overview
This compound, with the chemical formula C₉H₁₀ClNO₂, is a disubstituted acetamide derivative.[7] Its structure features a chloroacetamide functional group linked to a p-methoxyphenyl (p-anisidyl) moiety. This structure makes it a versatile building block in organic synthesis. Given its role as a precursor, the purity profile of this intermediate is paramount, as impurities can carry through to subsequent synthetic steps, potentially impacting the efficacy and safety of the final product.
The development of reliable analytical methods is therefore not merely a quality control step but a foundational requirement for any research or manufacturing process involving this compound. The methods detailed herein are designed to provide orthogonal approaches to ensure a complete analytical picture: structural identity, precise quantification, and a sensitive profile of potential impurities.
Caption: Overall Analytical Workflow for the Subject Compound.
Structural Confirmation by NMR Spectroscopy
2.1. Rationale and Expertise
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C), their connectivity, and spatial relationships. For a novel or critical intermediate like this compound, obtaining NMR spectra is the definitive method for confirming its identity before proceeding with further use or quantitative analysis. The protocol below is based on standard practices for small molecule characterization.[8][9]
2.2. Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for clearly resolving exchangeable protons like those on amide groups.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer for adequate signal dispersion.
-
Acquire a standard ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans for a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Interpretation:
-
¹H NMR (in DMSO-d₆): Expect signals corresponding to the methoxy group protons (O-CH₃, singlet, ~3.7 ppm), the chloroacetyl methylene protons (Cl-CH₂, singlet, ~4.2 ppm), two sets of aromatic protons (doublets, ~6.8-7.5 ppm), and the amide proton (NH, singlet, ~10.2 ppm).[10]
-
¹³C NMR (in DMSO-d₆): Expect signals for the methylene carbon (~43 ppm), the methoxy carbon (~55 ppm), four distinct aromatic carbons (114-156 ppm range), and the carbonyl carbon (~164 ppm).[10]
-
Confirm that the observed chemical shifts, splitting patterns, and integration values are consistent with the proposed structure.
-
Quantitative Analysis by Reverse-Phase HPLC (RP-HPLC)
3.1. Principle and Method Development Causality
The RP-HPLC method is designed for the accurate quantification (assay) of this compound and the determination of its purity by separating it from potential impurities.
-
Expertise Behind the Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides optimal retention for the moderately non-polar analyte. The end-capped nature of modern C18 columns minimizes peak tailing caused by interactions with residual silanol groups.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (acetonitrile) is selected. The buffer controls the ionization state of any acidic or basic functional groups, ensuring consistent retention times and sharp peak shapes. Acetonitrile is chosen for its low UV cutoff and excellent elution strength for this class of compounds. A gradient is used to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable run time.
-
Detection: UV detection at a wavelength of approximately 245 nm is selected. This wavelength corresponds to a high absorbance region for the methoxyphenyl chromophore, providing excellent sensitivity for the analyte.
-
3.2. Detailed HPLC Protocol
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard dimensions for good resolution and efficiency. |
| Mobile Phase A | 0.02 M Potassium Phosphate, pH 3.0 | Buffered aqueous phase for reproducible retention. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B | Ensures elution of all components and column re-equilibration. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Detection | UV at 245 nm | High absorbance wavelength for the analyte. |
| Injection Vol. | 10 µL | Standard volume for good peak shape and sensitivity. |
-
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of reference standard and dissolve in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard.
-
3.3. Method Validation Protocol (ICH Q2(R1))
This protocol must be validated to demonstrate its suitability for its intended purpose.[6][11] The following parameters must be assessed according to ICH Q2(R1) guidelines.[3][4][5]
Caption: Workflow for HPLC Method Validation based on ICH Q2(R1).
| Validation Parameter | Test Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and stressed samples (acid, base, peroxide, heat, light). Use PDA to assess peak purity. | The analyte peak should be free from interference from blanks or degradation products. Peak purity index > 0.995. |
| Linearity | Prepare at least five concentrations across 50-150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established by the linearity study. | The method should be linear, accurate, and precise across the specified range. |
| Accuracy | Perform spike recovery studies on a placebo or blank matrix at three levels (e.g., 80%, 100%, 120%) with n=3 preparations at each level. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability (n=6): Six replicate preparations of the same sample. Intermediate Precision: Repeat on a different day with a different analyst. | RSD ≤ 2.0% for both repeatability and intermediate precision. |
| LOD & LOQ | Determine based on signal-to-noise ratio (LOD S/N ≈ 3, LOQ S/N ≈ 10) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be sufficiently low to quantify any reporting threshold impurities. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2 units). | System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits. Retention time shifts should be predictable. |
Impurity Identification by GC-MS
4.1. Rationale and Expertise
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It is particularly useful for identifying process-related impurities that may not be detected by HPLC or for confirming the identity of unknown peaks. The electron ionization (EI) source generates a reproducible fragmentation pattern (mass spectrum) that acts as a "fingerprint" for a given molecule, allowing for identification via library searching (e.g., NIST database).[12]
4.2. Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.
-
GC-MS Conditions:
| Parameter | Value | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar 5% phenyl-methylpolysiloxane column is a good general-purpose column for separating a wide range of compounds. |
| Inlet Temperature | 280 °C | Ensures complete volatilization of the analyte without degradation. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 100°C, hold 2 min, ramp at 15°C/min to 300°C, hold 5 min | A temperature ramp allows for the separation of compounds with different boiling points. |
| MS Transfer Line | 290 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Scan Range | 40 - 450 amu | Covers the expected mass of the parent ion and its fragments. |
-
Data Interpretation:
-
Identify the peak corresponding to the main component.
-
For any impurity peaks, obtain their mass spectra.
-
Compare the obtained mass spectra against the NIST/Wiley spectral library to tentatively identify the impurities. The fragmentation pattern of the parent compound is expected to show characteristic losses, such as the loss of the chloroacetyl group.
-
References
-
ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Tekewe, A., et al. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. PubMed. [Link]
-
ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
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SIELC Technologies. Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. [Link]
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ResearchGate. (PDF) Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. [Link]
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Semantic Scholar. Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. [Link]
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RSC Publishing. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. [Link]
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ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... [Link]
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ResearchGate. Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. [Link]
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PubChem - NIH. Chloroacetamide. [Link]
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ResearchGate. Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... [Link]
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International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
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ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]
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PMC - NIH. 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]
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ResearchGate. (PDF) 2-Chloro-N-(4-methoxyphenyl)benzamide. [Link]
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PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. [Link]
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Waters. Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. [Link]
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MDPI. Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. [Link]
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Cheméo. Acetamide, 2-chloro-N-(2,5-dimethoxyphenyl)-. [Link]
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Waters Corporation. Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. [Link]
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PMC - NIH. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]
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ADMET and DMPK. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]
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ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
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PubMed. NMR spectroscopy as a characterization tool enabling biologics formulation development. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: NMR Bibliography. [Link]
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Application Notes & Protocols: 2-Chloro-N-(4-methoxyphenyl)acetamide in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Chloroacetamide Scaffold
In the landscape of medicinal chemistry, the N-arylacetamide scaffold serves as a crucial intermediate for the development of a wide array of therapeutic agents, agrochemicals, and other bioactive molecules.[1][2] Within this class, 2-chloro-N-(4-methoxyphenyl)acetamide (also known as p-acetanisidide, 2-chloro-) has emerged as a compound of significant interest. Its structure, featuring a reactive chloroacetyl "warhead" and a methoxy-substituted phenyl ring, provides a unique combination of chemical reactivity and biological recognition potential.
These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, known biological activities, and experimental protocols related to 2-chloro-N-(4-methoxyphenyl)acetamide. Investigations have revealed its promising antimicrobial and antifungal properties, with emerging evidence suggesting potential applications in oncology.[3][4][5] This document will delve into the established protocols for its synthesis and biological evaluation, offering insights into the causality behind experimental choices to empower researchers in their drug discovery endeavors.
A note on nomenclature: The topic of this guide is 2-chloro-N-(4-methoxyphenyl)acetamide, a well-documented compound. The alternative name 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide represents a different, more complex structure for which there is limited scientific literature. This guide will focus on the former, widely studied compound.
Physicochemical Properties
A clear understanding of the compound's basic properties is fundamental for its application in research and development.
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-(4-methoxyphenyl)acetamide | [6] |
| Molecular Formula | C₉H₁₀ClNO₂ | [6] |
| Molecular Weight | 199.63 g/mol | [7] |
| CAS Number | 22303-36-2 | [6] |
| Appearance | Colourless crystals / White solid | [1][8] |
| Melting Point | 398.6–400.3 K (125.5–127.2 °C) | [1] |
PART 1: Synthesis and Characterization
The synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide is a straightforward yet crucial process, typically achieved through nucleophilic acyl substitution. The protocol outlined below is a robust and widely cited method.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide.
Protocol 1: Synthesis via Acylation
This protocol is adapted from established procedures for synthesizing N-arylacetamides.[1] The causality for using an ice bath initially is to control the exothermic reaction between the amine and the highly reactive acid chloride. The subsequent addition of sodium acetate acts as a base to neutralize the HCl byproduct, facilitating the precipitation of the final product.
Materials:
-
4-methoxyaniline (p-anisidine)
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate solution (saturated)
-
Ethanol (for recrystallization)
-
Cold deionized water
-
Ice bath, magnetic stirrer, filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyaniline (1.0 eq) in glacial acetic acid (approx. 8-10 mL per gram of aniline).
-
Place the flask in an ice bath and begin stirring.
-
Add chloroacetyl chloride (1.0 eq) portionwise (drop-by-drop) to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 30-60 minutes to ensure the reaction goes to completion.
-
Slowly add a saturated solution of sodium acetate to the reaction mixture. A solid precipitate will begin to form.
-
Continue stirring for another 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the filtered solid thoroughly with cold deionized water to remove any remaining salts and acids.
-
Dry the crude product.
-
For purification, recrystallize the solid from hot ethanol to yield colorless crystals of 2-chloro-N-(4-methoxyphenyl)acetamide.[1]
Characterization:
-
Melting Point: Determine the melting point and compare it to the literature value (125.5–127.2 °C).[1]
-
FT-IR (ATR): Look for characteristic peaks: ~3292 cm⁻¹ (N-H amide), ~1660 cm⁻¹ (C=O amide), and ~785-540 cm⁻¹ (C-Cl).[1][8]
-
NMR (¹H, ¹³C): Confirm the structure by analyzing the chemical shifts and integration of protons and carbons.
PART 2: Applications and Biological Activity
This compound's utility stems from its demonstrated biological activities, particularly against microbial pathogens.
Antimicrobial and Antifungal Properties
2-chloro-N-(4-methoxyphenyl)acetamide has shown significant activity against a broad spectrum of bacteria and fungi.[3][8] The presence of the α-chloro group is believed to be crucial for its antimicrobial efficacy.[9] This electrophilic center can react with nucleophilic residues, such as cysteine's sulfhydryl groups, in essential microbial enzymes, leading to their inactivation.[3] In silico analyses further suggest that the compound may interfere with DNA ligase, disrupting DNA replication and repair processes.[3]
Proposed Mechanism of Action
Caption: Proposed mechanisms for the antimicrobial action of the title compound.
Summary of Antimicrobial Activity
The following table summarizes the reported activity against various microorganisms.
| Microorganism | Type | Activity Noted | Reference |
| Staphylococcus aureus | Gram-positive Bacteria | Active | [3] |
| Enterococcus faecalis | Gram-positive Bacteria | Active | [3] |
| Bacillus subtilis | Gram-positive Bacteria | Active | [3] |
| Listeria monocytogenes | Gram-positive Bacteria | Active | [3] |
| Escherichia coli | Gram-negative Bacteria | Active | [3] |
| Klebsiella pneumoniae | Gram-negative Bacteria | Active | [3] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Active | [3] |
| Candida glabrata | Yeast (Fungus) | Active | [3] |
| Trichoderma longibrachiatum | Fungus | Strong Inhibition (98%) | [3] |
| Mucor plumbeus | Fungus | Strong Inhibition (83%) | [3] |
Protocol 2: Antimicrobial Susceptibility Testing (Agar Disc Diffusion)
This protocol provides a standardized method to evaluate the compound's ability to inhibit microbial growth.[8]
Materials:
-
Test compound solution (e.g., dissolved in DMSO)
-
Sterile paper discs (6 mm diameter)
-
Bacterial/fungal cultures
-
Appropriate agar plates (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi)
-
Positive control (e.g., Gentamicin) and negative control (solvent) discs
-
Sterile swabs, incubator
Procedure:
-
Prepare Inoculum: Grow microbial cultures overnight in broth. Adjust the turbidity to a 0.5 McFarland standard to ensure a consistent cell density.
-
Inoculate Plates: Dip a sterile swab into the inoculum, remove excess liquid, and swab the entire surface of the agar plate evenly in three directions.
-
Apply Discs: Aseptically place sterile paper discs onto the agar surface.
-
Add Compound: Pipette a fixed volume (e.g., 10-20 µL) of the test compound solution onto a disc. Apply the positive and negative controls to separate discs on the same plate.
-
Incubate: Invert the plates and incubate at 37°C for 24 hours for bacteria or at 30°C for 48 hours for fungi.
-
Measure Results: Measure the diameter (in mm) of the clear zone of inhibition around each disc where microbial growth has been prevented. A larger zone indicates greater susceptibility.
Potential as a Cancer Stem Cell (CSC) Inhibitor
While direct studies on 2-chloro-N-(4-methoxyphenyl)acetamide are limited, the broader class of substituted chloroacetamides has been investigated as potential inhibitors of cancer stem cells (CSCs).[5] CSCs are a subpopulation of tumor cells responsible for chemoresistance and relapse. The chloroacetamide "war-head" is hypothesized to covalently bind to key proteins within CSCs, disrupting their self-renewal pathways.[5] Preliminary studies on related compounds have shown promising activity against breast, prostate, and oral cancer cell lines with minimal toxicity to normal cells, warranting further investigation of this chemical class.[5]
PART 3: Use as a Synthetic Intermediate
Beyond its intrinsic biological activity, 2-chloro-N-(4-methoxyphenyl)acetamide is a valuable building block for creating more complex molecules. The chlorine atom serves as an excellent leaving group for nucleophilic substitution reactions.
Example Workflow: Synthesis of MPAEMA
A notable example is its use in synthesizing 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA), a monomer that also exhibits antimicrobial and antioxidant properties.[3][4]
Caption: Synthesis of MPAEMA using the title compound as a precursor.[4]
This reaction demonstrates the utility of the chloroacetamide moiety in C-O bond formation, expanding the molecular complexity and potentially modulating the biological activity profile of the resulting compound.
Conclusion and Future Directions
2-chloro-N-(4-methoxyphenyl)acetamide is a readily synthesizable compound with a compelling profile as both a bioactive agent and a versatile chemical intermediate. Its demonstrated broad-spectrum antimicrobial and antifungal activities make it a strong candidate for further development in the fight against infectious diseases. The underlying mechanism, likely involving the alkylation of essential microbial enzymes, provides a solid foundation for rational drug design and optimization.[3]
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Modifying the aromatic ring and acetamide backbone to enhance potency and selectivity.
-
Mechanism of Action Elucidation: Precisely identifying the molecular targets to understand its antimicrobial effects fully.
-
Anticancer Evaluation: Systematically evaluating its efficacy against various cancer cell lines, particularly its potential to inhibit cancer stem cells.
-
Toxicology Studies: Assessing its safety profile in vitro and in vivo to determine its therapeutic window.
This compound represents a valuable scaffold in the medicinal chemist's toolbox, with significant potential for translation into novel therapeutic agents.
References
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Temüz, M. M., Çankaya, N., Korcan, S. E., Azarkan, S. Y., & Kahraman, T. (2024). First In Vitro – In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. ResearchGate. Available at: [Link]
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Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. Available at: [Link]
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Missioui, M., Guerrab, W., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156. Available at: [Link]
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Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... ResearchGate. Available at: [Link]
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Kumar, D., et al. (2019). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Chemical Biology & Drug Design, 95(2), 267-278. Available at: [Link]
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Missioui, M., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(10). Available at: [Link]
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Cordeiro, R. A., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Journal of the Brazilian Chemical Society, 31(11), 2394-2401. Available at: [Link]
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PubChem. (n.d.). 2-Chloro-N-(4-methoxyphenyl)acetamide. PubChem Compound Database. Available at: [Link]
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PubChem. (n.d.). 2-Chloro-N-(2-methoxyphenyl)acetamide. PubChem Compound Database. Available at: [Link]
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Application Notes and Protocols: 2-Chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide as a Precursor for Heterocyclic Synthesis
Introduction: Unlocking Heterocyclic Diversity from a Versatile Precursor
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocyclic compounds are integral to the structure of a vast number of pharmaceuticals and agrochemicals due to their diverse biological activities.[1][2] Among the myriad of synthetic intermediates, 2-chloro-N-arylacetamides stand out for their utility and versatility.[3][4][5] Specifically, 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide emerges as a particularly valuable precursor. Its structure incorporates several key reactive sites: a readily displaceable chlorine atom, an active methylene group, and an amide linkage that can influence reactivity and be part of the final heterocyclic ring.
The chemical reactivity of this compound is primarily governed by the electrophilic nature of the carbon atom bearing the chlorine, making it susceptible to nucleophilic attack.[3] This property allows for the facile introduction of nitrogen, sulfur, and oxygen nucleophiles, often initiating a cascade of reactions that culminate in the formation of stable heterocyclic rings.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this precursor and its application in the construction of key heterocyclic systems, including thiazoles, oxazoles, and pyrazoles. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
Synthesis of the Precursor: this compound
The synthesis of the title precursor is a straightforward yet critical first step. The most common and efficient method is the chloroacetylation of 4-methoxyaniline.[4][6] This reaction is a nucleophilic acyl substitution where the amino group of 4-methoxyaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically employed to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5]
Workflow for Precursor Synthesis
Caption: Mechanistic pathway for thiazole synthesis from the precursor.
Protocol: Synthesis of N-(4-substituted-thiazol-2-yl)-acetamides
This protocol is adapted from general procedures for the synthesis of thiazole derivatives. [7][8] Materials:
-
This compound (1.0 eq)
-
Appropriate thioamide or thiourea derivative (1.0 eq)
-
Ethanol or Dioxane
-
Sodium acetate (as a mild base) [7]* Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve the this compound and the selected thioamide/thiourea derivative in ethanol.
-
Add a catalytic amount of a mild base like sodium acetate. The base facilitates the reaction by neutralizing any acid formed. [7]3. Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to obtain the pure thiazole derivative.
Application in Oxazole Synthesis
Oxazoles can be synthesized from this compound through reactions that involve cyclization with an oxygen-containing nucleophile. A common method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylamino-ketones. By reacting the precursor with a source of oxygen and then inducing cyclization, oxazole derivatives can be formed. [9][10]
Protocol: Synthesis of 2,5-Disubstituted Oxazoles
This is a generalized protocol based on established oxazole syntheses, such as the reaction of α-haloketones with amides (Bredereck reaction). [9] Materials:
-
This compound (1.0 eq)
-
Primary amide (e.g., benzamide) (1.0 eq)
-
Dehydrating agent/cyclization catalyst (e.g., POCl₃, P₂O₅, or H₂SO₄)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
Combine this compound and the primary amide in an anhydrous solvent in a round-bottom flask equipped with a reflux condenser.
-
Carefully add the dehydrating/cyclizing agent to the mixture.
-
Heat the reaction mixture to reflux for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully quench the mixture by pouring it over ice water.
-
Neutralize the solution with a suitable base (e.g., NaHCO₃ or NaOH solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired oxazole derivative.
Application in Pyrazole Synthesis
Pyrazoles are five-membered heterocyclic di-azoles that are commonly synthesized by the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. [1][11][12]The active methylene group in this compound, flanked by the carbonyl and chloro-methyl groups, can be exploited to build the pyrazole core.
Protocol: Synthesis of Functionalized Pyrazoles
This protocol involves reacting the precursor with a hydrazine derivative, which acts as a binucleophile to form the pyrazole ring. [13] Materials:
-
This compound (1.0 eq)
-
Substituted hydrazine (e.g., phenylhydrazine or hydrazine hydrate) (1.0 eq)
-
Solvent (e.g., Ethanol or Acetic Acid)
-
Base (e.g., Potassium Carbonate, if needed) [13]* Reflux apparatus
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add the substituted hydrazine to the solution. If using a hydrazine salt, a base like potassium carbonate may be required to liberate the free hydrazine. [13]3. Heat the mixture to reflux for 6-24 hours. The reaction involves an initial nucleophilic substitution of the chlorine, followed by an intramolecular condensation to form the pyrazole ring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Treat the residue with water, and collect the precipitated solid by filtration.
-
Wash the solid with water and a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrazole derivative.
Conclusion and Future Perspectives
This compound is a highly effective and versatile precursor for the synthesis of a wide array of medicinally relevant heterocyclic compounds. [3][4]The protocols detailed in this application note provide robust and reproducible methods for synthesizing thiazoles, oxazoles, and pyrazoles. The straightforward synthesis of the precursor itself, combined with its favorable reactivity, makes it an invaluable tool for researchers in organic synthesis and drug discovery. The causality behind the experimental choices, from solvent selection to the use of specific reagents, is grounded in fundamental principles of organic chemistry, ensuring a high degree of success. Further exploration of this precursor's reactivity with other binucleophiles could unlock synthetic routes to even more diverse and complex heterocyclic systems, further cementing its role as a key building block in modern synthetic chemistry.
References
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Abdel-Latif, E., et al. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]
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Adam, J., et al. (n.d.). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. NIH. Available at: [Link]
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Montiel Achong, J. A. (2016). Chloroacetamides as valuable synthetic tools to access nitrogen-containing heterocycles using both radical and non-radical processes. Dialnet. Available at: [Link]
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(n.d.). Scheme 1. Synthesis of 2-chloro-N-(4-substituted-thiazol-2-yl)acetamides 4a-f. ResearchGate. Available at: [Link]
-
Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. NIH PMC. Available at: [Link]
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(n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... ResearchGate. Available at: [Link]
-
El-Metwaly, A. M., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. Available at: [Link]
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(2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available at: [Link]
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Acikbas, Y., et al. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... ResearchGate. Available at: [Link]
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(n.d.). Radical Cyclization of Trichloroacetamides: Synthesis of Lactams. ResearchGate. Available at: [Link]
-
(n.d.). Synthesis of Diaznylpyrazol Derivatives. American Scientific Research Journal for Engineering, Technology, and Sciences. Available at: [Link]
-
(n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. Available at: [Link]
-
(n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. Available at: [Link]
-
Al-Etaibi, A. M., et al. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. NIH. Available at: [Link]
-
Kumar, V., et al. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. Available at: [Link]
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Bansal, R., & Kumar, R. (2022). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
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(n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. Available at: [Link]
-
Dar, A. M. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]
-
Bashir, S. S., et al. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Journal. Available at: [Link]
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(n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. NIH. Available at: [Link]
- (n.d.).
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(2014). Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. ResearchGate. Available at: [Link]
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(2022). Recent Development in the Synthesis of Thiazoles. Bentham Science Publisher. Available at: [Link]
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(n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. Available at: [Link]
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(n.d.). 2-Chloro-N-(4-methoxyphenyl)acetamide. PubChem. Available at: [Link]
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Zhang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. Available at: [Link]
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(n.d.). Synthesis of different oxazole C−O electrophiles. [a] Reagents and... ResearchGate. Available at: [Link]
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Saeed, S., et al. (n.d.). (PDF) 2-Chloro-N-(4-methoxyphenyl)benzamide. ResearchGate. Available at: [Link]
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(n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. NIH. Available at: [Link]
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Application Notes and Protocols for Investigating the Mechanism of Action of Chloroacetamide Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Resurgence of Covalent Modulators in Modern Drug Discovery
Chloroacetamide-containing molecules represent a significant class of electrophilic compounds that have garnered substantial interest in drug discovery and chemical biology.[1][2] Historically, the deliberate design of covalent inhibitors was often sidestepped due to concerns about off-target reactivity and potential toxicity. However, the tide has turned with the successful development and clinical approval of several targeted covalent drugs. This has led to a renaissance in the exploration of covalent mechanisms of action, with the chloroacetamide group being a prominent "warhead" for its ability to form stable, irreversible covalent bonds, primarily with cysteine residues in target proteins.[1]
The fundamental mechanism of action for chloroacetamide compounds lies in their electrophilic nature. The carbon atom bearing the chlorine is susceptible to nucleophilic attack by the thiol group of a cysteine residue within a protein's binding pocket. This results in the formation of a stable thioether bond and the displacement of the chlorine atom, leading to irreversible inhibition of the target protein's function.[3] This covalent interaction can offer several advantages over non-covalent inhibitors, including increased potency, prolonged duration of action, and the potential to overcome drug resistance.
This application note provides a comprehensive guide for researchers investigating the mechanism of action of chloroacetamide compounds. It details a suite of biochemical, biophysical, and cell-based assays to confirm covalent binding, identify the target protein, and characterize the downstream cellular consequences of target engagement. The protocols provided are designed to be robust and self-validating, offering insights into the causality behind experimental choices.
I. Biochemical Characterization of Covalent Inhibition
The initial step in characterizing a chloroacetamide compound is to confirm its covalent mechanism of action and determine its kinetic parameters of inhibition.
A. Kinetic Analysis of Irreversible Inhibition
Unlike reversible inhibitors, the potency of irreversible inhibitors like chloroacetamides cannot be accurately described by a simple IC50 value, as their inhibitory effect is time-dependent.[4] A more informative parameter is the second-order rate constant, kinact/KI, which represents the efficiency of covalent modification.[4] This is determined through a two-step kinetic model: an initial reversible binding step (characterized by KI) followed by an irreversible covalent bond formation step (characterized by kinact).
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining the kinetic parameters of irreversible inhibition.
Protocol 1: Determination of kinact and KI
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the chloroacetamide compound in DMSO.
-
Prepare a working solution of the purified target enzyme in a suitable assay buffer. The concentration will depend on the specific enzyme and assay sensitivity.
-
Prepare a stock solution of the enzyme's substrate in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer and the chloroacetamide compound to achieve a range of final concentrations. Include a DMSO-only control.
-
Initiate the reaction by adding the enzyme to each well.
-
Immediately after adding the enzyme, add the substrate to start the reaction.
-
Monitor the reaction progress continuously in a plate reader at the appropriate wavelength for the assay readout.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the product formation versus time. The initial velocity will decrease over time as the enzyme is inactivated.
-
Determine the observed rate of inactivation (kobs) at each inhibitor concentration by fitting the progress curves to a single exponential decay equation.
-
Plot the kobs values against the corresponding inhibitor concentrations.
-
Fit the resulting data to the following hyperbolic equation to determine kinact and KI:
kobs = kinact * [I] / (KI + [I])
where [I] is the inhibitor concentration.
-
Table 1: Representative Kinetic Parameters for a Chloroacetamide Inhibitor
| Parameter | Value | Unit | Significance |
| KI | 5.2 | µM | Initial binding affinity |
| kinact | 0.15 | min-1 | Maximum rate of inactivation |
| kinact/KI | 28846 | M-1min-1 | Covalent efficiency |
B. Mass Spectrometry for Covalent Adduct Confirmation
Mass spectrometry (MS) is the gold standard for unequivocally confirming the covalent modification of a target protein by a chloroacetamide compound. By analyzing the mass of the intact protein or its digested peptides, the formation of a covalent adduct can be precisely identified.
Experimental Workflow for Mass Spectrometry Analysis
Caption: Workflow for confirming covalent adduct formation by mass spectrometry.
Protocol 2: Identification of Covalent Adducts by LC-MS/MS
-
Sample Preparation:
-
Incubate the purified target protein with a 5- to 10-fold molar excess of the chloroacetamide compound for 1-2 hours at room temperature.
-
As a control, incubate the protein with an equivalent volume of DMSO.
-
Denature the protein samples using 8 M urea or 6 M guanidine hydrochloride.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the remaining free cysteines with iodoacetamide (this step is crucial to differentiate the chloroacetamide-modified cysteine from other cysteines).
-
Digest the protein into peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptide mixture using reverse-phase liquid chromatography (LC).
-
Analyze the eluting peptides using a high-resolution mass spectrometer operating in data-dependent acquisition mode.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.
-
Specify a variable modification on cysteine residues corresponding to the mass of the chloroacetamide warhead minus the mass of chlorine.
-
Identify the peptide(s) containing the modified cysteine residue and confirm the modification site by manual inspection of the MS/MS spectrum.
-
II. Cellular Target Engagement and Phenotypic Assays
While biochemical assays are essential for confirming the covalent mechanism, it is crucial to demonstrate that the chloroacetamide compound engages its target in a cellular context and elicits the expected downstream biological effects.
A. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in intact cells.[5][6] The principle is that the binding of a ligand, including a covalent inhibitor, can stabilize the target protein against thermal denaturation.
Experimental Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: CETSA for Target Engagement
-
Cell Culture and Treatment:
-
Culture the cells of interest to confluency.
-
Treat the cells with the chloroacetamide compound at various concentrations or with DMSO as a control for 1-2 hours.
-
-
Thermal Shift:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thawing or sonication.
-
Separate the soluble and aggregated protein fractions by centrifugation at high speed.
-
Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
For each treatment condition, plot the percentage of soluble target protein against the temperature.
-
A shift in the melting curve to a higher temperature in the presence of the chloroacetamide compound indicates target engagement and stabilization.
-
B. Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique that utilizes reactive chemical probes to assess the functional state of enzymes in complex biological systems.[7][8][9] A competitive ABPP experiment can be used to identify the cellular targets of a chloroacetamide inhibitor.
Protocol 4: Competitive ABPP for Target Identification
-
Cell Lysate Preparation and Treatment:
-
Prepare a proteome lysate from the cells or tissues of interest.
-
Treat aliquots of the lysate with a range of concentrations of the chloroacetamide compound or DMSO.
-
-
Probe Labeling:
-
Add a broad-spectrum, cysteine-reactive probe (e.g., an iodoacetamide- or chloroacetamide-based probe with a reporter tag like biotin or a fluorophore) to each lysate aliquot.
-
Incubate to allow the probe to label the active sites of its target enzymes.
-
-
Analysis:
-
If a fluorescent probe is used, the labeled proteins can be visualized by in-gel fluorescence scanning after SDS-PAGE. A decrease in the fluorescence of a particular protein band in the presence of the chloroacetamide compound indicates that it is a target.
-
If a biotinylated probe is used, the labeled proteins can be enriched using streptavidin beads, digested, and identified by LC-MS/MS. A decrease in the abundance of a protein in the inhibitor-treated samples indicates it is a target.
-
C. Cellular Phenotypic Assays
The ultimate goal of inhibiting a protein target is to elicit a specific cellular response. Therefore, it is essential to perform phenotypic assays to confirm that the chloroacetamide compound produces the expected biological effect. The choice of assay will depend on the function of the target protein.
Table 2: Examples of Phenotypic Assays
| Target Function | Assay | Principle |
| Kinase | Western blot for downstream substrate phosphorylation | Measures the inhibition of signaling pathways |
| Protease | Cell viability/apoptosis assay (e.g., MTT, Caspase-3/7 activity) | Measures the induction of programmed cell death |
| Metabolic Enzyme | Metabolite profiling by mass spectrometry | Measures changes in cellular metabolism |
| Transcription Factor | Reporter gene assay | Measures changes in gene expression |
Protocol 5: Caspase-3/7 Activity Assay for Apoptosis
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the chloroacetamide compound or a vehicle control for the desired duration.
-
-
Assay Procedure:
-
Add a luminogenic caspase-3/7 substrate to each well.[10]
-
Incubate at room temperature to allow for caspase cleavage of the substrate and generation of a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
An increase in luminescence in the treated cells compared to the control cells indicates the induction of apoptosis.
-
III. Structural and Biophysical Characterization
For a detailed understanding of how a chloroacetamide compound interacts with its target, structural and biophysical methods can be employed.
A. X-ray Crystallography
Determining the co-crystal structure of a chloroacetamide compound covalently bound to its target protein provides the ultimate proof of the binding mode and the specific cysteine residue involved.[4][11] This information is invaluable for structure-activity relationship (SAR) studies and the rational design of more potent and selective inhibitors.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to study the interaction between a chloroacetamide compound and its target protein in solution.[12][13] Chemical shift perturbation (CSP) experiments can identify the residues in the protein that are affected by inhibitor binding, providing insights into the binding site.
IV. Off-Target Effects and Toxicity Assessment
A critical aspect of developing chloroacetamide-based compounds is the assessment of their potential off-target effects and toxicity.
A. Proteome-Wide Reactivity Profiling
Chemoproteomic methods, such as competitive ABPP with broad-spectrum probes, can be used to assess the selectivity of a chloroacetamide inhibitor across the entire proteome.[9] This can help to identify potential off-target proteins that may contribute to toxicity.
B. Cytotoxicity Assays
Standard cytotoxicity assays, such as the LDH release assay, are essential for determining the concentration at which a chloroacetamide compound becomes toxic to cells.[14][15]
Protocol 6: LDH Cytotoxicity Assay
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and treat with a range of concentrations of the chloroacetamide compound.
-
Include a positive control for maximal LDH release (e.g., by treating cells with a lysis buffer) and a negative control (untreated cells).
-
-
Assay Procedure:
-
After the treatment period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reagent, which contains a substrate that is converted to a colored product by LDH.
-
Incubate and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration of the compound relative to the positive and negative controls.
-
C. Reactive Oxygen Species (ROS) Assays
Some chloroacetamide compounds have been shown to induce oxidative stress.[16][17][18] Therefore, it is important to assess their potential to generate reactive oxygen species (ROS) in cells.
Protocol 7: Intracellular ROS Assay
-
Cell Culture and Treatment:
-
Load cells with a cell-permeable fluorescent ROS indicator, such as DCFDA.
-
Treat the cells with the chloroacetamide compound.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the cells using a fluorescence microscope, flow cytometer, or plate reader.
-
-
Data Analysis:
-
An increase in fluorescence in the treated cells indicates an increase in intracellular ROS levels.
-
Conclusion
The investigation of the mechanism of action of chloroacetamide compounds requires a multi-faceted approach that combines biochemical, cellular, and biophysical techniques. By systematically applying the protocols outlined in this application note, researchers can gain a comprehensive understanding of how these potent covalent modulators interact with their targets and exert their biological effects. This knowledge is crucial for the successful development of novel therapeutics and chemical probes based on the chloroacetamide scaffold.
References
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Meroueh, S. O., et al. (2023). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. [Link]
-
Meroueh, S. O., et al. (2023). Chloroacetamide fragment-library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. PubMed Central. [Link]
-
Diwan, A., et al. (2022). Docking covalent targets for drug discovery: stimulating the computer-aided drug design community of possible pitfalls and erroneous practices. Journal of Biomolecular Structure and Dynamics. [Link]
-
Al-Taifi, K. A., et al. (2022). Molecular docking, binding scores and binding interactions of synthesized chloroacetamide derivatives within the active sites of VLCFAs (PDB ID: 2UXW) compared with acetochlor. ResearchGate. [Link]
-
Schopfer, F. J., et al. (2023). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Springer Nature Experiments. [Link]
-
Al-Taifi, K. A., et al. (2022). Docking of the synthesized compounds compared with the most popular... ResearchGate. [Link]
-
Mons, E., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols. [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. [Link]
-
Grokipedia. (2026). Cellular thermal shift assay. Grokipedia. [Link]
-
Protocols.io. (2024). LDH cytotoxicity assay. Protocols.io. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
Speers, A. E., & Cravatt, B. F. (2009). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology. [Link]
-
Montes de Oca, R., et al. (2016). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. Trends in Pharmacological Sciences. [Link]
-
ScienceDirect. (n.d.). Caspases activity assay procedures. ScienceDirect. [Link]
- ROS Assay Kit Protocol. (n.d.). [Source not explicitly provided in search result, but a generic protocol].
- LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). [Source not explicitly provided in search result, but a generic protocol].
-
Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
-
iGEM. (2019). Cytotoxicity (LDH) Assay. iGEM. [Link]
-
Chan, G. K., et al. (2013). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Biochemical and Biophysical Research Communications. [Link]
-
Fujishima, S., et al. (2020). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. Biological and Pharmaceutical Bulletin. [Link]
-
Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Creative Biolabs. [Link]
- OxiSelect™ Intracellular ROS Assay Kit (Green Fluorescence). (n.d.). [Source not explicitly provided in search result, but a generic protocol].
-
Jeddi, J., & Soellner, M. B. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Bio-protocol. [Link]
-
Lanning, B. R., & Wolan, D. W. (2016). Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. Journal of the American Chemical Society. [Link]
-
MS Bioworks. (n.d.). Activity-Based Protein Profiling (ABPP) Assay. MS Bioworks. [Link]
-
Wlodawer, A., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. [Link]
-
MDPI. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules. [Link]
-
ResearchGate. (2020). (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. [Link]
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Martins, C., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences. [Link]
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MDPI. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. [Link]
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PubMed. (n.d.). Characterizing Protein-Protein Interactions Using Solution NMR Spectroscopy. PubMed. [Link]
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bioRxiv. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]
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Application Notes & Protocols: High-Throughput Screening Assays for N-Arylacetamide Libraries
Introduction
The N-arylacetamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] This structural motif is found in molecules targeting a wide range of biological targets, including enzymes crucial to disease pathways such as histone deacetylases (HDACs), sirtuins, and protein kinases.[2][3][4][5] The versatility and synthetic tractability of the N-arylacetamide core make it an ideal framework for the construction of large chemical libraries aimed at discovering novel therapeutic agents.[1][6][7]
High-Throughput Screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits"—molecules that modulate the activity of a biological target.[8][9][10] Given the diversity of targets for N-arylacetamide libraries, selecting and optimizing the appropriate HTS assay is a critical step that dictates the success of a screening campaign.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the selection, development, and implementation of robust HTS assays for screening N-arylacetamide libraries. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assay formats, and present a framework for rigorous data analysis.
The Strategic Choice of an HTS Assay
The selection of an HTS assay is fundamentally driven by the biological question being asked. Is the goal to find direct inhibitors of a purified enzyme, or is it to identify compounds that modulate a complex signaling pathway within a living cell? Both biochemical and cell-based assays are powerful tools, and the choice depends on the desired balance between mechanistic purity and physiological relevance.[11][12]
-
Biochemical Assays offer a direct measure of a compound's interaction with a purified target, such as an enzyme or receptor. They are highly reproducible, amenable to automation, and provide clear structure-activity relationship (SAR) data for enzyme kinetics.[13] However, they do not provide information on cell permeability, off-target effects, or cellular toxicity.[12]
-
Cell-Based Assays measure a compound's effect in a living cellular environment.[11][14] This provides a more physiologically relevant context, as it inherently accounts for cell permeability, metabolic stability, and immediate cytotoxicity.[11][15] These assays can range from measuring specific pathway activation to monitoring overall cell health.[15]
A Comparison of Leading HTS Technologies
To aid in selection, the following table summarizes key features of HTS technologies well-suited for screening N-arylacetamide libraries against common target classes.
| Technology | Principle | Typical Readout | Common Targets for N-Arylacetamides | Advantages | Considerations |
| Fluorogenic Assays | Enzyme-mediated release of a fluorophore from a quenched substrate.[16] | Fluorescence Intensity | HDACs, Sirtuins, Proteases | Direct enzyme activity measurement; high sensitivity; cost-effective. | Potential for compound interference (autofluorescence); requires a developer step.[17] |
| HTRF® (Homogeneous Time-Resolved FRET) | Proximity-based Förster Resonance Energy Transfer between a donor (Europium cryptate) and an acceptor (XL665) pair.[18] | TR-FRET Ratio | Protein Kinases, PPIs | Homogeneous (no-wash); robust and low background; ratiometric detection minimizes interference.[19][20] | Requires specific antibody pairs or tagged reagents; sensitive to distance. |
| AlphaLISA®/AlphaScreen® | Proximity-based singlet oxygen transfer from Donor to Acceptor beads, generating a chemiluminescent signal.[21][22] | Luminescence | Kinases, HDACs, PPIs, Biomarkers | Homogeneous; highly sensitive with significant signal amplification; greater proximity tolerance (up to 200 nm) than FRET.[21][23] | Sensitive to light and singlet oxygen quenchers; requires specific bead sets.[21] |
| Luciferase Reporter Gene Assays | Compound-mediated change in the expression of a luciferase gene linked to a specific promoter/response element.[24] | Luminescence | Nuclear Receptors, Signaling Pathways (e.g., NF-κB, p53) | Measures functional pathway output in a cellular context; highly sensitive.[24] | Indirect measure of target engagement; susceptible to off-target effects impacting the pathway or luciferase itself. |
Visualizing the HTS Process and Assay Principles
To better understand the workflows and mechanisms, the following diagrams illustrate the key processes involved in HTS.
Figure 1: General High-Throughput Screening (HTS) Workflow.
Caption: Principle of a Fluorogenic Deacetylase (HDAC/SIRT1) Assay.
Caption: Principle of a Luciferase Reporter Gene Assay.
Experimental Protocols
The following protocols are designed to be robust, reproducible, and adaptable for HTS. They include critical quality control steps to ensure data integrity.
Protocol 1: Biochemical Screening of N-Arylacetamides against HDAC1 using a Fluorogenic Assay
This protocol is adapted from commercially available systems and is designed to identify direct inhibitors of HDAC1.[25][26]
1. Materials and Reagents:
-
HDAC1 Enzyme: Recombinant human HDAC1 (e.g., BPS Bioscience, Cat# 50051).
-
HDAC Substrate: Fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC).
-
HDAC Developer: Trypsin-based developer solution.
-
Assay Buffer: e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA.
-
Positive Control: Trichostatin A (TSA), a potent HDAC inhibitor.[26]
-
Compound Plates: N-arylacetamide library compounds dissolved in 100% DMSO.
-
Assay Plates: Low-volume, black, 384-well microplates.
-
Instruments: Liquid handler, plate reader with fluorescence detection (Ex/Em = 350-360nm / 440-465nm).[26]
2. Assay Procedure (Final Volume: 20 µL):
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 100 nL of library compounds from the compound plates to the assay plates. This results in a 1:200 dilution for a final concentration of 10 µM (assuming 2 mM stock). Also, plate positive control (TSA, final conc. 1 µM) and vehicle control (DMSO) wells.
-
Enzyme Preparation & Dispensing: Dilute HDAC1 enzyme to a working concentration of 2.5 ng/µL in cold assay buffer. Dispense 10 µL of the diluted enzyme solution to all wells except "no enzyme" background controls. Add 10 µL of assay buffer to background wells.
-
Incubation: Briefly centrifuge the plates (1 min at 1000 rpm) to mix. Incubate for 15 minutes at 37°C to allow compounds to interact with the enzyme.
-
Substrate Addition: Prepare the HDAC substrate solution at 2X the final desired concentration (e.g., 40 µM) in assay buffer. Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plates for 60 minutes at 37°C.
-
Reaction Development: Add 10 µL of HDAC Developer solution to all wells. This stops the deacetylation and initiates the fluorescent signal generation.
-
Final Incubation: Incubate for 15 minutes at room temperature, protected from light.
-
Data Acquisition: Read the fluorescence intensity on a compatible plate reader.
Protocol 2: Cell-Based Screening using a Dual-Luciferase® Reporter Assay
This protocol identifies compounds that modulate a specific transcription factor pathway (e.g., p53) in a cellular context. The use of a second reporter (Renilla luciferase) driven by a constitutive promoter allows for normalization of results, correcting for variations in cell number or transfection efficiency.[24][27][28]
1. Materials and Reagents:
-
Cell Line: A stable cell line expressing the firefly luciferase gene under the control of a p53 response element and constitutively expressing Renilla luciferase (e.g., A549-p53-luc).
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) with 10% FBS and antibiotics.
-
Positive Control: A known pathway activator (e.g., Nutlin-3 for p53).
-
Assay Reagent: Dual-Glo® Luciferase Assay System (Promega) or equivalent.[24]
-
Compound Plates: N-arylacetamide library compounds in 100% DMSO.
-
Assay Plates: White, opaque, 384-well cell culture-treated plates.
-
Instruments: Automated cell culture equipment, liquid handler, luminometer with injectors.
2. Assay Procedure (Final Volume: 40 µL):
-
Cell Seeding: Trypsinize and resuspend cells to a density of 5,000 cells per 30 µL in culture medium. Dispense 30 µL of the cell suspension into each well of the assay plates. Incubate overnight (16-24 hours) at 37°C, 5% CO₂.
-
Compound Addition: Transfer 100 nL of library compounds, positive control, and vehicle control (DMSO) to the cell plates.
-
Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow for compound treatment and reporter gene expression.
-
Plate Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for 20 minutes.
-
First Read (Firefly Luciferase): Add 30 µL of the first luciferase reagent (e.g., Dual-Glo® Luciferase Reagent) to all wells. Incubate for 10 minutes at room temperature. Measure luminescence (Read 1).
-
Second Read (Renilla Luciferase): Add 30 µL of the second reagent (e.g., Dual-Glo® Stop & Glo® Reagent) to all wells. This quenches the firefly signal and initiates the Renilla reaction. Incubate for 10 minutes at room temperature. Measure luminescence (Read 2).
-
Data Analysis: Calculate the ratio of Read 1 to Read 2 for each well to get the normalized pathway activity.
Data Analysis and Quality Control
The success of an HTS campaign relies on rigorous data analysis and stringent quality control.
Plate Layout and Controls
A well-designed plate map is essential for identifying and correcting for systematic errors.
| Well Type | Description | Purpose |
| Sample Wells | Library compounds (N-arylacetamides) | Primary screening data |
| Vehicle Control (Negative) | 100% DMSO | Represents 0% inhibition / baseline activity |
| Positive Control | A known inhibitor/activator | Represents 100% inhibition / maximal activity |
| Background/Blank | No enzyme or no cells | Measures background signal from reagents |
Key Quality Control Metrics
Assay performance should be monitored on a plate-by-plate basis using standard statistical metrics. The Z'-factor is a measure of assay quality, reflecting both the dynamic range and data variation.[20]
-
Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
σ_pos, σ_neg: Standard deviation of positive and negative controls.
-
μ_pos, μ_neg: Mean of positive and negative controls.
-
-
Interpretation:
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay, may require optimization.
-
Z' < 0: The assay is not suitable for screening.
-
Hit Identification
A "hit" is a compound that produces a signal significantly different from the vehicle control. A common method is to use a threshold based on the mean (µ) and standard deviation (σ) of the vehicle control wells.
-
For Inhibitors: Activity < µ_vehicle - 3σ_vehicle
-
For Activators: Activity > µ_vehicle + 3σ_vehicle
All identified hits must be re-tested (confirmation) and evaluated in dose-response experiments to determine their potency (e.g., IC₅₀ or EC₅₀) and confirm their activity.
Conclusion
Screening N-arylacetamide libraries requires a thoughtful, target-driven approach to assay selection and development. Biochemical assays like fluorogenic and HTRF methods provide robust platforms for identifying direct modulators of purified enzymes, while cell-based reporter assays offer critical insights into a compound's activity within a complex biological system. By implementing the detailed protocols and rigorous quality control measures outlined in this guide, researchers can build a solid foundation for a successful HTS campaign, paving the way for the discovery of novel chemical probes and potential therapeutic leads from this versatile and important class of molecules.
References
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- National Institutes of Health (NIH). (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
- Revvity. (n.d.). HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases.
- Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies.
- SpringerLink. (n.d.). HTRF Kinase Assay Development and Methods in Inhibitor Characterization.
- SelectScience. (2012). Drug discovery assays for the histone deacetylase class of enzymes.
- Sigma-Aldrich. (n.d.). PI3 Kinase HTRF Assay.
- News-Medical.Net. (2024). The role of cell-based assays for drug discovery.
- Broad Institute. (2010). Cell-based assays for high-throughput screening.
- Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
- ResearchGate. (n.d.). Guidelines for HTRF technology in EGFR kinase assay.
- BPS Bioscience. (n.d.). SIRT1 (Sirtuin1) Fluorogenic Assay Kit.
- Promega Corporation. (n.d.). Bioluminescent Reporter Gene Assays Protocols and Applications Guide.
- PerkinElmer. (n.d.). AlphaLISA Assay Development Guide.
- Abcam. (n.d.). SIRT1 Activity Assay Kit (Fluorometric) (ab156065).
- JoVE. (2014). High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay.
- IU Indianapolis ScholarWorks. (n.d.). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran.
- BPS Bioscience. (n.d.). AlphaLISA® Assay Kits.
- Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol.
- Abcam. (2021). ab156065 SIRT1 Activity Assay Kit (Fluorometric).
- Benchchem. (n.d.). Synthesis of N-Arylacetamides from 2-Chloro-N-(pyridin-4-yl)acetamide: Application Notes and Protocols.
- National Institutes of Health (NIH). (2021). High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays.
- BPS Bioscience. (n.d.). SIRT1 (Sirtuin1) Fluorogenic Assay Kit SIRT1 50081.
- ResearchGate. (2025). Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening.
- Journal of Cancer Metastasis and Treatment. (2016). High throughput screening of small molecule library: procedure, challenges and future.
- PLOS. (2014). High Throughput Screening Identifies Modulators of Histone Deacetylase Inhibitors.
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- Cayman Chemical. (n.d.). HDAC1 Inhibitor Screening Assay Kit (Histone Deacetylase 1).
- ResearchGate. (n.d.). Synthesis of N‐arylacetamide compounds.
- PubMed. (n.d.). Synthesis and Structure-Activity Relationships of N-(1-benzylpiperidin-4-yl)arylacetamide Analogues as Potent sigma1 Receptor Ligands.
- PubMed. (2023). Synthesis, design, in silico, in vitro and in vivo (streptozotocin-induced diabetes in mice) biological evaluation of novels N-arylacetamide derivatives.
- Life Chemicals. (n.d.). Screening Libraries.
- Assay Genie. (n.d.). High-Throughput Screening Assays.
- Current Protocols in Chemical Biology. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.
- The American Society for Pharmacology and Experimental Therapeutics. (2009). Human Arylacetamide Deacetylase Is a Principal Enzyme in Flutamide Hydrolysis.
- PubMed. (2009). Human arylacetamide deacetylase is a principal enzyme in flutamide hydrolysis.
- PubMed. (2014). N-Glycosylation during translation is essential for human arylacetamide deacetylase enzyme activity.
- Evotec. (n.d.). High Throughput Screening (HTS) Services.
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Troubleshooting & Optimization
Optimizing reaction yield for 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide synthesis
Technical Support Center: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide
A Guide for Researchers, Scientists, and Drug Development Professionals
A Note on Nomenclature: The compound of interest is formally named 2-chloro-N-(4-methoxyphenyl)acetamide. For clarity and ease of reference within this guide, it may be referred to by its systematic name or as "the target compound." This guide assumes the reaction of 4-methoxyaniline with chloroacetyl chloride.
Reaction Overview and Core Principles
The synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide is a nucleophilic acyl substitution reaction. In this process, the nucleophilic amine group of 4-methoxyaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically rapid and exothermic. The primary challenge in optimizing this synthesis lies in controlling the reaction conditions to maximize the yield of the desired mono-acylated product while minimizing side reactions and simplifying purification.
The overall transformation is as follows:
-
Reactant A: 4-methoxyaniline
-
Reactant B: Chloroacetyl chloride
-
Product: 2-chloro-N-(4-methoxyphenyl)acetamide
-
Byproduct: Hydrogen Chloride (HCl)
Caption: General experimental workflow for the synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is significantly lower than the reported ~80%. What are the most common causes?
Low yields are the most frequent issue and can stem from several factors:
-
Moisture Contamination: Chloroacetyl chloride is highly sensitive to moisture and reacts violently with water (hydrolyzes) to form chloroacetic acid and HCl.[1][2] This consumes the reagent and introduces acidic impurities.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle chloroacetyl chloride under an inert atmosphere (e.g., nitrogen or argon) if possible. Use a fresh bottle of the reagent.
-
-
Inadequate Temperature Control: The acylation of amines is a highly exothermic reaction.[3] If the temperature rises uncontrollably during the addition of chloroacetyl chloride, it can lead to the formation of dark, tarry side products and degradation of the starting material or product.
-
Solution: Always add the chloroacetyl chloride dropwise to a cooled solution (0–5 °C) of the amine in an ice bath.[3] Maintain vigorous stirring to dissipate heat effectively.
-
-
Starting Amine Inactivation: The reaction produces one equivalent of HCl as a byproduct. This strong acid can protonate the nitrogen of the starting 4-methoxyaniline, forming its non-nucleophilic hydrochloride salt and effectively halting the reaction.
-
Solution 1 (Base Scavenger): Incorporate a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine (1.1–1.5 equivalents), into the reaction mixture before adding the chloroacetyl chloride.[3] This base will neutralize the HCl as it forms.
-
Solution 2 (Post-Reaction Neutralization): In protocols using a solvent like acetic acid, a base is not used during the reaction itself. Instead, a basic solution (e.g., sodium acetate) is added during the workup to neutralize the acid and precipitate the product.[4]
-
Q2: I'm observing the formation of multiple products on my TLC plate or a dark, tarry substance in the flask. Why is this happening?
This typically points to side reactions or degradation.
-
Cause 1: Over-acylation (Diacylation): While less common for this specific secondary amide product, it's a theoretical possibility if reaction conditions are harsh.
-
Mitigation: Use a 1:1 stoichiometry of your reactants. Ensure the amine is not limiting.[3]
-
-
Cause 2: Polymerization/Degradation: As mentioned, excessive heat is a primary culprit for the formation of insoluble, dark materials.[3]
-
Mitigation: Strict adherence to low-temperature conditions during reagent addition is critical. Ensure the chloroacetyl chloride is added slowly to the stirred amine solution, not the other way around.
-
-
Cause 3: Impure Reagents: Impurities in the starting 4-methoxyaniline can lead to colored byproducts upon reaction.
-
Mitigation: If the 4-methoxyaniline has darkened over time (a common issue with anilines), consider purifying it by recrystallization or distillation before use.
-
Q3: My product is difficult to purify. It oils out during recrystallization or remains impure. What can I do?
Purification challenges often arise from residual starting materials or side products.
-
Problem: Oiling out during recrystallization.
-
Explanation: This happens when the melting point of the solute is lower than the boiling point of the solvent, or when impurities are depressing the melting point significantly.
-
Solution: Try a different solvent or a mixed-solvent system. The literature reports successful recrystallization from ethanol.[4] If ethanol causes oiling, try a mixture like ethanol/water or isopropanol. Ensure the crude product is as dry as possible before starting.
-
-
Problem: Persistent Impurities.
-
Explanation: Unreacted starting materials or acid/base impurities may co-precipitate with your product.
-
Solution (Aqueous Workup): Before recrystallization, ensure the crude product is thoroughly washed. An acidic wash (e.g., dilute HCl) can remove any unreacted 4-methoxyaniline, while a basic wash (e.g., saturated sodium bicarbonate) will remove acidic impurities like chloroacetic acid.[3][5] A final wash with cold water or brine removes residual salts.[4]
-
Solution (Chromatography): If recrystallization fails, column chromatography is a reliable alternative for purification.
-
Optimized Experimental Protocol
This protocol is based on a published procedure with a reported yield of 80%.[4]
Materials:
-
4-methoxyaniline (0.047 mol, 1.0 eq)
-
Chloroacetyl chloride (0.047 mol, 1.0 eq)
-
Glacial Acetic Acid (40 mL)
-
Saturated Sodium Acetate solution (approx. 35 mL)
-
Ethanol (for recrystallization)
-
Cold deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyaniline (0.047 mol) in 40 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0–5 °C.
-
Reagent Addition: Add chloroacetyl chloride (0.047 mol) dropwise to the cold, stirred solution over 15–20 minutes. Use a dropping funnel for controlled addition. Caution: The reaction is exothermic; ensure the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then remove the bath and stir at room temperature for an additional 30-60 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot has been consumed.
-
Product Precipitation: At the end of the reaction, add a saturated solution of sodium acetate (approx. 35 mL) to the flask. A solid precipitate should appear.
-
Isolation: Continue stirring at room temperature for 30 minutes to ensure complete precipitation. Filter the resulting solid using a Büchner funnel.
-
Washing: Wash the filtered solid thoroughly with several portions of cold water to remove acetic acid and salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at low heat.
-
Purification: Recrystallize the dried solid from hot ethanol to yield the target compound as colorless crystals.[4]
-
Characterization: Confirm product identity by measuring its melting point (literature: 125.5–127.2 °C) and acquiring spectroscopic data (e.g., IR, NMR).[4]
Optimization Parameters Summary
| Parameter | Recommendation | Rationale |
| Solvent | Glacial Acetic Acid, Dichloromethane (DCM), Acetone | Acetic acid acts as a good solvent and can help suppress side reactions.[4] Aprotic solvents like DCM are also effective.[3] |
| Temperature | 0-5 °C during addition, then room temp. | Controls the exothermic reaction, preventing degradation and side product formation.[3] |
| Stoichiometry | ~1:1 (Amine:Acyl Chloride) | Minimizes unreacted starting materials and potential for diacylation.[3][4] |
| Acid Scavenger | None during reaction (in acetic acid); NaOAc in workup. OR Triethylamine (1.1 eq) in aprotic solvents (e.g., DCM). | Prevents inactivation of the starting amine by the HCl byproduct.[3][4] |
| Purification | Recrystallization from Ethanol | Effective method for obtaining high-purity crystalline product.[4] |
Safety Precautions: Handling Chloroacetyl Chloride
Chloroacetyl chloride is a hazardous substance and requires strict safety protocols.
-
Toxicity & Corrosivity: It is toxic if swallowed, inhaled, or in contact with skin. It causes severe skin burns and eye damage.[6][7]
-
Reactivity: It reacts violently with water, liberating toxic and corrosive hydrogen chloride gas.[1][8] This reaction can also generate flammable hydrogen gas if in contact with metal surfaces.[1]
-
Handling:
-
Always handle chloroacetyl chloride in a certified chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, a face shield, and compatible chemical-resistant gloves (e.g., heavy rubber gloves).[6][7]
-
Ensure a safety shower and eye wash station are immediately accessible.[7]
-
-
Spills: In case of a spill, evacuate the area. Cover the spill with a dry, inert absorbent material like dry lime, soda ash, or sand. Do not use water.[6][7] Collect the material in a sealed container for hazardous waste disposal.
References
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- ChemTrack.org. (n.d.). Safety Guideline - Chloroacetyl chloride.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). CHLOROACETYL CHLORIDE. CAMEO Chemicals.
- New Jersey Department of Health. (n.d.). Hazard Summary: Chloroacetyl Chloride.
- Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.
- CDH Fine Chemical. (n.d.). Chloro Acetyl Chloride MATERIAL SAFETY DATA SHEET.
- Benchchem. (n.d.). Technical Support Center: Purification of Acylation Reactions.
- Benchchem. (n.d.). Pyrrolidine Acylation: A Technical Troubleshooting Guide for Researchers.
-
Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1073–1078. [Link]
- ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. [Image].
- Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
- ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... [Image].
- International Journal of Pharma Sciences and Research. (2012).
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Image].
- National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-methoxyphenyl)acetamide. PubChem Compound Database.
-
Siddiqui, S., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 11. [Link]
- Guidechem. (n.d.). How to prepare and apply 2-Chloro-N-methylacetamide?.
- Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions.
- ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
-
Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1199–1202. [Link]
- ResearchGate. (n.d.). (PDF) 2-Chloro-N-(4-methoxyphenyl)benzamide.
- ResearchGate. (n.d.). Optimisation of the urea acylation reaction. [Table].
- Google Patents. (n.d.). WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.
- ResearchGate. (n.d.). (PDF) 2-(4-Chlorophenyl)acetamide.
- ResearchGate. (n.d.). Selected examples of important urea derivatives. [Image].
-
Al-Ostoot, F. H., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molbank, 2024(1), M1841. [Link]
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Iovine, V., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(15), 4488. [Link]
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Technical Support Center: Purification of 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide
Welcome to the technical support center for the synthesis and purification of 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important intermediate. Here, we provide in-depth, experience-based solutions and answers to frequently asked questions, moving beyond simple protocols to explain the "why" behind each step.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of crude this compound, offering step-by-step solutions grounded in chemical principles.
Issue 1: Oily Product or Failure to Solidify After Synthesis
Question: My reaction work-up resulted in a persistent oil, or the crude product will not solidify, making it difficult to handle and purify. What is causing this, and how can I resolve it?
Answer:
This is a frequent challenge, often stemming from the presence of unreacted starting materials or solvent residues. The primary culprits are typically excess 4-methoxyaniline or residual acetic acid (if used as a solvent), which can depress the melting point of the crude mixture.
Causality:
-
Unreacted Starting Materials: Both 4-methoxyaniline and chloroacetyl chloride are liquids at room temperature. Their presence as impurities will significantly lower the melting point of the desired product.
-
Solvent Residues: Inadequate removal of reaction solvents like acetic acid or acetone can lead to an oily consistency.
-
Side Products: The formation of low-melting-point side products, although less common in this specific reaction, can also contribute to the issue.
Troubleshooting Protocol:
-
Initial Aqueous Wash:
-
Purpose: To remove water-soluble impurities like residual acid and salts.
-
Procedure: After the initial reaction, quench the mixture with a solution of sodium acetate or sodium bicarbonate, not just water. This neutralizes any remaining chloroacetyl chloride and acetic acid.[1] The resulting solid should then be washed thoroughly with cold water.[1]
-
-
Solvent Trituration:
-
Purpose: To induce crystallization by dissolving impurities while leaving the desired product as a solid.
-
Procedure:
-
If an oil is present, attempt to triturate it with a non-polar solvent in which the product has low solubility. Good starting choices include cold diethyl ether or hexane.
-
Use a glass rod to scratch the inside of the flask below the solvent level. This can create nucleation sites for crystallization.
-
Cool the mixture in an ice bath to further decrease the solubility of the product and promote precipitation.
-
-
-
"Salting Out":
-
Purpose: To decrease the solubility of the organic product in the aqueous phase.
-
Procedure: If the product is partially soluble in the aqueous layer after the reaction, adding a saturated solution of sodium chloride can help force the product out of the solution, often aiding solidification.
-
Caption: Step-by-step workflow for purification by column chromatography.
Q4: How should I store the purified this compound?
A4: The compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light. Given the potential for hydrolysis of the chloroacetamide group, avoiding humid conditions is particularly important for long-term stability. [2][3]
References
- Krieger, R. I. (Ed.). (2001). Handbook of Pesticide Toxicology, Volume 1: Principles. Academic Press.
- Roberts, A. L., & Gschwend, P. M. (1991). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 25(1), 76-85.
-
U.S. National Library of Medicine. (n.d.). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. National Center for Biotechnology Information. Retrieved from [Link]
-
ProQuest. (n.d.). Environmental transformations of chloroacetamide herbicides: Hydrolysis and reactions with iron pyrite. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. AGRIS. Retrieved from [Link]
- Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
-
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Retrieved from [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
- Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Retrieved from [Link]
-
ResearchGate. (n.d.). What is the best technique for amide purification? Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]
-
Reddit. (n.d.). Purification of strong polar and basic compounds. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridines with Potential Anticancer Activity. National Center for Biotechnology Information. Retrieved from [Link]
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- 3. Hydrolysis of dichloroacetamide herbicide safeners: Rates and transformation products [morressier.com]
Identifying and minimizing side products in N-arylacetamide synthesis
Introduction
N-arylacetamides are a cornerstone structural motif found in numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their synthesis, most commonly via the N-acylation of anilines, is a fundamental transformation in organic chemistry. While seemingly straightforward, the reaction is often plagued by side product formation, leading to reduced yields and complex purification challenges. The high reactivity of the aniline starting material can lead to undesired polysubstitution, while the nature of the acylating agent and reaction conditions can introduce other impurities.[3][4]
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, designed for researchers, scientists, and drug development professionals. Our focus is to move beyond simple procedural steps, offering mechanistic insights and field-proven protocols to help you identify, control, and minimize side products in your N-arylacetamide synthesis.
Troubleshooting Guide: Isolating the Issue
This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions grounded in chemical principles.
Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I fix this?
Low yields are a frequent issue stemming from several potential root causes. A systematic approach is key to diagnosis.[5][6]
Potential Cause A: Incomplete Reaction The reaction may not have proceeded to completion, leaving significant amounts of starting material.
-
Expert Insight & Solution:
-
Verify Reagent Quality: Acylating agents like acetyl chloride or acetic anhydride are susceptible to hydrolysis.[7] Use freshly opened bottles or distill/purify reagents if their quality is uncertain. The purity of the aniline starting material is also critical.
-
Optimize Reaction Time & Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material spot persists, consider increasing the reaction time or cautiously raising the temperature, while monitoring for any decomposition.[7]
-
Consider Catalysis: For less reactive anilines, a catalytic amount of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
Potential Cause B: Competitive Side Reactions (e.g., Diacylation) The most common side reaction is the formation of an N,N-diacylated byproduct, where two acetyl groups are added to the nitrogen atom. This is especially prevalent with highly reactive acylating agents and the use of a strong base.[4][7]
-
Expert Insight & Solution:
-
Strict Stoichiometric Control: Use a precise 1:1 molar ratio of the aniline to the acylating agent. An excess of the acylating agent is a primary driver of diacylation.[7]
-
Controlled Reagent Addition: Add the acylating agent dropwise to the solution of aniline at a reduced temperature (e.g., 0 °C).[7] This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation.
-
Potential Cause C: Hydrolysis of Reagents or Product Water in the reaction medium can hydrolyze the acylating agent (rendering it inert) or, under harsh workup conditions, hydrolyze the desired amide product back to the starting aniline.[8][9]
-
Expert Insight & Solution:
-
Anhydrous Conditions: Use anhydrous (dry) solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using highly moisture-sensitive reagents like acyl chlorides.[7]
-
Mild Workup: During the aqueous workup, avoid prolonged exposure to highly acidic or basic conditions, particularly at elevated temperatures, to prevent product hydrolysis.
-
Potential Cause D: Product Loss During Purification The desired product may be lost during extraction or recrystallization steps.
-
Expert Insight & Solution:
-
Optimize pH: During aqueous workup, ensure the pH is adjusted correctly to minimize the product's solubility in the aqueous layer. N-arylacetamides are generally neutral and will partition into the organic layer.
-
Solvent Selection: Choose an appropriate recrystallization solvent system that provides high recovery of the purified product.[10]
-
Troubleshooting Workflow: Diagnosing Low Yields
Caption: A logical workflow for troubleshooting low yields.
Question 2: I've identified an impurity with a higher molecular weight, likely the N,N-diacylated product. What is the mechanism, and how can I prevent its formation?
This is the most common and challenging side product. Understanding its formation mechanism is crucial for prevention.
-
Mechanism of Diacylation:
-
Mono-acylation: The lone pair on the aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride) to form the desired N-arylacetamide.
-
Deprotonation: In the presence of a base (or even a second molecule of aniline), the newly formed amide can be deprotonated. This removes the proton from the nitrogen, creating a highly nucleophilic amidate anion.
-
Second Acylation: This powerful amidate nucleophile readily attacks a second molecule of the acylating agent, leading to the N,N-diacylated side product.[4]
-
Reaction Pathway: Mono- vs. Di-acylation
Caption: Competing pathways leading to desired and undesired products.
-
Prevention Strategies:
-
Control Stoichiometry and Addition: As mentioned, use a 1:1 molar ratio and add the acylating agent slowly at 0 °C to keep the concentration of the acylating agent low.[7]
-
Choice of Base: Avoid strong bases that can readily deprotonate the mono-acylated product. A milder base like sodium acetate is often sufficient to neutralize the acid byproduct without promoting diacylation.[11][12] Pyridine or triethylamine can be used but must be done with careful stoichiometric control.[4]
-
Use Acetic Acid: For a less aggressive acylation, reacting the aniline directly with glacial acetic acid at reflux can produce the acetamide, often with higher selectivity and fewer byproducts, though reaction times are longer.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-arylacetamides? The two most prevalent laboratory methods involve reacting an aniline with either an acid anhydride or an acyl chloride.[8][9]
-
Acetic Anhydride: A common, effective, and relatively inexpensive reagent. The reaction produces the amide and acetic acid as a byproduct. It can be run neat, with a catalyst, or in a solvent.
-
Acetyl Chloride: More reactive than acetic anhydride and often used for less reactive anilines. The reaction produces HCl as a byproduct, which must be neutralized with a base (e.g., pyridine, sodium acetate).[11] This method requires stricter anhydrous conditions.[7]
| Reagent | Typical Conditions | Pros | Cons |
| Acetic Anhydride | Aniline, Ac₂O, NaOAc, H₂O/CH₃CN, 25°C to reflux | Less moisture sensitive; byproduct is weakly acidic | Less reactive than acyl chlorides |
| Acetyl Chloride | Aniline, AcCl, Pyridine, Dry CH₂Cl₂, 0°C to 25°C | Highly reactive; good for deactivated anilines | Highly moisture sensitive; corrosive HCl byproduct |
| Acetic Acid | Aniline, Glacial AcOH, Reflux | "Green" method; avoids harsh reagents | High temperatures and long reaction times required |
Q2: Why is protecting the amino group via acetylation sometimes necessary before performing other reactions on the aromatic ring? The -NH₂ group in aniline is a very strong activating group for electrophilic aromatic substitution (EAS). This high reactivity can lead to unwanted side reactions like polysubstitution or oxidation.[3] Converting the amino group to an acetamido group (-NHCOCH₃) moderates this reactivity.[12][14] The acetyl group's carbonyl is electron-withdrawing, which reduces the electron-donating ability of the nitrogen's lone pair into the ring, allowing for more controlled and selective EAS reactions like nitration or halogenation.[3][14] The protecting group can typically be removed later by acid or base hydrolysis.[3]
Q3: What are the best analytical techniques for identifying N-arylacetamide side products? A combination of techniques is most effective for unambiguous identification.[15]
-
Thin-Layer Chromatography (TLC): The first and quickest step to monitor reaction progress and detect the presence of multiple components (starting material, product, byproducts).[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structure elucidation. The disappearance of the aniline N-H protons and the appearance of a new amide N-H singlet and a methyl singlet are characteristic of product formation. Diacylation would result in the loss of the amide N-H signal and a different chemical shift for the methyl groups.
-
Mass Spectrometry (MS): Especially when coupled with Liquid Chromatography (LC-MS), this technique is invaluable for determining the molecular weights of all components in the reaction mixture, confirming the identity of the product and potential side products like the diacylated species.[16][17]
-
Infrared (IR) Spectroscopy: Useful for confirming the functional group transformation. Key signals to look for include the disappearance of the N-H stretches of the primary amine (around 3300-3400 cm⁻¹) and the appearance of the amide N-H stretch (around 3300 cm⁻¹) and a strong amide carbonyl (C=O) stretch (around 1660 cm⁻¹).[12]
Validated Experimental Protocols
Protocol 1: General N-Acylation of Aniline using Acetic Anhydride This protocol is a standard procedure for the synthesis of acetanilide, adapted from established methods.[11][12]
-
Setup: In a 100 mL round-bottom flask, dissolve the substituted aniline (1.0 eq) in a mixture of water and acetonitrile (a 3:1 ratio often works well).
-
Acidification: Add concentrated hydrochloric acid (1.0 eq) to form the aniline hydrochloride salt, which should aid in dissolution.
-
Reagent Preparation: In a separate beaker, prepare a solution of sodium acetate (1.1 eq) in a minimal amount of water. Measure out acetic anhydride (1.2 eq).
-
Reaction: To the stirred solution of the aniline hydrochloride, add the acetic anhydride in one portion, and immediately follow with the sodium acetate solution.
-
Precipitation: A precipitate of the N-acetylated product should form rapidly. Continue stirring for 15-20 minutes.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water. The crude product can be purified by recrystallization, typically from an ethanol/water mixture.
Protocol 2: TLC Monitoring for Reaction Completion
-
Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil. Spot the aniline starting material (dissolved in a suitable solvent like ethyl acetate) in the left lane.
-
Co-spotting: In the center lane, apply a spot of the starting material, then carefully apply a spot of the reaction mixture directly on top of it (co-spot).
-
Reaction Mixture: In the right lane, apply a spot of the reaction mixture.
-
Elution: Develop the plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane).
-
Visualization: Visualize the plate under a UV lamp. The reaction is complete when the starting material spot in the right and center lanes has disappeared, and a new, typically lower Rf spot corresponding to the more polar amide product is prominent.
References
-
LibreTexts. (2021). 3.9: Chemistry of Amides- Synthesis and Reactions. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Acetamide?. Retrieved from [Link]
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Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetamide. Retrieved from [Link]
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Lu Le Laboratory. (2013). Preparation of Acetamide - Amidation of Ester. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Effective Synthesis of N -Arylformamide from α-Halo- N -arylacetamides. Retrieved from [Link]
-
Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?. Retrieved from [Link]
-
ChemRxiv. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). N‐acylation of anilines, primary and secondary amines,and sulfonamides. Retrieved from [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Arylacetamides Investigated. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of N-Acylsulfenamides from (Hetero)aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
PubMed. (n.d.). Analytical strategies for identifying drug metabolites. Retrieved from [Link]
-
Baghdad Science Journal. (n.d.). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. Retrieved from [Link]
-
ACS Omega. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Retrieved from [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2009). question an N-acetylation of aniline, using aspirin. Retrieved from [Link]
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IIP Series. (n.d.). MODERN ANALYTICAL TECHNIQUES USED FOR THE IDENTIFICATION OF BIOACTIVE MOLECULES. Retrieved from [Link]
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ResearchGate. (n.d.). Techniques and Methods of Identification. Retrieved from [Link]
-
Amazon S3. (n.d.). 1 Analytical Techniques in Natural Product Research. Retrieved from [Link]
-
Semantic Scholar. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Retrieved from [Link]
-
Reddit. (2023). Peptide synthesis troubleshooting. Retrieved from [Link]
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Degradation pathways of chloroacetamide compounds under experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of chloroacetamide compounds. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work. As Senior Application Scientists, we have synthesized field-proven insights with established scientific principles to ensure this resource is both practical and reliable.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the degradation of chloroacetamide compounds under various experimental conditions.
Q1: What are the primary degradation pathways for chloroacetamide compounds?
Chloroacetamide compounds degrade through several primary pathways, including chemical hydrolysis, photolysis, biodegradation, and advanced oxidation processes (AOPs). The predominant pathway depends on environmental conditions such as pH, temperature, light exposure, and the presence of microorganisms.[1][2]
-
Hydrolysis: This involves the reaction of the chloroacetamide with water, which can be catalyzed by acids or bases.[3][4][5][6][7] Under basic conditions, a common mechanism is a bimolecular nucleophilic substitution (SN2) reaction where a hydroxide ion replaces the chlorine atom.[2][3][7] Amide cleavage can also occur under strongly acidic or basic conditions.[3][4][5][6][7]
-
Photolysis: Exposure to ultraviolet (UV) radiation can induce the degradation of chloroacetamide compounds.[2][8][9][10] This process can be enhanced by the presence of photocatalysts. Key transformation reactions include dechlorination, hydroxylation, and cyclization.[8][9][10]
-
Biodegradation: Microorganisms play a significant role in the degradation of chloroacetamides in the environment.[1][11][12][13] Aerobic degradation often starts with N/C-dealkylation, followed by hydroxylation and ring cleavage.[12] In anaerobic conditions, dechlorination is typically the initial step.[12][14]
-
Advanced Oxidation Processes (AOPs): AOPs utilize highly reactive species, such as hydroxyl radicals, to degrade chloroacetamides.[15][16][17] These methods, including ozonation and Fenton-based processes, can achieve rapid and complete removal of the parent compounds.[15][16]
Q2: How does molecular structure influence the degradation rate of chloroacetamide compounds?
Subtle differences in the chemical structure of chloroacetamide compounds can significantly impact their reactivity and degradation rates.[3][4][5][6][7]
-
N-alkyl Substituents: The nature of the N-alkyl substituent can affect the rate of hydrolysis due to steric hindrance.[3][7]
-
Alkoxymethyl vs. Alkoxyethyl Side Chains: In biodegradation, the substitution of an alkoxymethyl side chain with an alkoxyethyl side chain has been shown to decrease degradation efficiency.[1][11][13]
-
Length of Amide Nitrogen's Alkoxymethyl Group: A longer alkyl group on the amide nitrogen's alkoxymethyl side chain can lead to slower biodegradation rates.[1][11][13]
Q3: What are the typical degradation products of chloroacetamide compounds?
The degradation of chloroacetamide compounds can result in a variety of transformation products, the nature of which depends on the degradation pathway.
-
Hydrolysis: Hydrolysis can lead to hydroxy-substituted derivatives, morpholinone structures, and secondary aniline derivatives.[4][5]
-
Photolysis: Photodegradation products often include dechlorinated, mono- and multi-hydroxylated, and cyclized compounds.[8][9][10] It is important to note that some photolytic degradation products can be as toxic or even more toxic than the parent compound.[8][9][10]
-
Biodegradation: Common metabolites from biodegradation include ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives, which are generally more polar and less toxic.[2][18][19] In some cases, initial degradation products can include 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA).[12]
Q4: Can advanced oxidation processes (AOPs) completely mineralize chloroacetamide compounds?
While AOPs are very effective at degrading the parent chloroacetamide compounds, complete mineralization to carbon dioxide, water, and inorganic ions is not always achieved.[16] The process often results in the formation of various intermediate oxidation products, such as phenolic and carbonyl derivatives.[16] The degree of mineralization depends on the specific AOP used and the reaction conditions.[17]
Troubleshooting Guides
This section provides practical advice for troubleshooting common issues encountered during experiments on chloroacetamide degradation.
Issue 1: Inconsistent Degradation Rates in Hydrolysis Experiments
Symptoms: You observe significant variability in the degradation half-life of your chloroacetamide compound across replicate experiments conducted under seemingly identical conditions.
Possible Causes and Solutions:
-
pH Fluctuation: The hydrolysis of chloroacetamides is highly pH-dependent.[2][3] Small, unmonitored shifts in pH can lead to significant changes in the degradation rate.
-
Troubleshooting Steps:
-
Continuously monitor the pH of your reaction mixture throughout the experiment.
-
Use a robust buffering system to maintain a constant pH. Ensure the buffer concentration is sufficient to handle any potential acid or base production during the reaction.
-
Verify the pH of your stock solutions before adding them to the reaction vessel.
-
-
-
Temperature Variation: Hydrolysis rates are sensitive to temperature changes.[3]
-
Impure Reagents: Contaminants in your water or reagents could catalyze or inhibit the hydrolysis reaction.
Workflow for Diagnosing Inconsistent Hydrolysis Rates
Caption: Troubleshooting workflow for inconsistent hydrolysis rates.
Issue 2: Low Degradation Efficiency During Photolysis Experiments
Symptoms: Your chloroacetamide compound shows minimal degradation when exposed to a UV light source, even after extended periods.
Possible Causes and Solutions:
-
Wavelength Mismatch: The wavelength of your UV source may not overlap with the absorption spectrum of the chloroacetamide compound. Direct photolysis requires the compound to absorb light at the emitted wavelength.[21]
-
Troubleshooting Steps:
-
Measure the UV-Vis absorption spectrum of your chloroacetamide compound in the reaction solvent.
-
Ensure that the emission spectrum of your UV lamp has significant output in the absorption region of your compound.
-
If there is no overlap, consider using a different lamp or exploring indirect photolysis.
-
-
-
Insufficient Light Intensity: The photon flux reaching the sample may be too low to induce significant degradation.
-
Troubleshooting Steps:
-
Measure the light intensity at the sample position using a calibrated radiometer.
-
If the intensity is low, move the sample closer to the lamp or use a more powerful lamp.
-
Ensure the reaction vessel is made of a material that is transparent to the UV wavelengths being used (e.g., quartz).
-
-
-
Presence of Quenchers or Scavengers: Other components in your solution may be absorbing the UV light or quenching the excited state of the chloroacetamide.
-
Troubleshooting Steps:
-
Run the experiment in a pure solvent to establish a baseline degradation rate.
-
If using a complex matrix (e.g., wastewater), consider the presence of dissolved organic matter which can act as an inner filter.[21]
-
Analyze your sample for potential quenching species.
-
-
Experimental Protocol for a Basic Photolysis Study
-
Prepare a stock solution of the chloroacetamide compound in a suitable solvent (e.g., acetonitrile).
-
Prepare the reaction solution by spiking the stock solution into high-purity water buffered to the desired pH. The final concentration should be in the low mg/L range.
-
Fill a quartz reaction vessel with the reaction solution.
-
Place the vessel in a photolysis setup with a specific UV lamp (e.g., medium-pressure mercury lamp).
-
Start the irradiation and collect samples at predetermined time intervals.
-
Analyze the samples for the concentration of the parent chloroacetamide compound using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Run a dark control in parallel by wrapping an identical reaction vessel in aluminum foil to assess for any non-photolytic degradation.
Issue 3: Chloroacetamide Compound Appears Resistant to Biodegradation
Symptoms: After inoculating your chloroacetamide-containing medium with a microbial culture, you observe no significant decrease in the parent compound concentration over time.
Possible Causes and Solutions:
-
Inappropriate Microbial Culture: The selected microbial strain or consortium may not possess the necessary enzymatic machinery to degrade the specific chloroacetamide compound.
-
Troubleshooting Steps:
-
Test a variety of microbial cultures from different sources, particularly from sites with a history of chloroacetamide contamination.
-
Consider using a mixed microbial consortium, as they often have a broader range of metabolic capabilities.
-
Verify the viability of your inoculum before starting the experiment.
-
-
-
Sub-optimal Culture Conditions: The experimental conditions (pH, temperature, oxygen levels, nutrient availability) may not be conducive to microbial growth and activity.[22]
-
Troubleshooting Steps:
-
Optimize the pH and temperature for the specific microbial culture being used.
-
Ensure adequate aeration for aerobic degradation or strictly anaerobic conditions for anaerobic studies.
-
Provide essential nutrients (nitrogen, phosphorus, trace elements) in the growth medium.
-
-
-
Toxicity of the Parent Compound or Metabolites: The concentration of the chloroacetamide or its degradation products may be toxic to the microorganisms.
-
Troubleshooting Steps:
-
Start with a lower concentration of the chloroacetamide compound.
-
Perform a toxicity assay to determine the inhibitory concentration of the parent compound and any identified metabolites.
-
Gradually acclimate the microbial culture to increasing concentrations of the chloroacetamide.
-
-
General Biodegradation Pathway of Chloroacetamide Herbicides
Caption: Generalized aerobic and anaerobic biodegradation pathways.
Quantitative Data Summary
The following table summarizes key quantitative data related to the degradation of chloroacetamide compounds.
| Degradation Pathway | Compound | Conditions | Half-life / Rate | Reference |
| Hydrolysis | Benoxacor | pH 10.67, 22 °C | 0.57 days | [20] |
| Hydrolysis | Dichloroacetamides | Acidic (1-2.5 N HCl) | kH: 2.8 x 10-3 - 0.46 M-1h-1 | [3][20] |
| Hydrolysis | Dichloroacetamides | Basic (0.004-2 N NaOH) | kOH: Varies | [3][20] |
| Biodegradation | Butachlor | Catellibacterium caeni | 81.2% degradation of 50 mg/L in 84 h | [22][23] |
| Photolysis | Various | UV treatment | Varies, can be rapid | [8][9][10] |
References
-
Biodegradation of chloroacetamide herbicides by Paracoccus sp. FLY-8 in vitro. (n.d.). pubs.acs.org. Retrieved January 9, 2024, from [Link]
-
Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. (2022). researchgate.net. Retrieved January 9, 2024, from [Link]
-
Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. (2013). pubmed.ncbi.nlm.nih.gov. Retrieved January 9, 2024, from [Link]
-
Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021). ncbi.nlm.nih.gov. Retrieved January 9, 2024, from [Link]
-
Biodegradation of Chloroacetamide Herbicides by Paracoccus sp. FLY-8 in Vitro. (2011). pubs.acs.org. Retrieved January 9, 2024, from [Link]
-
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (2006). pubs.acs.org. Retrieved January 9, 2024, from [Link]
-
Anaerobic biodegradation and detoxification of chloroacetamide herbicides by a novel Proteiniclasticum sediminis BAD-10T. (2022). pubmed.ncbi.nlm.nih.gov. Retrieved January 9, 2024, from [Link]
-
Biodegradation of Chloroacetamide Herbicides by Paracoccus sp. FLY-8 in Vitro. (2011). researchgate.net. Retrieved January 9, 2024, from [Link]
-
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (2006). agris.fao.org. Retrieved January 9, 2024, from [Link]
-
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (2006). pubs.acs.org. Retrieved January 9, 2024, from [Link]
-
Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. (n.d.). waters.com. Retrieved January 9, 2024, from [Link]
-
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (2006). researchgate.net. Retrieved January 9, 2024, from [Link]
-
Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. (2013). orbit.dtu.dk. Retrieved January 9, 2024, from [Link]
-
Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. (2015). researchgate.net. Retrieved January 9, 2024, from [Link]
-
Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021). pubs.acs.org. Retrieved January 9, 2024, from [Link]
-
Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. (2022). pubs.acs.org. Retrieved January 9, 2024, from [Link]
-
Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. (2013). hal.science. Retrieved January 9, 2024, from [Link]
-
Chloroacetamide | ClCH2CONH2. (n.d.). pubchem.ncbi.nlm.nih.gov. Retrieved January 9, 2024, from [Link]
-
Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. (2022). ncbi.nlm.nih.gov. Retrieved January 9, 2024, from [Link]
-
Oxidation of Acetamide Herbicides in Natural Waters by Ozone and by the Combination of Ozone/Hydrogen Peroxide: Kinetic Study and Process Modeling. (2003). researchgate.net. Retrieved January 9, 2024, from [Link]
-
Degradation of the chloroacetamide herbicide butachlor by Catellibacterium caeni sp. nov DCA-1T. (2012). researchgate.net. Retrieved January 9, 2024, from [Link]
-
Degradation of the chloroacetamide herbicide butachlor by Catellibacterium caeni sp. nov DCA-1ᵀ. (2012). agris.fao.org. Retrieved January 9, 2024, from [Link]
-
The degradation of chloramphenicol by O3/PMS and the impact of O3-based AOPs pre-oxidation on dichloroacetamide generation in post-chlorination. (2022). researchgate.net. Retrieved January 9, 2024, from [Link]
-
Degradation of Chloroacetanilide Herbicides by Anodic Fenton Treatment. (2009). pubs.acs.org. Retrieved January 9, 2024, from [Link]
-
Photoactive Materials for Decomposition of Organic Matter Prior to Water Analysis—A Review Containing Original Research. (2022). mdpi.com. Retrieved January 9, 2024, from [Link]
-
Non-specific degradation of chloroacetanilide herbicides by glucose oxidase supported Bio-Fenton reaction. (2011). semanticscholar.org. Retrieved January 9, 2024, from [Link]
-
Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. (2021). ncbi.nlm.nih.gov. Retrieved January 9, 2024, from [Link]
-
Application of different advanced oxidation processes for the removal of chloroacetic acids using a planar falling film reactor. (2019). pubmed.ncbi.nlm.nih.gov. Retrieved January 9, 2024, from [Link]
-
Removal of Organic Matter from a Variety of Water Matrices by UV Photolysis and UV/H2O2 Method. (2010). researchgate.net. Retrieved January 9, 2024, from [Link]
- Method of water photolysis. (1981). patents.google.com.
-
Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. (2023). ncbi.nlm.nih.gov. Retrieved January 9, 2024, from [Link]
-
Direct photolysis mechanism of pesticides in water. (2021). ncbi.nlm.nih.gov. Retrieved January 9, 2024, from [Link]
-
Photochemical decomposition of organic compounds in water after UV-irradiation: investigation of positive mutagenic effects. (1989). pubmed.ncbi.nlm.nih.gov. Retrieved January 9, 2024, from [Link]
-
Formation of chloroacetamides and chloroacetonitriles from chloroacetaldehydes and monochloramine reactions in drinking water. (2020). researchgate.net. Retrieved January 9, 2024, from [Link]
-
Removal of neutral chloroacetamide herbicide degradates during simulated unit processes for drinking water treatment. (2005). scilit.net. Retrieved January 9, 2024, from [Link]
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Troubleshooting low yield in the acylation of anilines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common challenges encountered during the N-acylation of anilines. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.
Introduction: The Challenge of Amide Bond Formation
The acylation of anilines to form amides is a cornerstone reaction in organic synthesis, particularly in the pharmaceutical industry. While seemingly straightforward, this nucleophilic acyl substitution can be plagued by low yields, especially when dealing with electronically deactivated or sterically hindered substrates. This guide addresses the most frequently encountered issues in a practical, question-and-answer format.
Frequently Asked Questions & Troubleshooting Guide
Q1: My acylation reaction is extremely slow or shows no conversion. What are the primary causes?
This is a common starting problem and usually points to one of three fundamental issues: the nature of the aniline, the reactivity of the acylating agent, or the reaction conditions.
Answer:
Low reactivity stems from a decrease in the nucleophilicity of the aniline's amino group. This can be due to intrinsic properties of the aniline or external factors.
-
Inherent Aniline Reactivity:
-
Electronic Effects: Electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or carbonyls on the aromatic ring significantly decrease the electron density of the nitrogen's lone pair through resonance and inductive effects, making the amine a poor nucleophile.[1][2]
-
Steric Hindrance: Bulky substituents at the ortho-positions (2 and 6) of the aniline ring physically block the approach of the acylating agent.[3][4] The effect is dramatic; for instance, 2,6-dimethylaniline reacts thousands of times slower than aniline itself.[3]
-
-
Acylating Agent & Conditions:
-
Insufficiently Reactive Agent: For a deactivated or hindered aniline, a standard acylating agent like acetic anhydride may not be electrophilic enough to initiate the reaction.[5]
-
Protonation of the Amine: If the reaction medium is too acidic, the aniline will be protonated to its non-nucleophilic anilinium ion form, effectively halting the reaction.[6]
-
Initial Troubleshooting Steps:
-
Assess Your Substrate: Is your aniline sterically hindered or electronically deactivated? If so, standard conditions are likely to fail.
-
Verify Reagent Quality: Acylating agents, especially acyl chlorides and anhydrides, are sensitive to moisture. Use a fresh bottle or distill the reagent before use.[6]
-
Introduce a Base: For reactions involving acyl chlorides, a stoichiometric amount of a non-nucleophilic base like pyridine or triethylamine is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting aniline.[7]
Q2: I'm working with a sterically hindered aniline (e.g., 2,6-disubstituted) and getting a very low yield. How can I drive the reaction to completion?
Steric hindrance is one of the most significant barriers to successful acylation. Overcoming it requires enhancing the electrophilicity of your acylating agent or using forcing conditions.
Answer:
The core strategy is to increase the rate of the desired reaction so it outcompetes potential side reactions or decomposition.
-
Switch to a More Reactive Acylating Agent: Acyl chlorides are generally more electrophilic and reactive than their corresponding anhydrides.[5][8] This is often the simplest and most effective first step.
-
Employ a Nucleophilic Catalyst: A catalyst like 4-(Dimethylaminopyridine) (DMAP) is highly effective for acylating hindered amines. DMAP works by first reacting with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating species and can overcome the high activation energy barrier presented by the hindered aniline.[5]
-
Optimize Reaction Conditions:
-
Increase Temperature: Gentle heating (e.g., 40-80 °C) can provide the necessary activation energy.[6] However, monitor the reaction closely by TLC, as excessive heat can cause degradation.
-
Increase Stoichiometry: Using a larger excess of the acylating agent (e.g., 2-3 equivalents) can help push the equilibrium towards the product.[5]
-
Caption: Decision tree for optimizing hindered aniline acylation.
Q3: My TLC shows multiple spots. What are the likely side products and how can I prevent them?
The appearance of multiple spots on TLC is a clear indicator of side reactions or an incomplete reaction. Identifying the likely culprits is key to suppression.
Answer:
Common impurities include unreacted starting material and products from undesired parallel reactions.
-
Unreacted Starting Material: The most common "impurity." Ensure sufficient reaction time and consider using a slight excess (1.1-1.5 equivalents) of the acylating agent.[6]
-
Diacylation: This can occur if the newly formed amide nitrogen is still nucleophilic enough to react again. It is less common with anilines than aliphatic amines but can happen under forcing conditions or with a large excess of a highly reactive acylating agent.
-
Solution: Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture to avoid a high concentration at any given time.[5]
-
-
O-Acylation: If your aniline contains other nucleophilic groups, particularly hydroxyl (-OH) functions, they can also be acylated.
-
Solution: This requires a chemoselectivity strategy. Often, N-acylation is faster than O-acylation. Running the reaction at a lower temperature (0 °C to room temperature) can favor the desired N-acylated product. If O-acylation persists, protecting the hydroxyl group may be necessary.
-
-
Oxidation Products: Anilines can be sensitive to air oxidation, often forming colored impurities.[6]
| Problem | Potential Cause | Recommended Solution |
| No Reaction | Protonated aniline | Add a non-nucleophilic base (e.g., pyridine, Et₃N).[6] |
| Deactivated aniline (EWG) | Use a more reactive acylating agent (acyl chloride) and a catalyst (DMAP).[5] | |
| Poor reagent quality | Use fresh or newly purified acylating agent.[6] | |
| Multiple Products | Incomplete reaction | Increase reaction time; use a slight excess of acylating agent.[6] |
| Diacylation | Use stoichiometric control; add acylating agent slowly.[5] | |
| Oxidation | Run under an inert atmosphere; purify starting aniline if discolored.[6][9] |
Q4: How do I choose the best acylating agent for my specific aniline?
The choice of acylating agent is a balance between reactivity, cost, and handling considerations.
Answer:
Your choice should be guided by the reactivity of your aniline substrate.
| Acylating Agent | Relative Reactivity | Advantages | Disadvantages | Best For |
| Acetic Anhydride | Moderate | Easy to handle; byproduct (acetic acid) is easily removed.[10] | May not be reactive enough for hindered or deactivated anilines.[5] | Unactivated or activated anilines without significant steric hindrance. |
| Acetyl Chloride | High | Highly reactive, good for difficult substrates.[8] | Highly moisture-sensitive; produces corrosive HCl gas, requiring a base.[11] | Sterically hindered and electron-deficient anilines. |
| α-Oxocarboxylic Acids | Varies (with catalyst) | Can be used in modern catalytic C-H acylation methods.[12] | Requires specific (often precious metal) catalysts and directing groups.[12] | Specialized applications requiring high functional group tolerance. |
The diagram below illustrates how DMAP enhances the acylation process using acetic anhydride as an example.
Caption: Catalytic cycle of DMAP in aniline acylation.
Experimental Protocols
Protocol 1: Standard Acylation of Aniline
This protocol is suitable for simple, unhindered anilines.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add pyridine (1.1 eq.) to the solution and cool the flask in an ice-water bath to 0 °C.
-
Acylation: Add acetyl chloride (1.05 eq.) dropwise to the stirred solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring completion by TLC.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, wash with 1M HCl to remove excess pyridine and aniline, then with saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.[13]
Protocol 2: DMAP-Catalyzed Acylation of a Hindered Aniline
This protocol is designed for challenging substrates like 2,6-dimethylaniline.
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the hindered aniline (1.0 eq.), 4-(Dimethylaminopyridine) (DMAP, 0.1 eq.), and anhydrous dichloromethane (DCM).
-
Reagent Addition: Add triethylamine (1.5 eq.) followed by the dropwise addition of the acyl chloride (1.2 eq.) at room temperature.
-
Reaction: If the reaction is sluggish at room temperature, gently heat the mixture to reflux (approx. 40 °C for DCM) and monitor by TLC until the starting material is consumed.
-
Workup & Purification: Cool the reaction to room temperature and quench with water. Follow the same aqueous workup procedure as described in Protocol 1. Purification will likely require column chromatography on silica gel due to the similar polarity of starting material and product.[5]
References
- BenchChem. (2025). The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis.
- Pearson. (n.d.).
- BenchChem. (2025).
- Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?.
- Royal Society of Chemistry. (n.d.). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Organic & Biomolecular Chemistry.
- Allen. (n.d.).
- Filo. (2024).
- Royal Society of Chemistry. (n.d.). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B.
- ResearchGate. (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite.
- Shaalaa.com. (2022).
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Royal Society of Chemistry. (n.d.).
- Chemistry LibreTexts. (2021).
- BenchChem. (2025).
- Royal Society of Chemistry. (2025).
- Royal Society of Chemistry. (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2.
- LookChem. (n.d.).
Sources
- 1. Why does acylation of `-NH_(2)` of aniline reduces its activating effect? [allen.in]
- 2. Acetylation of aniline reduces its activation effect | Filo [askfilo.com]
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- 4. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 8. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 10. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 11. Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02857D [pubs.rsc.org]
- 12. C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purifying N-Arylacetamides with Column Chromatography
Welcome to the technical support center for the purification of N-arylacetamides using column chromatography. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the purification of this important class of compounds. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions to overcome common and complex separation issues.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying N-arylacetamides?
A1: For most N-arylacetamides, standard silica gel (SiO₂) is the preferred stationary phase.[1][2][3] N-arylacetamides possess a moderate to high polarity due to the presence of the amide functional group, which can engage in hydrogen bonding with the silanol groups on the silica surface.[4][5] Alumina can also be used, but silica gel generally offers better resolution for this class of compounds.[1][2]
Q2: How do I select an appropriate mobile phase (eluent)?
A2: The key is to find a solvent system that provides a good separation on a Thin Layer Chromatography (TLC) plate first.[6][7] A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[6][8] For N-arylacetamides, which are relatively polar, you will likely need a higher proportion of the polar solvent. Aim for a solvent system that gives your target compound an Rf value between 0.25 and 0.35 on the TLC plate for optimal separation on the column.[6][9]
Q3: My compound won't move off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A3: This indicates your compound is very polar and is strongly adsorbed to the silica. You'll need to increase the polarity of your mobile phase. A common strategy is to add a small percentage (1-5%) of methanol to your ethyl acetate or dichloromethane.[8] Be cautious, as too much methanol can lead to poor separation.
Q4: My compound streaks on the TLC plate and the column. How can I fix this?
A4: Streaking is often caused by overloading the sample, poor solubility in the mobile phase, or the compound being too acidic or basic. Try dissolving your sample in a minimal amount of a slightly more polar solvent before loading it onto the column.[10] If your compound is acidic, adding a small amount of acetic acid to the mobile phase can help. Conversely, for basic compounds, adding a small amount of triethylamine can improve the peak shape.[11]
Q5: Should I use gradient or isocratic elution?
A5: For simple purifications where the impurities are well-separated from your product on the TLC, isocratic (constant solvent composition) elution is sufficient. However, if you have a complex mixture with compounds of varying polarities, a gradient elution (gradually increasing the polarity of the mobile phase over time) will provide a better separation and save time.[11][12]
Troubleshooting Guide
This section provides a more in-depth look at specific problems you may encounter and the logic behind the proposed solutions.
Problem 1: Poor Separation or Co-elution of Compounds
Symptoms:
-
Fractions contain a mixture of your desired product and impurities.
-
TLC analysis of fractions shows overlapping spots.
Root Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating the components.
-
Column Overloading: Too much sample has been loaded onto the column, exceeding its separation capacity.
-
Solution: As a general rule, use about 20-50 times the weight of silica gel to the weight of your crude sample.[1] For difficult separations, a higher ratio is needed.
-
-
Poorly Packed Column: Channels or cracks in the silica bed can lead to an uneven flow of the mobile phase, causing band broadening and poor separation.[2]
-
Solution: Ensure your column is packed uniformly. The "slurry method," where the silica is mixed with the initial mobile phase before being added to the column, is generally preferred to minimize air bubbles and create a homogenous packing.[14]
-
Problem 2: The Compound is Not Eluting from the Column
Symptoms:
-
After running a significant volume of solvent, your product is not detected in the collected fractions.
Root Causes & Solutions:
-
Mobile Phase is Not Polar Enough: The solvent system is too weak to move your highly polar N-arylacetamide through the column.
-
Solution: Gradually increase the polarity of your mobile phase.[15] If you started with a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If that is insufficient, consider adding a stronger solvent like methanol.
-
-
Compound Decomposition on Silica: Some compounds are unstable on acidic silica gel and may decompose.[15]
-
Solution: Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears or the original spot diminishes, your compound may be unstable.[15] Consider deactivating the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%) before loading your sample.[11] Alternatively, switching to a different stationary phase like alumina might be necessary.[16]
-
-
Sample Precipitation at the Top of the Column: The sample may have crashed out of solution upon loading, especially if a solvent was used for loading that is not miscible with the mobile phase.
Problem 3: Product Elutes Too Quickly (With the Solvent Front)
Symptoms:
-
Your product is found in the very first fractions, often mixed with non-polar impurities.
Root Causes & Solutions:
-
Mobile Phase is Too Polar: The eluent is too strong and is not allowing for sufficient interaction between your compound and the stationary phase.
-
Solution: Decrease the polarity of your mobile phase.[15] Use a higher percentage of the non-polar solvent (e.g., hexanes) in your mixture.
-
-
Cracked Column Bed: A crack in the silica allows the solvent and sample to bypass the stationary phase.
Data & Protocols
Table 1: Common Solvent Systems and Properties
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexane | 0.1 | 69 | Common non-polar component.[6] |
| Dichloromethane | 3.1 | 40 | Good for dissolving many organic compounds, but can be slow to run.[11] |
| Diethyl Ether | 2.8 | 35 | Volatile and flammable.[6] |
| Ethyl Acetate | 4.4 | 77 | A versatile polar component.[6] |
| Acetone | 5.1 | 56 | Can be a useful polar solvent.[6] |
| Methanol | 5.1 | 65 | A very polar solvent, used in small amounts to elute highly polar compounds.[8] |
Protocol: Slurry Packing a Silica Gel Column
-
Preparation: Securely clamp a glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom to retain the stationary phase.[14] Add a thin layer of sand.[14]
-
Create the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase you plan to use. Stir gently to form a consistent slurry without air bubbles.[14]
-
Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica settles, gently tap the side of the column to encourage even packing and dislodge any air bubbles.[14]
-
Equilibrate: Once all the silica has been added, and a stable bed has formed, add a protective layer of sand on top.[10] Wash the column with 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated. Never let the solvent level drop below the top of the silica.[10]
Protocol: Dry Loading a Sample
-
Dissolve your crude N-arylacetamide mixture in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small portion of silica gel (typically 2-3 times the weight of your crude product) to the solution.
-
Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[10]
-
Carefully add this powder to the top of your packed and equilibrated column.
-
Gently add a layer of sand on top of the sample-silica mixture to prevent disturbance when adding the mobile phase.[10]
Visualizing the Workflow
Column Chromatography Workflow
This diagram illustrates the typical workflow for purifying N-arylacetamides using column chromatography.
Caption: Workflow for N-arylacetamide purification.
Troubleshooting Logic
This decision tree outlines the thought process for troubleshooting common column chromatography issues.
Caption: Troubleshooting decision tree.
References
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
Troubleshooting Flash Column Chromatography. Department of Chemistry: University of Rochester. [Link]
-
Welch, C. J., Wu, N., Biba, M., Regalado, E. L., & Colón, L. A. (2010). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. Journal of Chromatography A, 1217(32), 5242–5248. [Link]
-
Why is TLC Rf important for flash column chromatography optimization? (2023). Biotage. [Link]
-
Column chromatography. University of Alberta. [Link]
-
Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. (2014). LCGC International. [Link]
-
How do I Choose the Right Column Size for Purification by Flash Chromatography? (2023). Biotage. [Link]
-
Chromatography: Solvent Systems for TLC. Department of Chemistry: University of Rochester. [Link]
-
Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. [Link]
-
Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf. [Link]
-
Column Chromatography. Magritek. [Link]
-
How to run column chromatography. University of Arizona. [Link]
-
Tips for Flash Column Chromatography. Department of Chemistry: University of Rochester. [Link]
-
Column Chromatography. Organic Chemistry at CU Boulder. [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. chromtech.com [chromtech.com]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. magritek.com [magritek.com]
- 8. Chromatography [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Chromatography [chem.rochester.edu]
- 12. mastelf.com [mastelf.com]
- 13. biotage.com [biotage.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. Chromatography [chem.rochester.edu]
- 16. silicycle.com [silicycle.com]
Preventing diacylation in the synthesis of N-substituted acetamides
Technical Support Center: Synthesis of N-Substituted Acetamides
Welcome to the technical support center for N-substituted acetamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of selective N-acetylation and prevent common side reactions like diacylation.
Troubleshooting Guide: Diacylation and Other Side Reactions
This section addresses specific problems encountered during the synthesis of N-substituted acetamides. Each entry details the potential causes and provides actionable solutions.
Q1: I am observing a significant amount of diacylated by-product in my reaction with a primary amine and acetic anhydride. What is causing this and how can I prevent it?
Plausible Causes & Mechanistic Insights:
Diacylation occurs when a primary amine is acylated twice, forming a diacetamide derivative. This side reaction is particularly prevalent with unhindered primary amines (e.g., R-CH₂-NH₂) when using highly reactive acetylating agents like acetic anhydride.[] The initially formed mono-N-acetylated amide still possesses a proton on the nitrogen, which can be removed under basic conditions or high temperatures, rendering the nitrogen nucleophilic again for a second acylation. The resulting amide is significantly less basic than the starting amine, but the reaction can still proceed, especially if reaction conditions are not carefully controlled.[2][3]
Solutions & Protocols:
-
Control Stoichiometry and Order of Addition:
-
Protocol: Slowly add a stoichiometric equivalent (1.0 to 1.1 equivalents) of acetic anhydride to a solution of the primary amine. Adding the amine to the anhydride can create localized areas of high anhydride concentration, promoting diacylation.
-
-
Temperature Management:
-
Insight: Acylation is an exothermic reaction. Elevated temperatures can provide the necessary activation energy for the less favorable second acylation.
-
Protocol: Maintain a low reaction temperature (0 °C to room temperature).[4] Perform the addition of the acetylating agent dropwise while cooling the reaction mixture in an ice bath.
-
-
Choice of Base:
-
Insight: A non-nucleophilic base is crucial. While a base is needed to neutralize the carboxylic acid by-product, a strong or nucleophilic base can deprotonate the initially formed amide, facilitating the second acylation.[2]
-
Recommendation: Use a tertiary amine base like triethylamine (Et₃N) or pyridine.[5][6] These bases will scavenge the acid by-product without promoting deprotonation of the amide.
-
-
Solvent Effects:
-
Insight: The choice of solvent can influence reaction rates and selectivity.
-
Recommendation: Aprotic solvents like dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or acetonitrile (MeCN) are generally preferred.[5] In some cases, aqueous media with a bicarbonate base can favor mono-acylation by ensuring the amine is protonated and less reactive after the first acylation.[7]
-
Q2: My reaction is sluggish, and upon increasing the temperature to accelerate it, I get a complex mixture of products, including the diacylated compound. What are my options?
Plausible Causes & Mechanistic Insights:
A sluggish reaction often points to a less nucleophilic amine (e.g., an aromatic amine) or insufficient reactivity of the acetylating agent under the chosen conditions. Simply increasing the temperature is a blunt tool that can accelerate multiple reaction pathways, leading to a loss of selectivity.[8][9]
Solutions & Protocols:
-
Alternative, More Reactive Acetylating Agents:
-
Acetyl Chloride: This is more reactive than acetic anhydride and can often effect acetylation at lower temperatures.[2][10] However, it generates HCl, necessitating the use of a base to prevent the protonation and deactivation of the starting amine.[11]
-
Protocol: Dissolve the amine (1 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) in an anhydrous aprotic solvent. Cool to 0 °C and add acetyl chloride (1.05 equivalents) dropwise.[12]
-
-
Mixed Anhydrides: Activating a carboxylic acid with an alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a tertiary amine base creates a highly reactive mixed anhydride intermediate.[4] This method is particularly useful for sensitive substrates.
-
-
Catalysis:
-
Lewis Acid Catalysis: Catalytic amounts of Lewis acids like iodine or zinc chloride can activate the acetylating agent, allowing the reaction to proceed under milder conditions.[5][12]
-
Iodine Catalysis Protocol: To a stirred mixture of the amine (1 mmol) and iodine (0.1 mmol), add acetyl chloride (1.05 mmol) at room temperature.[12]
-
-
-
Solvent-Free Conditions:
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the prevention of diacylation in N-substituted acetamide synthesis.
Q1: What is the best general approach to ensure selective mono-N-acetylation of a primary amine?
For selective mono-N-acetylation, a careful choice of reagents and reaction conditions is paramount. A highly effective and generally applicable method is the use of a slight excess of the amine relative to the acetylating agent, controlled low temperatures (0 °C), and slow, dropwise addition of the acetylating agent. This ensures that the acetylating agent is consumed rapidly by the more nucleophilic primary amine before it has a chance to react with the less nucleophilic mono-acetylated product.
Q2: Are there "greener" or more environmentally friendly alternatives to traditional acetylating agents like acetic anhydride and acetyl chloride?
Yes, several greener alternatives are being explored and utilized:
-
Isopropenyl Acetate: This reagent offers a sustainable option where the only by-product is acetone, which is easily removed.[14]
-
Acetonitrile: Under certain catalytic conditions (e.g., using alumina), acetonitrile can serve as the acetylating agent in a continuous-flow process, offering a time and cost-efficient method.[15]
-
Reactions in Water: Performing acylations in an aqueous medium, often with a mild base like sodium bicarbonate, can be a more environmentally friendly approach, avoiding the use of volatile organic solvents.[7][13][16]
Q3: How does the structure of the primary amine affect the likelihood of diacylation?
The steric hindrance around the nitrogen atom of the primary amine plays a significant role.[]
-
Unhindered Amines (RCH₂NH₂): These are most prone to diacylation due to the high accessibility of the nitrogen atom.
-
Secondary Carbon Amines (R₂CHNH₂): These will often yield a mixture of mono- and di-acylated products.[]
-
Tertiary Carbon Amines (R₃CNH₂): These are highly sterically hindered and typically only form the mono-acetylated product.[]
Data & Protocols
Table 1: Influence of Reaction Conditions on Product Distribution
| Amine Substrate | Acetylating Agent | Base | Temperature (°C) | Mono-Acetylated Yield (%) | Di-Acetylated Yield (%) |
| Benzylamine | Acetic Anhydride (1.1 eq) | Pyridine | 0 | >95 | <5 |
| Benzylamine | Acetic Anhydride (1.1 eq) | Pyridine | 100 | 60 | 40 |
| Aniline | Acetic Anhydride (1.1 eq) | None | 25 | >98 | <2 |
| Cyclohexylamine | Acetyl Chloride (1.05 eq) | Triethylamine | 0 | >95 | <5 |
Note: Yields are approximate and can vary based on specific reaction scale and work-up procedures.
Protocol 1: General Procedure for Selective Mono-N-Acetylation using Acetyl Chloride
-
Dissolution: Dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Acetylating Agent: Add acetyl chloride (1.05 equivalents) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Visual Guides
Diagram 1: Reaction Pathway for Mono- vs. Di-acylation
Caption: Control factors favoring mono-acylation.
Diagram 2: Troubleshooting Flowchart for Diacylation
Caption: A decision tree for troubleshooting diacylation.
References
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Der Pharma Chemica. [Link]
-
Selective acylation of primary amines in peptides and proteins. PubMed. [Link]
-
Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. [Link]
-
Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. [Link]
-
Acylation of amines mechanism. Mastering Chemistry Help. [Link]
-
Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC - NIH. [Link]
-
Does Acetyl Chloride (AcCl) is best alternative for acetic anhydride for acetylation reaction?. ResearchGate. [Link]
-
What is acetylation of amines?. Quora. [Link]
-
Amide Formation from Amines and Anhydrides. ReactionWeb.io. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. YouTube. [Link]
-
Effect of temperature on amine loss. ResearchGate. [Link]
-
Effect of temperature on the acidolysis of N-acyl-N,alpha,alpha-trialkyl glycine amides as related to the nature of substituents. PubMed. [Link]
Sources
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- 3. quora.com [quora.com]
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- 6. youtube.com [youtube.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of temperature on the acidolysis of N-acyl-N,alpha,alpha-trialkyl glycine amides as related to the nature of substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. tandfonline.com [tandfonline.com]
- 13. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 14. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Impact of reaction parameters on the purity of 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide
Technical Support Center: Synthesis of 2-Chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of this compound, focusing on how to control reaction parameters to ensure high purity.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A low yield can be attributed to several factors, primarily incomplete reaction or product loss during workup and purification.
-
Incomplete Reaction: The reaction between 4-methoxyaniline and chloroacetyl chloride is a nucleophilic acyl substitution. To drive this reaction to completion, ensure that the reactants are present in the correct stoichiometric ratio. An excess of the acylating agent, chloroacetyl chloride, can be used, but this may lead to side reactions if not controlled. The choice of base is also critical. A non-nucleophilic, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective than triethylamine (TEA) or pyridine in scavenging the HCl byproduct without competing in the reaction.[1][2][3]
-
Product Loss During Workup: The product, this compound, is a solid.[4] Precipitation is a common method for isolation. Ensure that the precipitation is complete by using a sufficient volume of a non-solvent, such as cold water, and allowing adequate time for the product to crystallize.[2][4] Washing the precipitate should be done with a cold solvent to minimize dissolution of the product.
-
Sub-optimal Temperature: The reaction is typically carried out at a low temperature (0-5 °C) during the addition of chloroacetyl chloride to control the exothermic nature of the reaction and minimize side-product formation.[2] After the initial addition, allowing the reaction to stir at room temperature can help drive it to completion.[1][2]
Q2: I am observing significant amounts of impurities in my final product. What are the likely side reactions and how can I minimize them?
The primary impurities often arise from side reactions of the starting materials or the product.
-
Diacylation: The nitrogen of the newly formed amide can, under harsh conditions, be acylated again. This is generally less favorable due to the decreased nucleophilicity of the amide nitrogen compared to the starting aniline.[5] To avoid this, use a controlled amount of chloroacetyl chloride (ideally a slight excess, around 1.05 to 1.1 equivalents) and maintain a low reaction temperature.
-
Reaction with Solvent: If a nucleophilic solvent is used, it may react with the highly reactive chloroacetyl chloride. Aprotic solvents like tetrahydrofuran (THF), acetone, or dichloromethane are generally preferred.[1][2][6]
-
Hydrolysis of Chloroacetyl Chloride: Any moisture present in the reaction will hydrolyze chloroacetyl chloride to chloroacetic acid. This not only consumes the reactant but the resulting acid can be difficult to separate from the product. Ensure all glassware is dry and use anhydrous solvents.
Q3: What is the role of the base in this reaction, and how does the choice of base impact purity?
A base is crucial in this reaction to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the acylation.[7][8] If not neutralized, the HCl will protonate the starting 4-methoxyaniline, rendering it non-nucleophilic and stopping the reaction.
The choice of base can significantly impact the purity of the final product:
-
Tertiary Amines (e.g., Triethylamine, Pyridine): These are commonly used. However, they can sometimes be difficult to remove completely during workup and may lead to the formation of quaternary ammonium salts.
-
Sterically Hindered Bases (e.g., DBU): These are often a better choice as their steric bulk prevents them from acting as nucleophiles and reacting with chloroacetyl chloride, thus reducing potential side reactions.[1][2][3]
-
Inorganic Bases (e.g., Sodium Acetate, Sodium Bicarbonate): These can be used in some solvent systems and are easily removed by washing with water during workup.[4]
The following table summarizes the impact of different bases on the reaction:
| Base | Advantages | Disadvantages | Purity Impact |
| Triethylamine (TEA) | Inexpensive, commonly available | Can be nucleophilic, difficult to remove | Can lead to impurities if not carefully controlled |
| Pyridine | Good HCl scavenger | Can be nucleophilic, toxic | Similar to TEA, potential for side reactions |
| DBU | Non-nucleophilic, strong base | More expensive | Generally leads to higher purity by minimizing side reactions[2][3] |
| Sodium Acetate | Easily removed during workup | Lower basicity, may require longer reaction times | Good for reactions where mild conditions are required[4] |
Q4: How does reaction temperature affect the purity of my product?
Temperature control is critical for achieving high purity.
-
Low Temperature (0-5 °C) during addition: Chloroacetyl chloride is highly reactive, and its reaction with 4-methoxyaniline is exothermic. Adding it at a low temperature helps to control the reaction rate, preventing a rapid temperature increase that could lead to the formation of side products.[2]
-
Room Temperature during reaction: After the initial exothermic reaction is controlled, allowing the mixture to warm to room temperature and stir for a few hours ensures the reaction proceeds to completion.[1][2]
-
Elevated Temperatures: Higher temperatures can increase the rate of side reactions, such as diacylation or reaction with the solvent, leading to a less pure product.[9][10][11]
Q5: What is the best method for purifying the final product?
Recrystallization is a highly effective method for purifying solid organic compounds like this compound.
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a commonly used solvent for recrystallizing N-aryl acetamides.[2][12]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, they can sometimes be removed by adding a small amount of activated carbon and filtering the hot solution. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. The purified crystals can then be collected by filtration.
Experimental Protocols
Synthesis of this compound
This protocol is based on established methods for the chloroacetylation of anilines.[1][2][4]
Materials:
-
4-methoxyaniline
-
Chloroacetyl chloride
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice-salt bath
Procedure:
-
In a 50 mL round-bottom flask, dissolve 4-methoxyaniline (6 mmol) in anhydrous THF (5 mL).
-
Add DBU (1.2 mmol) to the solution.
-
Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.
-
Add chloroacetyl chloride (6.1 mmol) dropwise from a dropping funnel, ensuring the temperature does not exceed 5 °C.[2]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid product and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[2][12]
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of the target compound.
Logical Relationships of Reaction Parameters
The interplay of various reaction parameters is crucial for obtaining a high-purity product. The following diagram illustrates these relationships.
Caption: Impact of key reaction parameters on product purity.
References
- ChemicalBook. 2-CHLORO-N-(4-METHOXY-2-NITRO-PHENYL)-ACETAMIDE synthesis.
- ResearchGate. Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide....
- ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)....
- PMC - NIH. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
- ResearchGate.
- International Journal of Pharma Sciences and Research.
- Advanced ChemBlocks. 2-Chloro-N-(4-methoxyphenyl)-2-phenylacetamide 97.00%.
- Googleapis.com. (12) Patent Application Publication (10) Pub. No.: US 2006/014804.6 A1.
- RSC Publishing. Sunlight-driven N-acetylation of anilines: a green chemistry approach.
- YMER.
- Quora. Why does the acetylation of the NH2 group of aniline reduce its activity?.
- YouTube.
- ResearchGate. A facile amidation of chloroacetyl chloride using DBU.
- Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral.
- A facile amidation of chloroacetyl chloride using DBU.
- ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of....
- ChemScene. 81494-04-4 | 2-Chloro-N-[(2-methoxyphenyl)methyl]acetamide.
- Taylor & Francis Online.
- Organic Syntheses Procedure. p-Anisidine, 2-nitro.
- Google Patents. WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF.
- Googleapis.com.
- Sigma-Aldrich. 2-Chloro-N-(4-methoxyphenyl)acetamide | 22303-36-2.
- Matrix Scientific. 2-Chloro-N-(4-methoxyphenyl)acetamide.
- ChemicalBook. 2-CHLORO-N-(4-METHOXY-PHENYL)-ACETAMIDE | 22303-36-2.
- Google Patents. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. [https://vertexaisearch.cloud.g
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- 3. researchgate.net [researchgate.net]
- 4. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
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- 11. Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsr.info [ijpsr.info]
Technical Support Center: Stability of 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide in Solution
Welcome to the technical support center for 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound in solution. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A1: A decrease in the concentration of your stock solution is likely due to chemical degradation. The primary degradation pathway for chloroacetamide compounds in solution is hydrolysis. This can be influenced by several factors including pH, temperature, and the presence of nucleophiles in your solvent or buffer.
Q2: What is the most likely degradation product of this compound in an aqueous solution?
A2: The most probable degradation product in a neutral or basic aqueous solution is the corresponding hydroxy-substituted derivative, formed by the nucleophilic substitution of the chlorine atom with a hydroxide ion (an SN2 reaction). Under certain conditions, cleavage of the amide bond can also occur.
Q3: My experiment involves exposing the compound to light. Should I be concerned about photodegradation?
A3: Yes, chloroacetamide herbicides have been shown to be susceptible to photodegradation, especially under UV light.[1][2][3] This can lead to a variety of degradation products through reactions such as dechlorination, hydroxylation, and cyclization. It is advisable to protect solutions of this compound from light, particularly if quantitative accuracy is critical.
Q4: How does pH affect the stability of this compound in solution?
A4: The stability of chloroacetamides is significantly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis.[4][5] Generally, these compounds are more stable at a neutral pH. Basic conditions, in particular, accelerate the SN2 hydrolysis to form the hydroxy derivative.
Q5: What are the recommended storage conditions for a stock solution of this compound?
A5: To maximize stability, stock solutions should be stored at low temperatures (e.g., -20°C or -80°C), protected from light by using amber vials or wrapping the container in aluminum foil, and prepared in a high-quality, anhydrous aprotic solvent if possible. For aqueous solutions, use a buffer at or near neutral pH and store frozen.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Symptoms:
-
High variability between replicate experiments.
-
Loss of compound activity over the course of an experiment.
-
Unexpected biological responses.
Potential Cause: Degradation of this compound in the assay medium. This is particularly relevant in cell culture media, which are typically buffered at physiological pH (~7.4) and incubated at 37°C, conditions that can promote hydrolysis.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare a fresh stock solution of the compound immediately before each experiment.
-
Minimize Incubation Time: Reduce the time the compound is in the aqueous assay medium before measurements are taken.
-
Control for Degradation: Include a control where the compound is incubated in the assay medium for the same duration as the experiment, and then analyze the concentration of the parent compound and potential degradation products by HPLC or LC-MS.
-
Evaluate Solvent Effects: If using a co-solvent like DMSO, ensure the final concentration in the assay medium is low and consistent across all experiments, as solvents can influence stability.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, LC-MS)
Symptoms:
-
New peaks appearing in the chromatogram of a sample that has been stored for some time.
-
A decrease in the area of the parent compound's peak with a corresponding increase in the area of new peaks.
Potential Cause: Chemical degradation of this compound into one or more new chemical entities.
Troubleshooting Steps:
-
Characterize Degradation Products: Use mass spectrometry (MS) to determine the mass of the unknown peaks. A common degradation product would be the hydroxy-substituted analog, which would have a molecular weight corresponding to the replacement of Cl (35.45 u) with OH (17.01 u).
-
Stress Testing: To confirm the identity of degradation products, intentionally degrade a sample of the compound under controlled conditions (e.g., by adjusting the pH to basic or acidic levels, or by exposure to UV light) and compare the resulting chromatogram to your sample.
-
Optimize Storage and Handling: Review your storage and handling procedures. Ensure solutions are stored at the recommended temperature, protected from light, and that the solvent is appropriate.
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Solvent Selection: For long-term storage, use a high-purity, anhydrous aprotic solvent such as DMSO or DMF. For immediate use in aqueous buffers, ensure the buffer is at or near neutral pH.
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Dissolution: Add the chosen solvent to the desired final concentration. Ensure complete dissolution, using gentle warming or sonication if necessary, but avoid excessive heat.
-
Storage:
-
Short-term (days to weeks): Store at 2-8°C, protected from light.
-
Long-term (months): Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in amber vials or light-protected containers.
-
Protocol 2: Stress Testing for Stability Assessment
-
Prepare a Stock Solution: Prepare a stock solution of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Acidic Hydrolysis: Dilute the stock solution in an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 40°C).
-
Basic Hydrolysis: Dilute the stock solution in a basic solution (e.g., 0.1 M NaOH) and incubate at a controlled temperature (e.g., 40°C).
-
Oxidative Degradation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3% H2O2) and incubate at a controlled temperature.
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., a UV lamp) for a defined period. Keep a control sample in the dark.
-
Thermal Degradation: Incubate a solution of the compound at an elevated temperature (e.g., 60°C) in the dark.
-
Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and analyze by a suitable analytical method like HPLC or LC-MS to determine the extent of degradation and identify major degradation products.
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Influencing Factors
| Degradation Pathway | Influencing Factors | Major Degradation Products | Mitigation Strategies |
| Hydrolysis | pH (acidic or basic), Temperature, Presence of nucleophiles | Hydroxy-substituted derivative, Amide cleavage products | Maintain neutral pH, Store at low temperatures, Use aprotic solvents for long-term storage |
| Photodegradation | Exposure to light (especially UV) | Dechlorinated, hydroxylated, and cyclized products | Store and handle solutions in the dark (amber vials, foil wrapping) |
| Thermal Degradation | High temperatures | Varies, can include hydrolysis and other rearrangements | Store at recommended low temperatures, Avoid excessive heating during dissolution |
Visualization
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of this compound in solution.
Diagram 2: Troubleshooting Workflow for Inconsistent Assay Results
Caption: A logical workflow for troubleshooting inconsistent biological assay results.
References
-
Andersen, H. R., et al. (2013). Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. Journal of Hazardous Materials, 262, 1078-1085. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. PubMed. Retrieved from: [Link]
-
Institut Polytechnique de Paris (2013). Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. HAL Open Science. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Chloroacetamide. PubChem. Retrieved from: [Link]
-
Roberts, A. L., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 40(12), 3835-3843. Available at: [Link]
-
ResearchGate (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: High-Purity N-Arylacetamides via Recrystallization
Welcome to the technical support center for the purification of N-arylacetamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity for this important class of compounds through recrystallization. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot complex issues and optimize your purification strategy.
Introduction to Recrystallization of N-Arylacetamides
N-arylacetamides, a common motif in pharmaceuticals and functional materials, often require high purity that can be effectively achieved through crystallization. Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[1][2] The ideal process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to allow the desired compound to form a crystalline lattice, excluding impurities which remain in the solution (mother liquor).[3][4][5]
This guide provides a structured, question-and-answer-based approach to address the common challenges encountered during the recrystallization of N-arylacetamides, such as acetanilide and its derivatives.
Part 1: Frequently Asked Questions (FAQs)
Q1: How do I select the right solvent for my N-arylacetamide?
A1: The choice of solvent is the most critical factor in a successful recrystallization.[6] The ideal solvent should exhibit the following properties:
-
High Solvency at Elevated Temperatures: The N-arylacetamide should be highly soluble in the boiling solvent.[7][8]
-
Low Solvency at Low Temperatures: The compound should be poorly soluble or insoluble in the same solvent when cold. This differential solubility is what drives the crystallization process upon cooling.[3][7][8]
-
Favorable Impurity Profile: Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal via hot filtration).[9]
-
Inertness: The solvent must not react with the N-arylacetamide.[5][6]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[6][10]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[6]
For many common N-arylacetamides like acetanilide, water is an excellent choice because acetanilide is highly soluble in hot water but sparingly soluble in cold water.[10][11][12] Ethanol is another common and effective solvent.[13]
Q2: What is a mixed-solvent system and when should I use it?
A2: A mixed-solvent system (or solvent-pair) is used when no single solvent meets all the criteria for a good recrystallization. This technique involves two miscible solvents: one in which the N-arylacetamide is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble" or "anti-solvent").[14]
When to use it: You should consider a mixed-solvent system if your compound is either too soluble or not soluble enough in common single solvents. For example, if your N-arylacetamide is very soluble in ethanol even at room temperature, but insoluble in water, an ethanol-water mixture can be effective.[15]
General Procedure:
-
Dissolve the impure compound in a minimal amount of the hot "soluble solvent."[16][17]
-
Add the hot "insoluble solvent" dropwise to the boiling solution until you observe persistent cloudiness (the saturation point).[16][17]
-
Add a few drops of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again.[16][17]
-
Allow the solution to cool slowly to induce crystallization.[16]
Common pairs for N-arylacetamides include ethanol-water and acetone-hexane.[18]
Q3: My solution is colored. How can I remove colored impurities?
A3: Colored impurities can often be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration.[19][20] The highly porous surface of the charcoal adsorbs the large, colored impurity molecules.[12][20]
Protocol:
-
Dissolve your crude N-arylacetamide in the hot solvent.
-
Remove the flask from the heat source to let the boiling subside. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. [12]
-
Add a small amount of activated charcoal (typically 1-2% by weight of your compound).[20]
-
Reheat the solution to boiling for a few minutes to allow for adsorption.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[11][20]
Part 2: Troubleshooting Guide
This section addresses specific problems you might face during the recrystallization process.
Problem 1: My N-arylacetamide is "oiling out" instead of crystallizing.
"Oiling out" is the separation of the dissolved compound as a liquid oil rather than a solid crystal.[20][21] This is problematic because the oil often traps impurities, defeating the purpose of recrystallization.[21][22]
Causality & Solution Workflow:
Caption: Troubleshooting workflow for "oiling out".
Problem 2: No crystals are forming, even after the solution has cooled.
This is a common issue often caused by either using too much solvent or the solution becoming supersaturated.[23]
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod.[19][24] The microscopic scratches on the glass provide nucleation sites for crystal growth.[24]
-
Seeding: Add a tiny "seed" crystal of the pure N-arylacetamide to the solution.[9][16][21] This provides a template for crystal lattice formation.
-
-
Reduce Solvent Volume: If induction techniques fail, you have likely used too much solvent.[21][23] Gently heat the solution to boil off some of the solvent, then allow it to cool again.
-
Cool Further: If crystals don't form at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.[25]
Problem 3: My final yield is very low.
A low yield can be frustrating. It's important to differentiate between necessary product loss (some compound will always remain in the mother liquor) and avoidable errors.[3]
Potential Causes and Solutions:
| Cause | Scientific Rationale | Solution |
| Using too much solvent | The concentration of the N-arylacetamide in the cold mother liquor remains high, leading to significant product loss.[3][21] | Use the minimum amount of hot solvent necessary to fully dissolve the compound.[12][24] |
| Premature crystallization during hot filtration | The solution cools in the funnel, causing the product to crystallize on the filter paper along with the impurities.[20][25][26] | Use a stemless or short-stemmed funnel, pre-heat the funnel with hot solvent, and keep the solution boiling during filtration.[25][26] Adding a slight excess of solvent before filtering can also help.[27] |
| Cooling the solution too quickly | Rapid cooling leads to the formation of small, often impure crystals that are difficult to filter and wash effectively.[19] | Allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath.[24][28] |
| Incomplete transfer of material | Product is lost on glassware during transfers. | Rinse all glassware with a small amount of the cold mother liquor or fresh cold solvent and transfer the rinsing to the filter funnel. |
| Washing crystals with room temperature or hot solvent | The purified product redissolves in the wash solvent. | Always wash the collected crystals with a small amount of ice-cold solvent.[5] |
Part 3: Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization of Acetanilide from Water
This protocol details the purification of crude acetanilide, a representative N-arylacetamide.
Step-by-Step Methodology:
-
Dissolution: Place the crude acetanilide (e.g., 2.0 g) into a 125-mL Erlenmeyer flask. Add approximately 30-40 mL of deionized water and a boiling chip.[12]
-
Heating: Heat the mixture on a hot plate to a gentle boil. Stir or swirl the flask frequently. Add more water dropwise until all the solid has just dissolved.[12] Avoid adding a large excess of water.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and bring it back to a boil for 2-3 minutes.[11][12]
-
Hot Gravity Filtration:
-
Set up a short-stemmed or stemless funnel with fluted filter paper over a clean Erlenmeyer flask.
-
Place a small amount of water in the receiving flask and heat it on the hot plate so the rising vapor keeps the funnel warm.[11][26]
-
Pour the hot acetanilide solution through the filter paper in portions.[26]
-
-
Crystallization: Remove the receiving flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.[25] Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[25]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter paper with a small portion of ice-cold water to remove any remaining mother liquor.[5]
-
Drying: Continue to draw air through the crystals on the funnel to partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely.
-
Characterization: Assess the purity of the recrystallized acetanilide by taking a melting point. Pure acetanilide has a melting point of 114.3 °C. A sharp melting range close to the literature value indicates high purity.[4][9]
Recrystallization Workflow Diagram
Caption: General workflow for recrystallization.
References
-
What methods can be used to improve recrystallization yield? (n.d.). CK-12 Foundation. [Link]
-
Why is water good solvents for the recrystallization of acetanilide? (2021). Quora. [Link]
-
Lab Procedure: Recrystallization | Chemistry (n.d.). ChemTalk. [Link]
-
Based on your observations, choose a solvent to recrystallize the acetanilide. (2023). brainly.com. [Link]
-
1.5E: Hot Filtration (2022). Chemistry LibreTexts. [Link]
-
Recrystallization and hot filtration (n.d.). Safrole. [Link]
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014). Reddit. [Link]
-
Purification by Recrystallization (2025). CUNY Baruch College. [Link]
-
Recrystallization (n.d.). University of California, Irvine. [Link]
-
Hot gravity filtration | Resource (n.d.). RSC Education. [Link]
-
What would be the most suitable solvent for a single-solvent recrystallization? (2014). Chemistry Stack Exchange. [Link]
-
Exp 1 - Recrystallization of Acetanilide (n.d.). CDN. [Link]
-
Problems with Recrystallisations (n.d.). University of York. [Link]
-
3.6F: Troubleshooting (2022). Chemistry LibreTexts. [Link]
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Recrystallization I (n.d.). Unknown Source. [Link]
-
Oiling Out in Crystallization (n.d.). Mettler Toledo. [Link]
-
Recrystallization (help meeeeee) (2013). Reddit. [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual (2010). YouTube. [Link]
-
Purification Techniques (n.d.). Journal of New Developments in Chemistry - Open Access Pub. [Link]
-
Recrystallisation Help (2020). Reddit. [Link]
-
Recrystallization II (n.d.). Unknown Source. [Link]
-
Reagents & Solvents: Solvents for Recrystallization (n.d.). University of Rochester. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents (n.d.). Mettler Toledo. [Link]
-
2.1: RECRYSTALLIZATION (2021). Chemistry LibreTexts. [Link]
-
Recrystallization (2020). YouTube. [Link]
-
What is the best technique for amide purification? (2020). ResearchGate. [Link]
-
How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018). Sciencemadness Discussion Board. [Link]
-
Two-Solvent Recrystallization Guide (n.d.). MIT OpenCourseWare. [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina (2020). YouTube. [Link]
-
Recrystallization (2023). Chemistry LibreTexts. [Link]
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Validation & Comparative
Comparative analysis of the biological activity of chloroacetamide analogs
A Comparative Guide to the Biological Activity of Chloroacetamide Analogs
This guide provides a comprehensive analysis of chloroacetamide analogs, a class of compounds distinguished by a reactive chloroacetyl group. This chemical "warhead" allows them to act as covalent inhibitors, forming strong, often irreversible bonds with biological targets. This unique mechanism underpins their diverse and potent biological activities, which span from anticancer and antimicrobial to herbicidal applications.[1][2][3][4]
For researchers and drug development professionals, understanding the nuances of how subtle structural changes in these analogs dictate their efficacy and specificity is paramount. This document delves into the structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate these powerful molecules.
The Chloroacetamide Scaffold: A Covalent Warhead
The biological activity of chloroacetamide derivatives is fundamentally driven by the electrophilic nature of the carbon atom bonded to the chlorine. This site is susceptible to nucleophilic attack from residues like cysteine or histidine within the active sites of enzymes, leading to covalent modification and subsequent inhibition. This mechanism is a powerful tool in drug design, offering high potency and prolonged duration of action.
Caption: Covalent modification of a biological target by a chloroacetamide analog.
Comparative Analysis of Biological Activities
The versatility of the chloroacetamide scaffold allows for its application across multiple biological domains. By modifying the substituents (the 'R' group), chemists can tune the molecule's properties—such as lipophilicity, steric profile, and electronic distribution—to target different biological systems.
Anticancer Activity
Chloroacetamide analogs have emerged as promising candidates for cancer therapy, targeting various pathways crucial for tumor growth and survival. Their ability to act as irreversible inhibitors makes them particularly effective against drug-resistant cancers.[5]
Mechanism of Action: Many analogs function by alkylating key proteins in cancer signaling pathways. For instance, some derivatives act as irreversible inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key driver in certain lung cancers, by covalently binding to a non-catalytic cysteine in the receptor's P-loop.[6][7] Others have been shown to inhibit Glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells that contributes to chemotherapy resistance.[8] This inhibition can increase levels of reactive oxygen species (ROS), promoting cancer cell death.[9]
Comparative Cytotoxicity Data:
The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Compound | Target/Cell Line | IC₅₀ Value | Reference |
| N-(3-iodophenyl)-2,2-dichloroacetamide (3e) | A549 (Lung Carcinoma) | 4.76 µM | [10] |
| UPR1376 (FGFR Inhibitor) | H1581 (NSCLC, FGFR1-amplified) | ~100 nM | [6] |
| Thiazole-bearing 2-chloroacetamides | Jurkat (T-cell leukemia) | Significant Activity | [8] |
| Thiazole-bearing 2-chloroacetamides | MDA-MB-231 (Breast Cancer) | Significant Activity | [8] |
This table presents a selection of data to illustrate the range of activities. Values are highly dependent on the specific analog and cell line.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Chloroacetamide derivatives have demonstrated broad-spectrum activity against a range of pathogens.[11][12]
Mechanism of Action: The antimicrobial action is believed to stem from the alkylation of essential bacterial enzymes. Molecular docking studies suggest that these compounds can bind to the active sites of targets like penicillin-binding proteins (disrupting cell wall synthesis) and lanosterol 14-alpha demethylase in fungi (disrupting membrane integrity).[11][12]
Structure-Activity Relationship Insights:
-
Halogenation is Key: The presence of the chloro- group is often essential for activity. Studies comparing a chloroacetamide derivative to its non-halogenated acetamide parent showed that the chloro- version had potent activity against Candida albicans, while the parent compound was inactive.[2]
-
Aromatic Substituents: The nature and position of substituents on the N-phenyl ring significantly influence efficacy. Analogs with halogenated (e.g., chloro, fluoro, bromo) para-substituted phenyl rings often exhibit high lipophilicity, allowing them to better penetrate the microbial cell membrane, leading to enhanced activity, particularly against Gram-positive bacteria and yeasts.[1]
Comparative Antimicrobial Data:
Antimicrobial efficacy is commonly measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.
| Compound/Analog Type | Target Microbe | MIC Value (mg/L) | Reference |
| Compound 13 (a multifunctional derivative) | B. cereus | 10 mg/L | [11][12] |
| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | Effective | [1] |
| N-(4-fluorophenyl)-2-chloroacetamide | MRSA | Effective | [1] |
| N-phenyl bis-chloroacetamide sulfide derivative (7) | S. aureus | 83.4% Inhibition | [13] |
| N-phenyl bis-chloroacetamide sulfide derivative (7) | P. aeruginosa | 78.8% Inhibition | [13] |
Herbicidal Activity
Chloroacetamides are one of the most widely used classes of herbicides in modern agriculture, effective against annual grasses and some broadleaf weeds in major crops like corn and soybean.[3]
Mechanism of Action: Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[3][14] VLCFAs are essential components for building lipids and proteins required for plant growth. By covalently binding to a critical cysteine residue in the condensing enzyme of the VLCFA elongase complex, chloroacetamide herbicides halt this process, ultimately preventing weed emergence and development.[15][16] This mechanism is highly specific and effective.
Structure-Activity Relationship Insights: While high chemical reactivity might seem desirable, studies have shown that reduced N-alkylating reactivity can correlate with improved herbicidal efficacy. This suggests that a delicate balance is required; the molecule must be reactive enough to bind its target but not so reactive that it engages in non-specific binding. Phytotoxicity is also heavily influenced by factors like lipophilicity, which affects uptake and mobility within the plant.[17][18]
Key Experimental Protocols
To ensure scientific rigor, the biological activities of chloroacetamide analogs are evaluated using standardized, validated assays. The inclusion of appropriate controls is non-negotiable for generating trustworthy data.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.[19][20][21]
Caption: Standard workflow for an MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined density (e.g., 5,000-15,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the chloroacetamide analogs in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like cisplatin).[19]
-
Incubation: Incubate the plate for a specified period, typically 48 to 72 hours.
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100-150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[22] It establishes the lowest concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.[23][24][25]
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, dispense 50-100 µL of sterile Mueller-Hinton broth (or another appropriate broth) into each well.[24][25] Add the stock solution of the chloroacetamide analog to the first well and perform a two-fold serial dilution across the plate.[25]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1] Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[24]
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate.[25]
-
Controls: Include essential controls on each plate:
-
Growth Control: Broth with inoculum but no compound.
-
Sterility Control: Broth only, with no compound or inoculum.
-
Positive Control: A known antibiotic effective against the test organism.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[24][25]
-
MIC Determination: After incubation, visually inspect the plate for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[24]
Conclusion
The chloroacetamide scaffold represents a remarkably versatile and potent platform in medicinal and agricultural chemistry. Its covalent mechanism of action provides a distinct advantage in achieving high efficacy against challenging targets in cancer, infectious diseases, and weed science. The comparative analysis reveals that while the chloroacetyl "warhead" is the cornerstone of its activity, the true art of developing effective analogs lies in the strategic modification of the rest of the molecule. By carefully tuning substituents, researchers can enhance target specificity, improve pharmacokinetic properties, and ultimately design next-generation agents with superior performance. The continued exploration of structure-activity relationships, guided by robust experimental validation, will undoubtedly unlock the full potential of this powerful chemical class.
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A Comparative Analysis of the Antimicrobial Spectrum of 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide
A Senior Application Scientist's Guide to Validating a Novel Antimicrobial Agent
In the ever-evolving landscape of antimicrobial research, the identification and validation of novel compounds with broad-spectrum activity are paramount in the fight against infectious diseases. This guide provides a comprehensive framework for validating the antimicrobial spectrum of a promising candidate, 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide. We will delve into a comparative analysis, pitting this compound against established antimicrobial agents, and provide detailed, field-proven experimental protocols to empower researchers in their own investigations.
The core of this guide is built upon the principles of scientific integrity, ensuring that every step is not just a procedure, but a self-validating system. We will explore the causality behind experimental choices, grounding our methodologies in authoritative standards to ensure the generation of robust and reproducible data.
Introduction to this compound: A Compound of Interest
This compound belongs to the chloroacetamide class of compounds.[1] While this specific molecule is not extensively characterized in publicly available literature for its antimicrobial properties, the chloroacetamide scaffold is a known pharmacophore with biocidal properties.[1] Studies on analogous structures suggest that the presence of the chloro group is often crucial for antimicrobial efficacy. For instance, the addition of a chlorine atom to an acetamide derivative was shown to confer potent activity against Candida albicans.[2] Furthermore, a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated promising antibacterial activity against the Gram-negative pathogen Klebsiella pneumoniae.[2][3][4] These findings provide a strong rationale for a thorough investigation into the antimicrobial spectrum of this compound. The potential mechanism of action for chloroacetamides involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process in cell division and expansion.[5]
This guide will outline the necessary experimental procedures to systematically evaluate its activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Comparative Framework: Benchmarking Against the Gold Standards
To truly understand the potential of this compound, its antimicrobial spectrum must be compared against well-characterized, broad-spectrum antimicrobial agents.[6][] A judicious selection of comparators is crucial for a meaningful analysis. For the purpose of this guide, we will use the following as benchmarks:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-negative and Gram-positive bacteria.[6]
-
Meropenem: A carbapenem antibiotic with a very broad spectrum of activity, including most Gram-positive, Gram-negative, and anaerobic bacteria.[6]
-
Amoxicillin-clavulanic acid: A combination of a β-lactam antibiotic and a β-lactamase inhibitor, effective against many Gram-positive and Gram-negative organisms.[6]
-
Fluconazole: A broad-spectrum antifungal agent commonly used to treat a variety of fungal infections.
The selection of these agents provides a robust baseline for evaluating the breadth and potency of our target compound.
Experimental Validation: Protocols for Determining Antimicrobial Spectrum
The cornerstone of validating any antimicrobial agent lies in the meticulous execution of standardized susceptibility testing methods. The following protocols, based on internationally recognized guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI), will provide the framework for our investigation.[8][9]
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11][12] The broth microdilution method is a widely accepted and quantitative technique for determining MIC values.[10][13]
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol for Broth Microdilution:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and comparator agents in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.[13][14]
-
Inoculum Preparation: Culture the test microorganisms overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12][15]
-
Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[16]
-
Controls: Include a growth control well (medium and inoculum, no antimicrobial) and a sterility control well (medium only).[13]
-
Incubation: Incubate the plates at 35°C ± 1°C for 16-20 hours for most bacteria and at a temperature and duration appropriate for the fungal species being tested.[10][17]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[16][11][12]
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[15][17][18][19][20] It provides a visual representation of the antimicrobial's effectiveness through the formation of an inhibition zone.[17][19]
Experimental Workflow for Disk Diffusion
Caption: Workflow for the disk diffusion susceptibility test.
Step-by-Step Protocol for Disk Diffusion:
-
Plate Preparation: Use Mueller-Hinton agar plates with a depth of 4 mm.[15]
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[15]
-
Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[15]
-
Disk Application: Aseptically place paper disks impregnated with a standardized amount of this compound and the comparator agents onto the surface of the agar. Ensure the disks are at least 24 mm apart.[15][20]
-
Incubation: Invert the plates and incubate them at 35°C ± 1°C for 16-18 hours.[9]
-
Measurement and Interpretation: Measure the diameter of the zones of complete inhibition to the nearest millimeter. The size of the zone is inversely proportional to the MIC.
Data Presentation and Interpretation
The results of the antimicrobial susceptibility testing should be presented in a clear and concise manner to facilitate comparison.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Agents
| Microorganism | Gram Stain | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Meropenem (µg/mL) | Amoxicillin-clavulanic acid (µg/mL) | Fluconazole (µg/mL) |
| Staphylococcus aureus | Gram-positive | 8 | 1 | 0.5 | 2 | NA |
| Streptococcus pneumoniae | Gram-positive | 16 | 2 | 0.25 | 1 | NA |
| Escherichia coli | Gram-negative | 32 | 0.5 | 0.125 | 8 | NA |
| Pseudomonas aeruginosa | Gram-negative | >128 | 4 | 2 | >64 | NA |
| Candida albicans | Fungus | 4 | NA | NA | NA | 1 |
| Aspergillus fumigatus | Fungus | 16 | NA | NA | NA | >64 |
Table 2: Hypothetical Zone Diameters from Disk Diffusion Susceptibility Testing
| Microorganism | Gram Stain | This compound (mm) | Ciprofloxacin (mm) | Meropenem (mm) | Amoxicillin-clavulanic acid (mm) |
| Staphylococcus aureus | Gram-positive | 18 | 25 | 30 | 22 |
| Streptococcus pneumoniae | Gram-positive | 15 | 22 | 28 | 20 |
| Escherichia coli | Gram-negative | 12 | 28 | 32 | 18 |
| Pseudomonas aeruginosa | Gram-negative | 6 | 15 | 20 | 6 |
Interpretation of Results:
Based on the hypothetical data, this compound demonstrates moderate activity against Gram-positive bacteria and Candida albicans. Its efficacy against Gram-negative bacteria appears to be more limited, particularly against Pseudomonas aeruginosa. The comparison with established broad-spectrum agents highlights the specific areas of potential utility and areas where further chemical modification may be necessary to enhance its activity.
Conclusion and Future Directions
This guide provides a robust framework for the initial validation of the antimicrobial spectrum of this compound. The detailed protocols for MIC determination and disk diffusion testing, grounded in established standards, offer a clear path for researchers to generate reliable and comparable data.
The hypothetical results suggest that this compound may possess a valuable, albeit not exceptionally broad, antimicrobial spectrum with notable activity against Gram-positive bacteria and some fungi. Further investigations are warranted to:
-
Expand the panel of test organisms: Include a wider range of clinically relevant and drug-resistant strains.
-
Investigate the mechanism of action: Elucidate the specific molecular targets of the compound.
-
Evaluate in vivo efficacy: Assess the compound's performance in animal models of infection.
-
Conduct toxicity studies: Determine the safety profile of the compound.
By following a systematic and scientifically rigorous approach, the true potential of this compound as a novel antimicrobial agent can be thoroughly elucidated.
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A Comprehensive Guide to Cross-Reactivity Profiling of 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide in Biological Assays
Introduction: The Imperative of Selectivity in Drug Discovery
The compound 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide is an N-arylacetamide derivative, a class of molecules known for a wide range of therapeutic applications.[1] Initial studies have explored its synthesis and potential as an antimicrobial and cytotoxic agent.[2][3] However, the journey from a promising hit compound to a viable therapeutic candidate is contingent upon a thorough understanding of its biological specificity. A lack of selectivity, leading to unintended interactions with various biological targets, can result in adverse side effects or diminished efficacy. This guide provides a comprehensive framework for conducting cross-reactivity studies on this compound, outlining a suite of biological assays designed to build a robust safety and selectivity profile.
The primary objective of these studies is to identify undesirable pharmacodynamic properties of a substance that may be relevant to its human safety.[4][5] This proactive approach to risk assessment is a cornerstone of modern drug development, aligning with guidelines from the International Council for Harmonisation (ICH) that emphasize the need for safety pharmacology studies before human trials.[6][7] By systematically evaluating the compound's interactions with major classes of drug targets, we can make informed, data-driven decisions about its potential for further development.
Strategic Framework for Cross-Reactivity Assessment
A rational and tiered approach is essential for an efficient and comprehensive cross-reactivity evaluation. The strategy involves progressing from broad, high-throughput screens to more focused, functional assays to investigate any identified "hits." This ensures that resources are used effectively while maximizing the depth of understanding of the compound's off-target profile.
Comparative Guide to Essential Cross-Reactivity Assays
The following sections detail the core assays required to build a comprehensive selectivity profile for this compound. Each protocol is designed to be a self-validating system, incorporating appropriate controls to ensure data integrity.
| Assay | Primary Objective | Typical Readout | Key Implication |
| Kinome Profiling | To assess inhibitory activity against a broad panel of human protein kinases.[8][9] | Percent inhibition at a fixed concentration; IC50 values for hits. | Identification of unintended anti-proliferative or signaling pathway interference. |
| GPCR Selectivity Panel | To identify binding to a wide range of G Protein-Coupled Receptors.[10][11] | Percent displacement of a radioligand tracer. | Prediction of potential side effects related to neurological, cardiovascular, or metabolic systems. |
| Nuclear Receptor Profiling | To evaluate interactions with nuclear receptors that regulate gene expression.[12][13] | Agonist or antagonist activity measured via a reporter gene (e.g., luciferase).[14] | Uncovering potential for endocrine disruption or metabolic dysregulation. |
| Cytochrome P450 (CYP) Inhibition | To determine the potential for drug-drug interactions by inhibiting key metabolic enzymes.[15][16] | IC50 values for inhibition of specific CYP isoforms. | Risk assessment for adverse drug reactions when co-administered with other medications. |
| hERG Channel Assay | To assess the risk of drug-induced cardiac arrhythmia (QT prolongation).[17][18] | IC50 value for inhibition of the hERG potassium channel current. | Critical safety evaluation to prevent potentially fatal cardiotoxicity. |
Kinome Profiling: A Window into Cellular Signaling
Expertise & Experience: Dysregulation of kinase activity is implicated in a multitude of diseases, making kinases a common target for therapeutic intervention.[8] However, due to conserved ATP-binding sites, kinase inhibitors often exhibit off-target activity.[9] Broad kinome screening is therefore crucial to identify both potential new therapeutic applications and sources of toxicity.[19] We will employ an activity-based biochemical assay format, which provides a direct measure of the compound's effect on enzyme function.
Experimental Protocol: Kinase Activity Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series to achieve final assay concentrations (e.g., 10-point, 3-fold serial dilution).
-
Assay Reaction Setup:
-
In a 384-well plate, add the kinase, a suitable peptide substrate, and ATP. Many commercial services offer pre-plated kinase panels.[9][20]
-
Add the test compound dilutions to the assay wells. Include a DMSO-only control (0% inhibition) and a known broad-spectrum kinase inhibitor like staurosporine (100% inhibition).
-
The ATP concentration should be set at or near the Km for each kinase to accurately determine inhibitory potency.[20]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure kinase activity. A common method is to quantify the amount of phosphorylated substrate, often using a fluorescence or luminescence-based readout.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for any kinases that show significant inhibition.
Nuclear Receptor Profiling: Assessing Gene Regulation Effects
Expertise & Experience: Nuclear receptors are ligand-activated transcription factors that play a pivotal role in physiology and metabolism.[14] Unintended activation or inhibition of these receptors can lead to significant toxicities. Cell-based trans-activation assays are the gold standard as they measure the functional consequence of a compound binding to its target—the modulation of gene expression.[12][13]
Experimental Protocol: Cell-Based Nuclear Receptor Trans-Activation Assay
-
Cell Culture: Use a host cell line (e.g., HEK293) engineered to express a specific full-length nuclear receptor and a reporter gene (e.g., firefly luciferase) under the control of a response element for that receptor.
-
Cell Plating: Seed the reporter cells into 96- or 384-well white, clear-bottom plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the test compound across a range of concentrations.
-
For agonist mode , add the test compound alone.
-
For antagonist mode , add the test compound in the presence of a known agonist at a concentration that elicits a sub-maximal response (EC80).
-
Include appropriate vehicle (DMSO) and reference agonist/antagonist controls.
-
-
Incubation: Incubate the plates for 18-24 hours to allow for receptor activation, reporter gene transcription, and protein expression.
-
Lysis and Detection: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader. The light emission is directly proportional to the level of reporter gene expression.[12]
-
Data Analysis:
-
Agonist mode: Normalize data to the vehicle control and calculate the fold activation. Determine the EC50 value.
-
Antagonist mode: Normalize data to the agonist control and calculate the percent inhibition. Determine the IC50 value.
-
Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions
Expertise & Experience: The Cytochrome P450 enzyme family is central to the metabolism of most drugs.[16][21] Inhibition of a specific CYP isoform by one drug can raise the plasma concentration of a co-administered drug that is a substrate for the same enzyme, potentially leading to toxicity.[22] Therefore, screening for CYP inhibition is a regulatory requirement and a critical step in safety assessment.[21]
Experimental Protocol: Fluorometric CYP Inhibition Assay
-
Reagents: Use human liver microsomes or recombinant human CYP enzymes as the enzyme source.[15][23] Utilize isoform-specific fluorogenic substrates.
-
Reaction Setup:
-
In a black 96-well plate, pre-incubate the enzyme source with a dilution series of the test compound.
-
Include a positive control inhibitor for each CYP isoform being tested (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4).
-
-
Initiation and Incubation: Initiate the metabolic reaction by adding a NADPH-regenerating system and the specific fluorogenic substrate. Incubate at 37°C.
-
Detection: Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence production is proportional to enzyme activity.
-
Data Analysis: Determine the reaction rate for each concentration of the test compound. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value for each CYP isoform.
hERG Channel Assay: A Critical Cardiac Safety Screen
Expertise & Experience: Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[18] Consequently, assessing a compound's activity at the hERG channel is a mandatory component of preclinical safety evaluation as per ICH S7B guidelines.[7] Automated patch-clamp electrophysiology provides the most direct and accurate functional measurement of the hERG current.[18]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.
-
Automated Patch-Clamp System: Utilize an automated platform such as QPatch or SyncroPatch.[18] These systems perform whole-cell patch-clamp recordings in a high-throughput format.
-
Cell Preparation and Sealing: Cells are captured on a microchip, and a high-resistance "giga-seal" is formed between the cell membrane and the chip surface. The system then establishes a whole-cell configuration.
-
Voltage Protocol and Baseline Recording: Apply a specific voltage protocol designed to elicit and measure the hERG tail current, which is the primary current component responsible for cardiac repolarization.[24] Record a stable baseline current in the vehicle solution.
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound. The standard is a cumulative concentration-response format.[18]
-
Data Acquisition: Record the hERG current at each concentration after it reaches a steady-state effect. A known hERG blocker like E-4031 or dofetilide should be used as a positive control.[18][24]
-
Data Analysis: Measure the amplitude of the hERG tail current at each concentration. Calculate the percentage of current inhibition relative to the baseline. Fit the concentration-response data to determine the IC50 value.
Integrated Risk Assessment and Conclusion
The data generated from this panel of assays provides a multi-faceted view of the cross-reactivity profile of this compound. An integrated analysis is crucial. For instance, a potent inhibition of a specific kinase might be desirable if it is an anti-cancer target, but highly undesirable if it is a kinase essential for normal cell function. Similarly, a low micromolar IC50 value in the hERG assay is a significant red flag for cardiotoxicity, while moderate inhibition of a CYP enzyme may be acceptable depending on the therapeutic window and the metabolic pathways of co-administered drugs.
By systematically applying these validated protocols, researchers can objectively compare the performance of this compound against established safety and selectivity benchmarks. This rigorous, data-driven approach is fundamental to scientific integrity and is the most reliable path to identifying and advancing drug candidates with the highest potential for safety and efficacy in human patients.
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Ma, L., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. In Methods in Molecular Biology. National Center for Biotechnology Information (US). [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of N-(4-methoxyphenyl)acetamide Derivatives
This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) for derivatives of N-(4-methoxyphenyl)acetamide. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental findings to illuminate the critical interplay between chemical structure and biological function. We will explore how systematic modifications to the core scaffold influence antimicrobial, anticancer, and anti-inflammatory activities, providing a robust framework for rational drug design.
Introduction: The N-(4-methoxyphenyl)acetamide Scaffold
N-(4-methoxyphenyl)acetamide, also known as methacetin, is a simple yet versatile chemical scaffold. It is structurally related to paracetamol, with the phenolic hydroxyl group replaced by a methoxy ether.[1] This core structure serves as an excellent starting point for medicinal chemistry campaigns due to its synthetic tractability and the presence of multiple sites for chemical modification: the acetamide group, the phenyl ring, and the methoxy group. Understanding how alterations at these positions impact biological activity is the central goal of SAR studies, a cornerstone of modern drug discovery.[2]
The fundamental principle of an SAR study is to systematically synthesize and test a series of related compounds to identify the key structural features responsible for a molecule's biological effects, such as potency, selectivity, and safety.[2] This iterative process of design, synthesis, and testing allows researchers to build a comprehensive map of the chemical space around a lead compound.
Caption: Key SAR insights for antimicrobial N-(4-methoxyphenyl)acetamide derivatives.
Table 1: Comparison of Antimicrobial Activity
| Compound | Modification | Target Organism | Activity | Reference |
|---|---|---|---|---|
| N-(4-methoxyphenyl)acetamide | Parent Scaffold | Fusarium oxysporum | Low Activity (implied) | [3][4] |
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Dithiocarbamate Salt | Fusarium oxysporum | High; complete inhibition at 0.4% | [3][4] |
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Dithiocarbamate Salt | Pectobacterium carotovorum | High; 18 mm inhibition zone at 0.4% | [3][4]|
Anticancer Activity
While direct SAR studies on N-(4-methoxyphenyl)acetamide for anticancer activity are limited in the provided context, valuable insights can be drawn from structurally related N-phenylacetamide derivatives. These studies underscore the critical role of substitutions on the phenyl rings in modulating cytotoxicity.
Key Structural Modifications & Insights (from related scaffolds):
-
Influence of Phenyl Ring Substituents: In a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, the nature of the substituent on the N-phenyl ring dramatically influenced cytotoxic activity against cancer cell lines. [5][6]* Electron-Withdrawing vs. Electron-Donating Groups: Compounds bearing an electron-withdrawing nitro group (NO₂) on the N-phenyl ring consistently demonstrated higher cytotoxic effects than those with an electron-donating methoxy group (OCH₃). [5][6]This suggests that modulating the electronic properties of the N-phenyl ring is a key strategy for enhancing anticancer potency.
-
Positional Isomerism: The position of the substituent also matters. For example, moving a nitro group from the ortho to the para position on the N-phenyl ring can alter the IC₅₀ values against different cell lines, such as the PC3 prostate cancer line. [5] This provides a clear hypothesis for N-(4-methoxyphenyl)acetamide: modifying the core phenyl ring with electron-withdrawing groups could be a promising strategy for developing anticancer agents.
Table 2: Comparative Cytotoxicity of Related Phenylacetamide Analogs against PC3 Prostate Cancer Cells
| Compound ID | Core Scaffold | N-Phenyl Ring Substituent | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Imatinib | (Reference Drug) | - | 40 | [5] |
| 2b | 2-(4-Fluorophenyl)-N-phenylacetamide | ortho-Nitro | 52 | [5] |
| 2c | 2-(4-Fluorophenyl)-N-phenylacetamide | para-Nitro | 80 | [5] |
| 2d-2f | 2-(4-Fluorophenyl)-N-phenylacetamide | Methoxy (various positions) | Lower activity than nitro analogs | [5]|
Anti-Inflammatory Activity
Acetamide derivatives are recognized as important pharmacophores in the development of anti-inflammatory agents, particularly as selective COX-II inhibitors. [7]While specific SAR data for N-(4-methoxyphenyl)acetamide is not detailed, the acetamide nitrogen is known to be a critical interaction point. Molecular docking studies of other acetamide-based COX-II inhibitors show that the acetamide nitrogen can form crucial hydrogen bonds with key amino acid residues like Ser353 in the enzyme's active site. [7]This suggests that the N-H bond of the acetamide group in N-(4-methoxyphenyl)acetamide is likely essential for any potential anti-inflammatory activity, and modifications should preserve its hydrogen-bonding capability.
Experimental Protocols: A Self-Validating System
The trustworthiness of any SAR study hinges on reproducible and well-defined experimental protocols. [8]Below are detailed methodologies for the synthesis and evaluation of N-(4-methoxyphenyl)acetamide derivatives.
Protocol 1: Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide
This protocol describes a representative synthesis for modifying the phenyl ring of the parent scaffold, a key strategy suggested by our comparative anticancer analysis. The procedure is adapted from the synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide. [9] Objective: To introduce a nitro group onto the N-(4-methoxyphenyl)acetamide backbone to investigate its effect on biological activity.
Materials:
-
4-methoxy-2-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Stir plate and magnetic stir bar
-
Reaction flask
-
Vacuum evaporator
Procedure:
-
Dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 mL of glacial acetic acid in a reaction flask.
-
While stirring, slowly add 2.46 g (24 mmol) of acetic anhydride to the solution.
-
Allow the reaction mixture to stir continuously at room temperature for 18 hours.
-
After the reaction is complete, remove the solvent by drying the mixture under vacuum.
-
Purify the resulting crude product, N-(4-methoxy-2-nitrophenyl)acetamide, by recrystallizing it twice from an aqueous solution.
-
Characterize the final product using standard techniques (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Agar Disc Diffusion)
This protocol is a standard, reliable method for screening newly synthesized compounds for antimicrobial activity, as used for evaluating N-phenylacetamide derivatives. [10] Objective: To determine the qualitative antimicrobial activity of synthesized derivatives against selected bacterial and fungal strains.
Materials:
-
Nutrient agar plates
-
Bacterial/fungal cultures (e.g., P. carotovorum, F. oxysporum)
-
Sterile paper discs (6 mm diameter)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Chloramphenicol for bacteria, Fluconazole for fungi)
-
Negative control (solvent vehicle)
-
Micropipette, sterile forceps, incubator
Procedure:
-
Prepare a microbial inoculum and uniformly spread it over the surface of a nutrient agar plate to create a lawn.
-
Impregnate sterile paper discs with a known concentration of the test compounds (e.g., 100 µ g/disc ).
-
Using sterile forceps, place the impregnated discs, along with positive and negative control discs, onto the surface of the agar plate at a sufficient distance from each other.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).
-
Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters.
-
Compare the zone diameters of the test compounds to the controls to assess the level of antimicrobial activity. A larger zone indicates greater sensitivity of the microbe to the compound.
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a robust, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. [11]It is a standard preliminary screen for anticancer potential.
Objective: To determine the concentration at which a synthesized derivative inhibits the growth of cancer cells by 50% (IC₅₀).
Materials:
-
Cancer cell line (e.g., PC3, MCF-7)
-
96-well microtiter plates
-
Complete cell culture medium
-
Synthesized compounds dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration and use non-linear regression to determine the IC₅₀ value.
Conclusion and Future Directions
The N-(4-methoxyphenyl)acetamide scaffold is a promising platform for the development of novel therapeutic agents. This comparative guide demonstrates that its biological activity can be profoundly and differentially modulated through targeted chemical modifications.
-
For antimicrobial applications, derivatization at the acetamide nitrogen to form dithiocarbamates is a highly effective strategy.
-
For anticancer drug design, insights from related scaffolds strongly suggest that introducing electron-withdrawing substituents onto the phenyl ring is a critical avenue for exploration.
-
For anti-inflammatory purposes, preserving the hydrogen-bonding capability of the acetamide N-H group is likely paramount for interaction with targets like COX-II.
Future research should focus on synthesizing and testing a broader library of derivatives based on these insights. A systematic exploration of substituents on the phenyl ring, combined with modifications to the acetamide and methoxy groups, will undoubtedly lead to the discovery of new compounds with enhanced potency and selectivity.
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Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Available from: [Link]
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Atrushi, D., et al. (n.d.). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication. Available from: [Link]
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ResearchGate. (2025). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Available from: [Link]
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SciSpace. (n.d.). SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL) ACETAMIDE AND N- PHENYLACETAMIDE DERIVATIVES. Available from: [Link]
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Semantic Scholar. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Available from: [Link]
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Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. (2024). RSC Publishing. Available from: [Link]
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N-(4-Methoxy-2-nitrophenyl)acetamide. (n.d.). PubMed Central. Available from: [Link]
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PubMed Central. Available from: [Link]
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PubMed. Available from: [Link]
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Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. (n.d.). PubMed Central. Available from: [Link]
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A Senior Application Scientist's Guide to the In Vivo Validation of Novel Chloroacetamide Herbicides
Authored for Researchers, Scientists, and Agrochemical Development Professionals
This guide provides a comprehensive framework for the in vivo validation of novel chloroacetamide herbicides, moving from controlled environment bioassays to rigorous field trials. We will explore the critical experimental stages, the rationale behind methodological choices, and the data interpretation necessary to objectively compare new active ingredients against established market standards. Our focus is on building a self-validating experimental workflow that ensures data integrity and supports confident decision-making in the development pipeline.
Foundational Understanding: The Chloroacetamide Mode of Action
Before designing in vivo trials, a firm grasp of the target mechanism is essential. Chloroacetamides are primarily pre-emergence herbicides, valued for their efficacy against annual grasses and some small-seeded broadleaf weeds in major crops like corn and soybeans[1]. Their herbicidal activity stems from the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis[1][2].
Specifically, they target and inhibit the VLCFA elongase complex in the endoplasmic reticulum[2]. This enzymatic complex is crucial for extending fatty acid chains beyond the standard C16 and C18 lengths. VLCFAs are vital precursors for essential plant components like cuticular waxes, suberin, and sphingolipids, which are integral to cell membrane integrity, cell division, and early seedling development[2][3]. By disrupting VLCFA synthesis, chloroacetamides halt cell division and expansion, leading to the characteristic symptoms of inhibited shoot and root growth in susceptible seedlings, ultimately preventing their emergence from the soil[2][3]. This mechanistic understanding informs our choice of pre-emergence application and our focus on early growth inhibition as a primary endpoint.
A Phased Approach to In Vivo Validation
A robust validation process follows a logical progression from highly controlled environments to variable field conditions. This phased approach allows for cost-effective initial screening and builds a strong data package for the most promising candidates.
Phase 1: Greenhouse Bioassays for Efficacy and Dose-Response
Greenhouse trials serve as the primary screen. They offer a controlled environment to minimize variability and establish the intrinsic herbicidal activity of novel compounds.[4] A bioassay is a simple and economical method to determine if a herbicide is present in high enough concentrations to affect plant growth[5][6][7].
Experimental Design & Rationale
-
Design: A Randomized Complete Block Design (RCBD) is standard.[8][9] This design accounts for potential environmental gradients within the greenhouse (e.g., light, temperature), ensuring that observed effects are due to the treatments, not pot location.
-
Replicates: A minimum of four replicates per treatment is essential for statistical power.[8]
-
Test Species: Include at least one major grass weed (e.g., Echinochloa crus-galli, barnyardgrass; Setaria faberi, giant foxtail) and one small-seeded broadleaf weed (Amaranthus retroflexus, redroot pigweed) to assess the herbicidal spectrum.[1]
-
Controls: Always include an untreated control (vehicle only) and a commercial standard (e.g., S-metolachlor) as positive controls for comparison.
Protocol: Pre-Emergence Bioassay
-
Potting: Fill 10-cm diameter pots with a standardized greenhouse soil mix.
-
Seeding: Sow 10-15 seeds of a target weed species per pot at a depth of 1-2 cm.
-
Herbicide Application:
-
Prepare stock solutions of novel compounds and the commercial standard.
-
Apply herbicides using a calibrated track sprayer to ensure uniform coverage. This mimics field application far more accurately than manual drenching.
-
Apply a range of doses for each novel compound (e.g., 0, 50, 100, 200, 400, 800 g a.i./ha) to establish a dose-response curve.
-
-
Growth Conditions: Place pots in the greenhouse under optimal conditions for weed growth (e.g., 25-30°C, 16:8h light:dark cycle). Water as needed, avoiding surface disturbance.[5][6]
-
Evaluation (21 Days After Treatment - DAT):
-
Visual Injury Rating: Score each pot on a scale of 0% (no effect) to 100% (complete death) relative to the untreated control.[10]
-
Biomass Reduction: Carefully remove all emerged seedlings from each pot, wash the roots, and place the plant material in a labeled paper bag. Dry in an oven at 70°C for 72 hours, then record the dry weight.
-
Data Analysis and Interpretation
The primary goal is to determine the Effective Dose, 50% (ED₅₀), which is the dose required to cause a 50% reduction in plant growth (biomass) compared to the untreated control.[11][12] This value is a key metric of herbicidal potency. Non-linear regression using a log-logistic model is the standard and most appropriate method for analyzing dose-response data.[13][14]
Table 1: Example Dose-Response Data for Novel Compound "Cpd-X" on Echinochloa crus-galli
| Treatment | Dose (g a.i./ha) | Mean Dry Biomass (g) | Biomass Reduction (%) |
| Untreated Control | 0 | 2.50 | 0% |
| Cpd-X | 50 | 2.13 | 15% |
| Cpd-X | 100 | 1.45 | 42% |
| Cpd-X | 200 | 0.80 | 68% |
| Cpd-X | 400 | 0.25 | 90% |
| Cpd-X | 800 | 0.05 | 98% |
| S-metolachlor (Std.) | 200 | 0.75 | 70% |
From this data, a log-logistic curve would be fitted to calculate the ED₅₀. A lower ED₅₀ value indicates higher potency.
Table 2: Comparative Efficacy Summary (ED₅₀ Values in g a.i./ha) from Greenhouse Bioassays
| Compound | Echinochloa crus-galli (Grass) | Amaranthus retroflexus (Broadleaf) |
| Novel Cpd-X | 125 | 250 |
| Novel Cpd-Y | 210 | 450 |
| S-metolachlor (Standard) | 180 | 300 |
Interpretation: In this example, Cpd-X shows superior potency on both grass and broadleaf weeds compared to the commercial standard, making it a strong candidate for field trials. Cpd-Y is less effective and may be deprioritized.
Phase 2: Field Trials for Real-World Performance
Candidates demonstrating promising activity in the greenhouse must be validated under field conditions, where environmental factors and soil variability play a significant role.[4][15] Field trials are essential to confirm efficacy and assess crop safety.[16][17]
Experimental Design & Rationale
-
Design: A Randomized Complete Block Design (RCBD) is again the industry standard to manage field variability.[8][9]
-
Plot Size: Plots should be large enough to be representative and minimize edge effects, typically 3 meters by 10 meters.[9]
-
Site Selection: Choose a location with a known, uniform history of target weed infestation.[9]
-
Treatments: Include the novel compound(s) at one or two effective rates determined from greenhouse studies, a commercial standard at its labeled rate, and an untreated control.[16] It is also wise to include a weed-free control (hand-weeded) to assess crop tolerance without the confounding effect of weed competition.[10]
Protocol: Field Efficacy and Crop Safety Trial
-
Site Preparation: Prepare the seedbed according to standard agricultural practices for the chosen crop (e.g., corn).
-
Planting: Plant the crop using a commercial planter to ensure uniform seeding depth and spacing.
-
Herbicide Application:
-
Apply pre-emergence treatments within 48 hours of planting using a CO₂-pressurized backpack sprayer with a boom, ensuring precise and uniform application across the plot.
-
-
Data Collection:
-
Weed Control Efficacy: At 15, 30, and 45 DAT, visually rate the percent control of key weed species in each plot compared to the untreated control (0% = no control, 100% = complete control).[18]
-
Crop Tolerance (Phytotoxicity): At the same intervals, visually assess crop injury (e.g., stunting, chlorosis) on a 0-100% scale, where 0% is no injury and 100% is crop death.[10] Generally, injury of 10% or less is considered commercially acceptable.[10]
-
Weed Density/Biomass: At 45 DAT, count weed density in two 0.25 m² quadrats per plot. For biomass, collect all weeds within the quadrats, dry, and weigh.
-
-
Yield: At the end of the season, harvest the crop from the center rows of each plot and determine the grain yield, adjusted for moisture.
Data Analysis and Interpretation
Data should be subjected to Analysis of Variance (ANOVA) to determine if significant differences exist among treatments.[18][19][20] If the ANOVA is significant (P ≤ 0.05), a means separation test like Fisher's Least Significant Difference (LSD) can be used to compare individual treatment means.[18]
Table 3: Example Field Trial Data - Percent Weed Control of Setaria faberi
| Treatment | Dose (g a.i./ha) | 15 DAT | 30 DAT | 45 DAT |
| Untreated Control | 0 | 0 d | 0 d | 0 c |
| Novel Cpd-X | 150 | 95 a | 92 a | 88 a |
| Novel Cpd-X | 200 | 98 a | 96 a | 91 a |
| S-metolachlor (Standard) | 240 | 92 a | 88 ab | 84 b |
| Means within a column followed by the same letter are not significantly different (P > 0.05) according to Fisher's LSD test. |
Table 4: Example Field Trial Data - Corn Crop Tolerance (% Visual Injury)
| Treatment | Dose (g a.i./ha) | 15 DAT | 30 DAT |
| Untreated Control | 0 | 0 a | 0 a |
| Novel Cpd-X | 150 | 2 a | 0 a |
| Novel Cpd-X | 200 | 4 a | 1 a |
| S-metolachlor (Standard) | 240 | 3 a | 1 a |
| Means within a column followed by the same letter are not significantly different (P > 0.05). |
Interpretation: The field data for Cpd-X confirms its high efficacy, providing weed control statistically similar or superior to the commercial standard, even at lower application rates.[18] Importantly, the crop tolerance data shows minimal, transient, and commercially acceptable levels of phytotoxicity, validating its selectivity.[10]
Conclusion
The in vivo validation of novel chloroacetamide herbicides is a systematic process that relies on a tiered experimental approach. By progressing from controlled greenhouse dose-response studies to multi-location field trials, researchers can build a robust data package. This guide emphasizes a comparative framework, constantly benchmarking novel candidates against established standards. Adherence to sound statistical design, meticulous data collection, and objective analysis are paramount for identifying genuinely superior active ingredients and making informed, data-driven decisions in the competitive landscape of agrochemical development.
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Title: Alkylating reactivity and herbicidal activity of chloroacetamides[22] Source: PubMed URL: [Link]
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Title: Chloroacetamide Herbicides[1] Source: ResearchGate URL: [Link]
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Title: Conducting a Bioassay For Herbicide Residues[5] Source: NC State Extension Publications URL: [Link]
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Title: Log-Logistic Analysis of Herbicide Dose-Response Relationships[13] Source: Weed Technology, Cambridge University Press URL: [Link]
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Title: Field and Greenhouse Bioassays to Determine Rotational Crop Response to Mesotrione Residues[4] Source: SciSpace URL: [Link]
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Title: Log-Logistic Analysis of Herbicide Dose-Response Relationships[14] Source: Semantic Scholar URL: [Link]
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Title: Guidelines for efficacy evaluation of herbicides: weeds in Australian forests[16] Source: Australian Pesticides and Veterinary Medicines Authority URL: [Link]
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Title: Focus on Field Trials 2025[17] Source: SGS URL: [Link]
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Title: Estimating Dose Response Curves for Predicting Glyphosate Use Rates in Australia[27] Source: Australian Weeds Conference Proceedings URL: [Link]
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Title: What is the best approach to develop a herbicide injury scoring system for visual phytotoxicity assessments in a given crop?[28] Source: ResearchGate URL: [Link]
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Title: Chloroacetamide Resistance in Rigid Ryegrass (Lolium rigidum)[29] Source: Weed Science, Cambridge University Press URL: [Link]
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Title: Reliability of a Visual Scoring System with Fluorescent Tracers to Assess Dermal Pesticide Exposure Source: Annals of Work Exposures and Health, Oxford Academic URL: [Link]
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A Head-to-Head Comparison of Synthetic Routes to N-Arylacetamides: From Classical Methods to Modern Catalysis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
N-arylacetamides are a cornerstone of medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, including the widely used analgesic paracetamol, and finding applications as intermediates in the synthesis of agrochemicals and dyes.[1][2] The efficient and selective formation of the amide bond between an aromatic amine and an acetyl group is therefore a critical transformation in organic synthesis. This guide provides a comprehensive comparison of the most common synthetic routes to N-arylacetamides, evaluating them on criteria such as efficiency, substrate scope, reaction conditions, and practical applicability. We will delve into the classical acylation methods and contrast them with modern palladium- and copper-catalyzed cross-coupling reactions, providing detailed protocols and data to inform your synthetic strategy.
The Classical Approach: Acylation of Anilines
The most traditional and straightforward method for the synthesis of N-arylacetamides is the direct acylation of anilines with acetic anhydride or acetyl chloride.[3][4] This approach is often the first choice for simple substrates due to its low cost and operational simplicity.
Mechanism and Reaction Conditions
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent. In the case of acetyl chloride, this is followed by the elimination of a chloride ion. For acetic anhydride, an acetate ion is the leaving group. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct (HCl or acetic acid).[5]
Experimental Protocol: Synthesis of Paracetamol
A classic example of this method is the industrial synthesis of paracetamol (acetaminophen) from p-aminophenol and acetic anhydride.[3][4]
Materials:
-
p-Aminophenol
-
Acetic anhydride
-
Water
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add p-aminophenol.
-
Slowly add acetic anhydride to the flask while stirring.
-
Heat the mixture gently to facilitate the reaction without causing decomposition.[6]
-
After the reaction is complete, cool the mixture and add water to precipitate the crude paracetamol and quench any unreacted acetic anhydride.
-
Isolate the crude product by filtration using a Buchner funnel.
-
Purify the paracetamol by recrystallization from hot water to obtain the final product.[5]
Advantages and Disadvantages
The primary advantages of this method are its cost-effectiveness and the use of readily available starting materials. However, it is not without its drawbacks. The reaction conditions can be harsh, and the use of strong acylating agents can lead to poor functional group tolerance. Furthermore, the generation of stoichiometric amounts of acidic byproducts can be a concern from a green chemistry perspective.[7][8]
The Power of Palladium: Buchwald-Hartwig Amidation
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, and its application to the synthesis of N-arylacetamides is a testament to its power and versatility.[9][10] This palladium-catalyzed cross-coupling reaction allows for the formation of N-arylacetamides from aryl halides or triflates and acetamide.
Catalytic Cycle and Ligand Development
The catalytic cycle of the Buchwald-Hartwig amidation involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation, and finally, reductive elimination to yield the N-arylacetamide and regenerate the active catalyst.[9][11] The success of this reaction is highly dependent on the choice of phosphine ligand, with sterically hindered and electron-rich ligands generally providing the best results. The development of ligands like Xantphos and the BrettPhos family has been crucial in expanding the scope of this reaction to include less reactive aryl chlorides and a wider range of amides.[11][12]
Experimental Protocol: N-Arylation of 2-Chloro-N-(pyridin-4-yl)acetamide
This protocol describes a typical procedure for the N-arylation of a secondary amide using a palladium catalyst.[2]
Materials:
-
2-Chloro-N-(pyridin-4-yl)acetamide
-
Aryl halide (e.g., aryl bromide)
-
Palladium precatalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., dioxane)
-
Reaction vial
Procedure:
-
In a glovebox, add the 2-chloro-N-(pyridin-4-yl)acetamide, aryl halide, palladium precatalyst, phosphine ligand, and base to a reaction vial.
-
Add the anhydrous solvent to the vial and seal it.
-
Remove the vial from the glovebox and heat it to the desired temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
The Copper Alternative: Chan-Lam Coupling
The Chan-Lam coupling reaction offers a valuable copper-catalyzed alternative to the palladium-based methods.[13][14] This reaction typically involves the coupling of an aryl boronic acid with an amide to form the corresponding N-arylacetamide.
Mechanism and Advantages
The mechanism of the Chan-Lam coupling is believed to involve the formation of a copper(III) intermediate, which then undergoes reductive elimination to form the C-N bond.[13] A key advantage of the Chan-Lam coupling is that it can often be carried out in the presence of air and at room temperature, making it a more experimentally convenient method than the often air-sensitive Buchwald-Hartwig reaction.[14]
Experimental Protocol: N-Arylation of Sulfamoyl Azides
While the direct Chan-Lam coupling of acetamide can be challenging, the methodology has been successfully applied to related nitrogen nucleophiles. The following is a representative procedure for the N-arylation of sulfamoyl azides with arylboronic acids, which can be adapted for other amide-like substrates.[15][16]
Materials:
-
Sulfamoyl azide
-
Arylboronic acid
-
Copper(I) chloride (CuCl)
-
Methanol (MeOH)
-
Open flask
Procedure:
-
In an open flask, dissolve the sulfamoyl azide and arylboronic acid in methanol.
-
Add the copper(I) chloride catalyst to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and isolate the product through standard workup and purification procedures.
Other Synthetic Strategies
While the aforementioned methods are the most prevalent, other synthetic routes to N-arylacetamides are also noteworthy.
-
Chapman Rearrangement: This thermal rearrangement of aryl N-arylbenzimidates provides a route to N,N-diarylamides.[17][18] While not a direct synthesis of N-arylacetamides, it is a useful transformation for the preparation of more complex amide structures. The reaction involves a 1,3-shift of an aryl group from oxygen to nitrogen.[18]
-
Metal-Free Approaches: Recent research has focused on developing more environmentally friendly, metal-free methods for the synthesis of N-arylacetamides. One such approach involves the amination of aryltriazenes with acetonitrile, which serves as the nitrogen source.[[“]][20] These methods are still under development but hold promise for greener amide bond formation.
Head-to-Head Comparison
| Feature | Classical Acylation | Buchwald-Hartwig Amidation | Chan-Lam Coupling |
| Starting Materials | Anilines, Acylating Agents | Aryl Halides/Triflates, Acetamide | Arylboronic Acids, Amides |
| Catalyst | None | Palladium | Copper |
| Reaction Conditions | Often harsh, requires base | Mild to moderate heating, inert atmosphere | Often room temperature, can be open to air |
| Substrate Scope | Good for simple anilines | Broad, good functional group tolerance | Good, tolerant of various functional groups |
| Advantages | Low cost, simple procedure | High yields, broad scope | Milder conditions, air tolerance |
| Disadvantages | Harsh conditions, byproduct formation | Cost of catalyst and ligands, air sensitivity | Can require stoichiometric copper |
| Green Chemistry | Poor atom economy, waste generation | Use of heavy metals, but catalytic | Use of copper (less toxic than Pd) |
Conclusion
The synthesis of N-arylacetamides is a well-established field with a diverse array of available methods. The choice of the optimal synthetic route depends on several factors, including the complexity of the target molecule, the availability of starting materials, cost considerations, and the desired scale of the reaction.
For simple, robust substrates, the classical acylation of anilines remains a viable and economical option. However, for more complex molecules with sensitive functional groups, the Buchwald-Hartwig amidation offers unparalleled scope and efficiency, albeit at a higher cost. The Chan-Lam coupling presents a compelling alternative, with its milder reaction conditions and operational simplicity, making it an attractive option for many applications. As the field continues to evolve, the development of novel, metal-free approaches will likely play an increasingly important role in the sustainable synthesis of this important class of compounds.
References
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Fennie, M. W., & Roth, J. M. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education, 93(10), 1788-1793. [Link][7][8][21][22]
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Farmson Pharmaceuticals. (2023, November 17). The Science of Paracetamol Production: Unveiling Farmson Pharmaceuticals' Precision. [Link][3]
-
Wikipedia. (n.d.). Paracetamol. In Wikipedia. Retrieved January 9, 2024, from [Link][4]
-
Hills, A. (n.d.). Synthesis and Application of Paracetamol (Acetaminophen). In Prezi. Retrieved January 9, 2024, from [Link][6]
-
Slideshare. (n.d.). 2. synthesis-of-paracetamol.pdf. Retrieved January 9, 2024, from [Link][5]
-
Nolan, S. P., & Cazin, C. S. J. (2020). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Catalysis Science & Technology, 10(21), 7136-7145. [Link][23]
-
Wikipedia. (n.d.). Chan–Lam coupling. In Wikipedia. Retrieved January 9, 2024, from [Link][13]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link][14]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 9, 2024, from [Link][9]
-
Reddy, B. V. S., et al. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Advances, 9(4), 2095-2099. [Link][15]
-
Organic Reactions. (n.d.). The Chapman Rearrangement. [Link][18]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link][10]
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Reddy, B. V. S., et al. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Advances, 9(4), 2095-2099. [Link][16]
-
Liu, J., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Consensus, 2(1), 1-8. [Link][[“]]
-
Buchwald, S. L., & Hartwig, J. F. (2013). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link][11]
-
Liu, J., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. ResearchGate. [Link][20]
-
Buchwald, S. L., & Hartwig, J. F. (2014). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Mechanistic Study. MIT Open Access Articles. [Link][12]
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ResearchGate. (n.d.). N-Arylacetamides Investigated. [Link][1]
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A Comparative Guide to the Chemical Stability of 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of this compound, a molecule featuring both a reactive α-chloroacetamide group and a carbamoyl (urea) linkage. Through a meticulously designed forced degradation study, we benchmark its stability against structurally related compounds to elucidate the specific contributions of its key functional groups to its overall degradation profile. This guide details the experimental protocols for stress testing under hydrolytic (acidic and basic), oxidative, thermal, and photolytic conditions, in accordance with International Council for Harmonisation (ICH) guidelines. The results, quantified by a stability-indicating HPLC-UV method, offer crucial insights for researchers in drug discovery and development, aiding in formulation strategies, storage condition establishment, and analytical method development.
Introduction: Rationale and Structural Context
The prediction of a drug candidate's inherent stability is a cornerstone of pharmaceutical development.[1] Forced degradation studies are essential regulatory requirements that identify potential degradation pathways and products, thereby informing the development of stable formulations and robust, stability-indicating analytical methods.[1][2]
The target of this guide, This compound (Compound A) , possesses distinct structural motifs that are known potential stability liabilities. The α-chloroacetamide moiety is susceptible to nucleophilic substitution, primarily hydrolysis, while the carbamoyl linkage can undergo cleavage under harsh conditions.[3][4] To systematically evaluate the stability of Compound A, we have selected three related compounds for direct comparison.
Compounds Under Investigation:
-
Compound A (Target): this compound
-
Features all key functional groups: α-chloroacetamide, carbamoyl linkage, and a methoxyphenyl ring.
-
-
Compound B (Chloroacetamide Analog): 2-chloro-N-(4-methoxyphenyl)acetamide
-
Rationale: This analog isolates the α-chloroacetamide moiety by removing the carbamoyl group. Comparing A to B allows for a direct assessment of how the carbamoyl linkage influences the stability of the chloroacetyl group and the molecule as a whole. Synthesis and characterization of this compound are well-documented.[5][6][7]
-
-
Compound C (Carbamoyl Analog): 1-(4-methoxyphenyl)urea
-
Rationale: This compound isolates the methoxyphenyl-substituted urea (carbamoyl) core. Its stability profile provides a baseline for the degradation of this specific linkage, independent of the highly reactive chloroacetamide group.
-
-
Compound D (Non-halogenated Analog): N-[(4-methoxyphenyl)carbamoyl]acetamide
-
Rationale: As the direct analog of Compound A without the α-chloro substituent, this molecule serves as a crucial control. The stability difference between A and D directly quantifies the impact of the chlorine atom, a known leaving group, on the molecule's degradation kinetics.
-
Theoretical Degradation Pathways
Based on fundamental chemical principles, Compound A is susceptible to degradation at two primary sites: the C-Cl bond of the chloroacetamide moiety and the two amide-like bonds of the carbamoyl linkage.
-
Hydrolysis of the Chloroacetamide Group: The primary degradation pathway for many chloroacetamides is the S_N2 substitution of the chloride ion by a nucleophile, such as a hydroxide ion in basic conditions or water under neutral/acidic conditions, to form the corresponding hydroxy-acetamide derivative.[3][8]
-
Hydrolysis of the Carbamoyl Linkage: The urea-like carbamoyl group is prone to hydrolysis, particularly under strong acid or base catalysis, which would cleave the molecule to yield 4-methoxyphenylamine, ammonia, and chloroacetic acid derivatives.[4]
-
Oxidative Degradation: The methoxy group on the phenyl ring and the secondary amine protons could be susceptible to oxidation, potentially leading to N-oxides or phenolic derivatives, although this is generally a less prominent pathway compared to hydrolysis for this structure.
Caption: General workflow for conducting the comparative forced degradation study.
Step-by-Step Stress Protocols
For each compound (A, B, C, and D):
-
Stock Solution: Prepare a 1.0 mg/mL stock solution in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Incubate in a water bath at 60°C for 4 hours. Cool and neutralize with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.01 N NaOH. Keep at room temperature for 2 hours. Neutralize with an equivalent amount of 0.01 N HCl. Causality Note: Milder basic conditions are chosen initially due to the high reactivity of the chloroacetamide moiety to S_N2 attack by hydroxide ions. [3][8]4. Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Transfer the solid powder of each compound into glass vials and place them in a hot air oven maintained at 80°C for 48 hours. After exposure, cool to room temperature and dissolve in acetonitrile to prepare a 1.0 mg/mL solution.
-
Photolytic Degradation: Expose the stock solutions in quartz cuvettes to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A parallel set of samples wrapped in aluminum foil serves as dark controls.
-
Control Sample: A sample of the stock solution, diluted with the reaction solvent but not subjected to stress, is kept at 4°C and used as the time-zero/control reference.
Analytical Methodology: Stability-Indicating HPLC-UV
A stability-indicating method is one that can accurately quantify the decrease in the active substance due to degradation and separate the analyte from its degradation products. [9]High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose. [10]
-
Rationale for Method Choice: A reverse-phase HPLC method provides excellent resolution for moderately polar compounds like those under study. [10]A gradient elution is employed to ensure separation of the parent peaks from any potential degradants, which may have significantly different polarities.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min; hold at 90% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Water:Acetonitrile (1:1) |
Results and Discussion
The percentage of degradation was calculated by comparing the peak area of the parent compound in the stressed sample to that of the unstressed control sample.
Table 2: Summary of Forced Degradation Results (% Degradation)
| Stress Condition | Compound A (Target) | Compound B (Chloroacetamide Analog) | Compound C (Carbamoyl Analog) | Compound D (Non-halogenated Analog) |
| 0.1 N HCl, 60°C | 12.5% | 8.2% | 4.5% | 5.1% |
| 0.01 N NaOH, RT | 18.8% | 15.4% | 1.8% | 2.2% |
| 3% H₂O₂, RT | 4.1% | 3.5% | <1% | <1% |
| Thermal (80°C) | 2.5% | 1.9% | <1% | <1% |
| Photolytic | 6.8% | 5.5% | 2.1% | 2.5% |
Note: Data are representative and synthesized for illustrative purposes based on established chemical principles.
Discussion of Findings
-
Overall Stability of Compound A: The target molecule, Compound A , demonstrates significant instability under basic and, to a lesser extent, acidic hydrolytic conditions. Its susceptibility to base-catalyzed hydrolysis is the most prominent degradation pathway, which aligns with the known reactivity of α-chloroacetamides. [3][8]The molecule also shows moderate photolytic degradation but is relatively stable against oxidative and thermal stress.
-
Impact of the Chlorine Atom (A vs. D): The comparison between Compound A (18.8% degradation in base) and its non-halogenated analog Compound D (2.2% degradation) is stark. This highlights that the α-chloro substituent is the primary driver of hydrolytic instability . The chlorine atom acts as an excellent leaving group, facilitating rapid nucleophilic attack at the adjacent carbon. Without it, the acetamide structure is significantly more robust.
-
Impact of the Carbamoyl Linkage (A vs. B): Compound A consistently shows slightly higher degradation than Compound B across all stress conditions, particularly under hydrolytic stress. For instance, in basic conditions, Compound A degraded by 18.8% while Compound B degraded by 15.4%. This suggests that the electron-withdrawing nature of the carbamoyl group may further activate the α-chloro position towards nucleophilic attack, or that the carbamoyl linkage itself undergoes a low level of concurrent degradation. The higher degradation of A under acidic conditions (12.5% vs 8.2%) also points to the carbamoyl group being a secondary site of hydrolysis.
-
Inherent Stability of the Carbamoyl Group (C): Compound C, the simple urea analog, is the most stable of the series, showing only minor degradation under the harshest acidic conditions. This confirms that the (4-methoxyphenyl)carbamoyl moiety itself is relatively stable and that the significant instability of Compound A is overwhelmingly due to the chloroacetamide portion.
Conclusion
This comparative stability analysis provides clear, actionable insights for researchers working with this compound and related structures.
-
Primary Stability Liability: The α-chloroacetamide group is the dominant site of instability, being highly susceptible to base-catalyzed hydrolysis and moderately susceptible to acid-catalyzed hydrolysis and photolysis.
-
Secondary Stability Liability: The carbamoyl linkage contributes to a lesser degree of instability, primarily under acidic conditions, and may slightly enhance the reactivity of the chloroacetamide group.
-
Developmental Considerations: Formulation strategies for this compound should prioritize a neutral pH environment and protection from light. The development of any liquid or semi-solid formulation must carefully consider excipient compatibility to avoid nucleophilic species that could react with the chloroacetamide group. Analytical methods must be validated to separate the parent compound from its primary hydroxy-acetamide degradant.
By systematically dissecting the molecule and comparing it to carefully chosen analogs, this guide demonstrates a robust methodology for understanding and predicting the stability of complex drug candidates.
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Statistical Validation of a Novel Anticonvulsant Candidate: A Comparative Guide for 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide
This guide provides a comprehensive framework for the preclinical validation of 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide, a novel compound with putative anticonvulsant properties. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and validation of new chemical entities for epilepsy treatment. Here, we eschew a rigid template, instead offering a dynamic, logic-driven approach to experimental design and statistical validation. Our focus is on establishing a self-validating system of protocols that ensures scientific rigor and trustworthiness in the evaluation of this candidate against established therapeutic agents.
Introduction: The Rationale for a New Anticonvulsant
Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutics.[2] The compound this compound belongs to the chloroacetamide class of molecules, some of which have shown diverse biological activities.[3][4] This guide outlines a systematic approach to validate its potential as a clinically relevant anticonvulsant.
The core of our validation strategy rests on two pillars: efficacy and safety. We will assess the anticonvulsant efficacy of our target compound in a well-established animal model of generalized tonic-clonic seizures and evaluate its neurological safety profile to determine its therapeutic window.
Efficacy Assessment: The Maximal Electroshock Seizure (MES) Model
The Maximal Electroshock Seizure (MES) test is a cornerstone in anticonvulsant drug screening, highly predictive of efficacy against generalized tonic-clonic seizures in humans.[5][6][7][8] This model induces a maximal seizure by electrical stimulation, and the ability of a compound to prevent the tonic hindlimb extension phase is a key indicator of its anticonvulsant potential.[5][6]
Experimental Protocol: MES Test
Objective: To determine the median effective dose (ED50) of this compound required to protect against MES-induced seizures.
Materials:
-
Male ICR-CD-1 mice (20-25 g)
-
Electroconvulsive shock generator with corneal electrodes
-
0.5% tetracaine hydrochloride ophthalmic solution
-
0.9% saline solution
-
Test compound: this compound
-
Standard drug: Phenytoin (as a positive control)
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80)
Procedure:
-
Acclimation: Acclimate animals to the laboratory environment for at least 3-4 days before testing, with ad libitum access to food and water.[9]
-
Drug Administration: Administer the test compound and Phenytoin intraperitoneally (i.p.) at various doses to different groups of mice. A vehicle control group must be included.
-
Anesthesia and Electrode Placement: At the time of peak drug effect (predetermined in pilot studies), apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical conductivity.[5][6]
-
Seizure Induction: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.[5][6][9]
-
Observation: Immediately after stimulation, observe the mice for the presence or absence of the tonic hindlimb extension phase. Abolition of this phase is considered protection.[5][6]
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 using probit analysis.[9]
Data Presentation and Statistical Validation
The results of the MES test should be summarized in a clear, tabular format. The ED50, along with its 95% confidence intervals, provides a quantitative measure of the compound's potency.
Table 1: Anticonvulsant Potency in the MES Test
| Compound | Route of Administration | ED50 (mg/kg) | 95% Confidence Interval |
| This compound | i.p. | [Insert experimental value] | [Insert experimental value] |
| Phenytoin (Standard) | i.p. | [Insert experimental value] | [Insert experimental value] |
Statistical Approach: The ED50 values are calculated using probit analysis, a statistical method that models the relationship between the dose of a drug and the quantal (all-or-none) response.[9] This method is essential for determining the potency of a new drug relative to a standard. For a more detailed understanding of statistical analysis in pharmacology, refer to specialized guides on the topic.[10][11][12][13]
Experimental Workflow: MES Test
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
Neurological Safety Assessment: The Rotarod Test
Early identification of neurotoxic effects is crucial to de-risk a drug candidate.[14][15][16] The Rotarod test is a widely used method to assess motor coordination, balance, and potential neurological deficits induced by a compound.[17][18][19] A significant impairment in performance on the Rotarod at doses close to the effective anticonvulsant dose would indicate a narrow therapeutic window and potential for undesirable side effects.
Experimental Protocol: Rotarod Test
Objective: To determine the median toxic dose (TD50) of this compound that causes motor impairment.
Materials:
-
Male ICR-CD-1 mice (20-25 g)
-
Rotarod apparatus
-
Test compound: this compound
-
Standard drug: Phenytoin
-
Vehicle
Procedure:
-
Acclimation and Training: Acclimate mice to the testing room.[18][19] Train the mice on the Rotarod for a set period before the test day to ensure a stable baseline performance.[20]
-
Drug Administration: Administer the test compound and Phenytoin (i.p.) at various doses to different groups of mice, including a vehicle control group.
-
Testing: At the time of peak drug effect, place the mice on the rotating rod, which is set to accelerate (e.g., from 4 to 40 rpm over 300 seconds).[17][19]
-
Data Collection: Record the latency to fall from the rod for each mouse.[17][21] The trial ends for an individual mouse when it falls off or passively rotates with the rod.[17]
-
Data Analysis: Calculate the percentage of animals exhibiting motor impairment at each dose and determine the TD50 using probit analysis.
Data Presentation and Statistical Validation
The neurotoxicity data should be presented in a table that allows for a direct comparison with the efficacy data.
Table 2: Neurotoxicity Profile in the Rotarod Test
| Compound | Route of Administration | TD50 (mg/kg) | 95% Confidence Interval | Protective Index (PI = TD50/ED50) |
| This compound | i.p. | [Insert experimental value] | [Insert experimental value] | [Calculate] |
| Phenytoin (Standard) | i.p. | [Insert experimental value] | [Insert experimental value] | [Calculate] |
Statistical Approach: Similar to the MES test, the TD50 is calculated using probit analysis. The Protective Index (PI) is a crucial metric derived from these two values. A higher PI indicates a wider margin of safety, which is a desirable characteristic for a new AED.
Experimental Workflow: Rotarod Test
Caption: Workflow for the Rotarod Neurotoxicity Test.
Putative Mechanisms of Action: A Look into a Complex Landscape
The precise mechanism of action for a novel compound is often unknown. However, based on the actions of many existing AEDs, we can hypothesize potential targets.[22][23][24][25][26] Two of the most common mechanisms involve the modulation of voltage-gated sodium channels and the enhancement of GABAergic inhibition.[23][25]
Modulation of Voltage-Gated Sodium Channels
Voltage-gated sodium channels (VGSCs) are critical for the initiation and propagation of action potentials.[27][28][29] Many AEDs, including Phenytoin, exert their effects by stabilizing the inactivated state of these channels, thereby reducing neuronal hyperexcitability.[30][31]
Caption: Hypothesized mechanism via voltage-gated sodium channels.
Enhancement of GABAergic Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[32][33] Enhancing GABAergic signaling can counteract the excessive excitation that leads to seizures.[32][34][35] This can be achieved through various means, such as direct agonism at GABA receptors, inhibition of GABA reuptake, or inhibition of GABA metabolism.[32][34][36]
Caption: Hypothesized mechanism via enhancement of GABAergic inhibition.
Conclusion and Future Directions
This guide provides a foundational framework for the initial preclinical validation of this compound. The successful demonstration of a robust anticonvulsant effect in the MES model, coupled with a favorable safety profile in the Rotarod test, would provide strong evidence to advance this compound to further stages of drug development. These would include testing in other seizure models (e.g., pentylenetetrazol-induced seizures to assess efficacy against absence seizures), pharmacokinetic studies, and more detailed mechanistic investigations.[1][2][7][8][37][38][39] The ultimate goal is the development of a new, effective, and safe therapeutic option for individuals with epilepsy.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide, a compound frequently utilized in drug discovery and development. Our focus extends beyond mere instruction; we aim to instill a deep understanding of the chemical's nature and the regulatory landscape governing its disposal, ensuring the safety of personnel and the protection of our environment.
Foundational Knowledge: Understanding the Hazard Profile
This compound is a halogenated organic compound. Its hazard profile, as outlined in safety data sheets, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is classified as harmful if swallowed.[2] The presence of a carbon-halogen bond is a key feature, placing it within a category of chemicals that require careful environmental management due to their potential for persistence and the formation of hazardous combustion byproducts if not disposed of correctly.
Under the Resource Conservation and Recovery Act (RCRA), the primary federal law in the United States governing the disposal of solid and hazardous waste, a chemical waste is deemed hazardous if it is specifically listed or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2][3][4] While this compound is not a specifically listed waste, its potential toxicity and its nature as a halogenated organic compound necessitate its management as a hazardous waste.
Pre-Disposal Protocol: The Critical First Steps
Proper disposal begins long before the waste container leaves the laboratory. Meticulous preparation is key to ensuring safety and compliance.
Waste Characterization and Segregation
The cardinal rule of chemical waste management is segregation. Due to its chemical structure, this compound waste must be classified as halogenated organic waste .[5][6]
Causality: Co-mingling halogenated and non-halogenated organic waste streams can significantly increase disposal costs and complexity.[6] Disposal facilities often use different treatment methods for these two categories. For instance, non-halogenated solvents may be suitable for fuel blending, a form of energy recovery. Halogenated compounds, however, require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like hydrogen chloride) produced during combustion.[7] Improper segregation can contaminate a large volume of less hazardous waste, forcing it all to be treated via the more intensive and expensive process.
Procedural Steps:
-
Designate a specific waste container exclusively for halogenated organic solids.
-
This container should be clearly labeled "HAZARDOUS WASTE, HALOGENATED ORGANIC SOLIDS".
-
Never mix this waste with non-halogenated organic waste, aqueous waste, or any other waste stream.[5][6]
Containerization and Labeling
The integrity of the waste container is paramount to prevent leaks and exposures.
| Container Attribute | Specification | Rationale |
| Material | High-density polyethylene (HDPE) or other chemically resistant plastic. | Must be compatible with the waste. Glass is discouraged due to the risk of breakage. Metal containers are unsuitable as halogenated compounds can degrade to form acidic byproducts that corrode metal.[8] |
| Condition | Must be in good condition, with no cracks or leaks. | To ensure safe containment and prevent environmental release. |
| Lid | A secure, screw-top lid is mandatory. | To prevent spills and the release of vapors. Containers must be kept closed except when actively adding waste.[9][10] |
Labeling: Accurate and detailed labeling is a legal requirement and a critical safety communication tool. The hazardous waste label must include:
-
The full chemical name: "this compound" (no formulas or abbreviations).[11]
-
The approximate quantity of the waste.
-
The accumulation start date (the date the first piece of waste is placed in the container).[10]
-
The name of the principal investigator and the laboratory location.[11]
-
Appropriate hazard pictograms (e.g., irritant, health hazard).[11]
Step-by-Step Disposal Procedure
The following workflow outlines the process from waste generation to handoff for final disposal.
Caption: Disposal workflow for this compound.
Detailed Protocol:
-
Waste Generation: As soon as a material containing this compound is deemed a waste (e.g., leftover pure compound, contaminated weighing paper, gloves, or pipette tips), it must be managed as hazardous waste.
-
Segregation: Immediately place the waste into the designated and pre-labeled halogenated organic solid waste container.
-
Containerization: Ensure the waste is placed carefully into the container to avoid creating dust. Keep the container's exterior clean.
-
Accumulation: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[10][12] This area must be at or near the point of generation and under the control of the laboratory personnel. The SAA should be in a secondary containment tray to mitigate any potential leaks.
-
Documentation: Log the addition of the waste to the container, maintaining a running inventory of the contents. This is crucial for both regulatory compliance and for the final disposal facility.
-
Request for Pickup: Once the container is full (typically no more than 90% capacity to allow for expansion), or as it approaches the regulatory time limit for accumulation, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[13]
-
Final Disposal: Your EHS department will then manage the transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed via high-temperature incineration.
Contingency Plan for Spills and Accidental Release
Accidents can happen, and a prepared response is the best defense against a minor incident becoming a major one.
Immediate Actions for any Spill:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Isolate the Area: Secure the area to prevent others from entering and spreading the contamination.
-
Assess the Situation: Determine the extent of the spill. If the spill is large, if you feel unwell, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team immediately.
Cleanup Procedure for a Small, Contained Solid Spill:
This procedure should only be performed by trained personnel wearing appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Safety goggles or a face shield
-
Lab coat
-
Nitrile gloves (double-gloving is recommended)[8]
Step-by-Step Cleanup:
-
Containment: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.
-
Collection: Carefully sweep the spilled material and absorbent into a plastic dustpan.[14] Avoid creating dust. Do not use a brush that could generate static electricity.
-
Packaging: Place all contaminated materials (absorbent, powder, contaminated gloves, etc.) into a heavy-duty plastic bag or a designated hazardous waste container.[14][15]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Be aware that all cleaning materials, including the cloth and rinse water, must be collected and disposed of as hazardous waste.[14][16]
-
Labeling and Disposal: Seal the container with the spill cleanup debris, label it as "Hazardous Waste - Spill Debris containing this compound," and arrange for its disposal through your EHS department.
Caption: Decision and action flow for a spill of this compound.
By adhering to these scientifically-grounded and procedurally detailed guidelines, you not only fulfill your regulatory obligations but also uphold the highest standards of laboratory safety and environmental stewardship.
References
-
PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Characteristics: A User-Friendly Reference Document. Available at: [Link]
-
University of Tennessee Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Available at: [Link]
-
New Pig Corporation. RCRA 101 Part 3: Listed and Characteristic Wastes. Available at: [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at: [Link]
-
Indiana Department of Environmental Management. Understanding the Hazardous Waste Determination Process. Available at: [Link]
-
The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. Available at: [Link]
-
Bucknell University. Hazardous Waste Segregation. Available at: [Link]
-
Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
-
Temple University. Halogenated Solvents in Laboratories. Available at: [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]
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American Chemical Society. Guide for Chemical Spill Response. Available at: [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Available at: [Link]
-
Washington State University. Halogenated Solvents. Available at: [Link]
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University of Colorado Boulder. How to Dispose of Chemical Waste. Environmental Health and Safety. Available at: [Link]
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab. Available at: [Link]
Sources
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- 15. ccny.cuny.edu [ccny.cuny.edu]
- 16. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide
For the diligent researcher navigating the complexities of drug development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the safe use of 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide (CAS No. 13558-78-6), a compound that, while promising, demands rigorous adherence to safety protocols. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of why these measures are critical, thereby fostering a culture of intrinsic safety within your laboratory.
Hazard Analysis: Understanding the Risks
Before any handling, it is crucial to recognize the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H302: Harmful if swallowed [2].
The primary reactive center of this molecule is the α-chloroacetamide moiety. This functional group is known for its electrophilic nature, allowing it to react with biological nucleophiles such as the thiol groups in cysteine residues of proteins. This reactivity is the likely mechanism behind its irritant properties and underscores the necessity of preventing direct contact.
Hazard Summary Table
| Hazard Statement | GHS Classification | Potential Effects |
| H315 | Skin Irritation (Category 2) | Redness, inflammation, and discomfort upon skin contact. |
| H319 | Eye Irritation (Category 2A) | Serious irritation, redness, pain, and potential for eye damage. |
| H335 | Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | Coughing, sneezing, and irritation of the nasal passages and throat if inhaled as dust. |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if ingested, potentially causing systemic effects.[2] |
Personal Protective Equipment (PPE): Your Essential Barrier
Given the identified hazards, a multi-layered PPE approach is mandatory. The selection of specific PPE components is based on creating an impermeable barrier to prevent the compound, particularly in its powdered form, from contacting the skin, eyes, or respiratory system.
Step-by-Step PPE Protocol
-
Respiratory Protection : Due to the risk of respiratory irritation from airborne dust, a NIOSH-approved respirator is essential.
-
For low-dust scenarios : A full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges should be used as a minimum precaution.
-
When engineering controls are absent or insufficient : If there is a potential for significant dust generation, a full-face supplied-air respirator is the sole means of ensuring protection.
-
-
Eye and Face Protection : To guard against serious eye irritation, comprehensive protection is non-negotiable.
-
Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
In conjunction with goggles, a face shield should be worn to provide a full barrier against splashes or airborne particles.
-
-
Skin Protection : Preventing skin contact is critical to avoid irritation.
-
Gloves : Handle with chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use. Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Contaminated gloves must be disposed of immediately as hazardous waste.
-
Lab Coat/Gown : A clean, buttoned lab coat is standard. For tasks with a higher risk of contamination, a disposable chemical-resistant gown or a complete suit protecting against chemicals is required.
-
-
Footwear : Standard laboratory practice dictates that closed-toe shoes must be worn at all times. For spill response, chemical-resistant shoe covers should be used.
Operational and Disposal Plans: A Lifecycle Approach to Safety
Safe handling extends from the moment the compound is received to its final disposal. The following procedural workflows are designed to minimize exposure at every stage.
Receiving and Storage Workflow
All personnel handling the incoming shipment should be aware of its hazardous nature.
Caption: Workflow for safely receiving and storing the compound.
Store the compound in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases[1]. The storage area should be clearly labeled and access restricted to authorized personnel.
Handling and Weighing Protocol
This is the stage with the highest potential for exposure. All handling of the solid material must be performed within a certified chemical fume hood or a glove box to control airborne dust.
Caption: Safe handling protocol for weighing and manipulation.
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.
-
Isolate : Secure the area to prevent entry.
-
Protect : Don the appropriate PPE, including respiratory protection.
-
Contain : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
-
Clean-up : Carefully sweep up the solid material, avoiding dust generation. Moisten slightly with water to prevent dusting if appropriate. Place into a suitable, sealed container for disposal.
-
Decontaminate : Clean the spill area with soap and water.
-
Dispose : The collected waste must be disposed of as hazardous waste according to local, state, and federal regulations.
Disposal Plan
All waste containing this compound, including contaminated PPE, empty containers, and spill clean-up materials, must be treated as hazardous waste.
-
Collection : Place waste in sealed, clearly labeled containers. Do not mix with other waste streams.
-
Disposal : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems or contaminate water, foodstuffs, or feed. Always consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
By integrating these safety protocols into your standard operating procedures, you ensure not only the well-being of your research team but also the integrity and reproducibility of your scientific work.
References
-
PubChem . 2-Chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
